molecular formula C32H39NO3 B589156 Ebastine N-Oxide CAS No. 1256285-71-8

Ebastine N-Oxide

Cat. No.: B589156
CAS No.: 1256285-71-8
M. Wt: 485.668
InChI Key: PFOUEGNOVHBNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ebastine N-Oxide is a chemically characterized compound that serves as a critical reference standard in the analytical profiling of the active pharmaceutical ingredient Ebastine, where it is identified as a specified impurity . Its primary application in quality control ensures the accuracy of methods developed for the synthesis and formulation stages of drug production, adhering to stringent regulatory guidelines . Beyond its role as an impurity standard, recent groundbreaking research has repositioned the parent drug, Ebastine, as a highly effective cationic amphiphilic drug (CAD) that enhances the intracellular delivery of small interfering RNA (siRNA) . This mechanism operates through the induction of transient lysosomal membrane permeabilization, a process that facilitates the escape of siRNA from the lysosomal compartment into the cytosol, thereby overcoming a major barrier in RNAi therapeutics . In research models, including non-small cell lung cancer, Ebastine has been demonstrated to significantly improve the gene silencing efficiency of various delivery systems, such as polymeric nanogels and lipid nanoparticles, by up to 40-fold, highlighting its potential as a powerful research tool in combination drug and gene therapy studies . This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOUEGNOVHBNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429071-63-5
Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Ebastine N-Oxide

Ebastine N-Oxide is a pivotal molecule in the lifecycle of the second-generation antihistamine, Ebastine. It emerges as both a significant metabolite formed through in-vivo metabolic pathways and a specified impurity in the synthesis of the parent drug.[1] As a selective H1 receptor antagonist, Ebastine is widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[2] Consequently, a thorough understanding of its N-oxide derivative is paramount for drug development professionals and researchers to ensure the quality, safety, and efficacy of Ebastine formulations. This technical guide provides a comprehensive exploration of the fundamental properties of Ebastine N-Oxide, delving into its chemical characteristics, synthesis, stereochemistry, pharmacology, pharmacokinetics, analytical quantification, and regulatory context.

Chemical and Physical Properties: A Quantitative Overview

Ebastine N-Oxide, with the molecular formula C₃₂H₃₉NO₃ and a molecular weight of approximately 485.66 g/mol , is a derivative of Ebastine characterized by the oxidation of the nitrogen atom within the piperidine ring.[3][4] This structural modification imparts distinct physicochemical properties compared to the parent compound.

PropertyValueSource
IUPAC Name 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[2]
Molecular Formula C₃₂H₃₉NO₃[3][4]
Molecular Weight 485.66 g/mol [3][4]
CAS Number 1256285-71-8[3]
Predicted pKa 6.6[2]
Storage Temperature 2-8°C[3]

Stability Profile:

Forced degradation studies of Ebastine reveal that the N-oxide is a potential product of oxidative stress.[5] Understanding the stability of Ebastine N-Oxide itself is crucial for its use as a reference standard and for predicting its behavior in pharmaceutical formulations.

  • Oxidative Stability: Ebastine N-Oxide exhibits moderate stability in the presence of oxidizing agents.[6]

  • Photolytic Sensitivity: Prolonged exposure to UV light can lead to the degradation of Ebastine N-Oxide, necessitating storage in light-protected containers.[6]

  • pH Stability: The stability of Ebastine N-Oxide is pH-dependent. The parent drug, Ebastine, degrades under acidic conditions (pH 1.2).[7]

Synthesis, Formation, and Stereochemistry

Ebastine N-Oxide is formed through two primary routes: as a byproduct during the synthesis of Ebastine and as a metabolite in the body.

Chemical Synthesis

The most common laboratory-scale synthesis involves the direct oxidation of Ebastine.

Ebastine Ebastine Ebastine_N_Oxide Ebastine N-Oxide (cis/trans mixture) Ebastine->Ebastine_N_Oxide Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Ebastine_N_Oxide

Figure 1: General synthetic scheme for Ebastine N-Oxide.

Experimental Protocol: Oxidation of Ebastine

  • Dissolution: Dissolve Ebastine in a suitable organic solvent (e.g., methanol or ethanol).

  • Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂), to the solution. The reaction is typically carried out at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation and Purification: Once the reaction is complete, the Ebastine N-Oxide is isolated and purified, often through column chromatography, to separate it from unreacted Ebastine and other byproducts. This process typically yields a mixture of cis and trans isomers.[8]

Metabolic Formation

In vivo, Ebastine is metabolized by cytochrome P450 enzymes, primarily CYP2J2, leading to the formation of Ebastine N-Oxide.[9]

Ebastine Ebastine (Administered Drug) Metabolism Metabolic Oxidation (in the liver) Ebastine->Metabolism CYP2J2 CYP2J2 Enzyme CYP2J2->Metabolism Ebastine_N_Oxide Ebastine N-Oxide Metabolism->Ebastine_N_Oxide

Figure 2: Metabolic formation of Ebastine N-Oxide.

Stereochemistry: The Cis and Trans Isomers

Ebastine N-Oxide exists as a mixture of two diastereomers: cis-Ebastine N-Oxide (Impurity F) and trans-Ebastine N-Oxide (Impurity G), as designated by the European Pharmacopoeia.[3][10] This isomerism arises from the orientation of the oxygen atom relative to the bulky diphenylmethoxy group on the piperidine ring. The separation and individual characterization of these isomers are critical for regulatory purposes and for understanding any potential differences in their biological activity.

Pharmacology and Mechanism of Action

While primarily known as a metabolite and impurity, evidence suggests that Ebastine N-Oxide possesses pharmacological activity. It is believed to act as a histamine H1 receptor antagonist, similar to its parent compound, Ebastine.[6] By blocking the H1 receptor, it can inhibit the action of histamine, a key mediator of allergic responses.

The parent drug, Ebastine, has also been shown to inhibit the release of pro-inflammatory mediators such as prostaglandins, leukotrienes, and cytokines, suggesting an anti-inflammatory component to its action.[11][12] It is plausible that Ebastine N-Oxide may share some of these properties, although further research is needed to confirm this.

Pharmacokinetics: An Area for Further Investigation

Detailed pharmacokinetic studies specifically on Ebastine N-Oxide are limited. The pharmacokinetic profile of the parent drug, Ebastine, is well-characterized. After oral administration, Ebastine is rapidly absorbed and extensively metabolized to its active metabolite, carebastine.[10] The formation of Ebastine N-Oxide is a known metabolic pathway, but its subsequent absorption, distribution, potential for further metabolism, and excretion (ADME) profile have not been fully elucidated. Understanding the ADME of Ebastine N-Oxide is crucial for assessing its potential contribution to the overall pharmacological effect and safety profile of Ebastine.

Analytical Methods for Quantification

The accurate quantification of Ebastine N-Oxide is essential for quality control of Ebastine drug substance and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

HPLC Method for Impurity Profiling

The European Pharmacopoeia outlines an HPLC method for the analysis of related substances in Ebastine, which includes the separation of Impurity F (cis-Ebastine N-Oxide) and Impurity G (trans-Ebastine N-Oxide).[10]

Typical Chromatographic Conditions:

  • Column: A nitrile silica gel column is often employed.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is commonly used in a gradient or isocratic elution mode.

  • Detection: UV detection at a wavelength of around 210 nm is typically used.[10]

Workflow for Analytical Method Validation:

start Method Development specificity Specificity (Resolution from Ebastine and other impurities) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Variations in method parameters) lod_loq->robustness validation_report Validation Report robustness->validation_report

Figure 3: Workflow for HPLC method validation for Ebastine N-Oxide.

Safety and Regulatory Considerations

As a known impurity of Ebastine, the levels of Ebastine N-Oxide are controlled by regulatory authorities. The European Pharmacopoeia sets limits for individual and total impurities in the Ebastine drug substance.[3][10]

  • Impurity F (cis-Ebastine N-Oxide) and Impurity G (trans-Ebastine N-Oxide): The limit for each of these specified impurities is typically not more than 0.1%.[10]

  • Total Impurities: The total of all impurities is also controlled, often with a limit of not more than 0.2%.[3]

While extensive toxicological data for Ebastine N-Oxide is not publicly available, the parent drug, Ebastine, has a well-established safety profile, being generally well-tolerated with a low incidence of adverse effects.[1][13] The toxicological potential of Ebastine N-Oxide is an important consideration in the overall safety assessment of Ebastine.

Conclusion and Future Perspectives

Ebastine N-Oxide is a multifaceted molecule that plays a significant role as a metabolite and a specified impurity of the antihistamine Ebastine. Its fundamental properties, including its chemical structure, stereochemistry, and potential pharmacological activity, are of critical interest to pharmaceutical scientists. While current knowledge provides a solid foundation, further research is warranted in several areas. Detailed investigations into the specific pharmacological and toxicological profiles of the individual cis and trans isomers of Ebastine N-Oxide, as well as a comprehensive elucidation of its ADME properties, will provide a more complete understanding of its contribution to the overall clinical profile of Ebastine. The development and validation of robust analytical methods for the routine quantification of these isomers will continue to be a priority for ensuring the quality and safety of Ebastine-containing medicines.

References

  • Roberts, G. O., et al. (1999). Ebastine. A review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 57(1), 41–56.
  • Rico, J. M., et al. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 2, 73–84.
  • Ciprandi, G., et al. (2010). Ebastine increases IFN-γ production in patients with persistent allergic rhinitis. Allergy & Rhinology, 1(2), e62–e66.
  • Sato, K., et al. (2018). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. SAS Journal of Pharmacy, 4(3), 43-48.
  • Taylor & Francis. (n.d.). Ebastine – Knowledge and References. Retrieved from [Link]

  • Wang, G. J., et al. (2015). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 854215.
  • European Pharmacopoeia. (2008). Ebastine Monograph (01/2008:2015).
  • British Pharmacopoeia. (n.d.). Ebastine. Retrieved from [Link]

  • Ali, H. S., & Rajab, N. A. (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Journal of Complementary Medicine Research, 14(1), 16-20.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129318590, Ebastine N-Oxide. Retrieved from [Link]

  • Ciprandi, G. (2012). Ebastine increases IFN-gamma production in patients with persistent allergic rhinitis. European Annals of Allergy and Clinical Immunology, 44(1), 24-27.
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  • Pharmaffiliates. (n.d.). Mixture of Ebastine Impurity F and Impurity G. Retrieved from [Link]

  • Kushwah, B. S., & Samanthula, G. (2015). A novel UV degradation product of Ebastine: Isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 107, 467-474.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). EBASTINE CRS. Retrieved from [Link]

  • Herout, J. (1958). U.S. Patent No. 2,850,549. Washington, DC: U.S.
  • Ibrahim, F., El-Din, M. S., Eid, M. I., & Wahba, M. E. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Chemistry Central Journal, 5, 24.
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  • Gierczyk, B., et al. (2007). NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide. Molecules, 12(10), 2379-2387.
  • Kushwah, B. S., & Samanthula, G. (2015). A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 107, 467–474.
  • KM Pharma Solution Private Limited. (n.d.). Ebastine EP Impurity F & G. Retrieved from [Link]

  • Szymański, S., et al. (2020). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 25(18), 4263.
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  • Campbell, A. M., et al. (1999). Overview of allergic mechanisms. Ebastine has more than an antihistamine effect. Allergy, 54 Suppl 58, 21-25.
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  • Belanche, A., et al. (2019).
  • de Oliveira, L. G., et al. (2007). Facile Methods for the Separation of the cis- and trans-Diastereomers of Limonene 1,2-Oxide and Convenient Routes to Diequatorial and Diaxial 1,2-Diols. Molecules, 12(5), 1036-1045.
  • Kumar, A., et al. (2012). Process of preparing ebastine. WO 2012/076919 A1.
  • Singh, S., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Journal of Mass Spectrometry, 48(12), 1297-1304.
  • El Hammoumi, M. M., et al. (2021). Kinetic Separation of cis- and trans-Limonene Epoxide: Reaction of Diastereomeric Mixture of Limonene Oxides with Secondary Amine and Carbamate. Asian Journal of Chemistry, 33(10), 2379-2384.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Ebastine N-Oxide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ebastine is a potent, non-sedating, second-generation H1 antihistamine widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1][2] Upon oral administration, it undergoes extensive first-pass metabolism, primarily mediated by hepatic cytochrome P450 enzymes, to form several metabolites.[1][3] Among these, Ebastine N-Oxide stands out as a significant oxidative metabolite and is also recognized as a specified impurity in the manufacturing of the active pharmaceutical ingredient (API).[4][5]

The synthesis of pure Ebastine N-Oxide is paramount for a variety of research applications. It serves as a critical reference standard for analytical method development, quality control in drug manufacturing, and in-depth pharmacokinetic and metabolic studies.[4] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of Ebastine N-Oxide, designed for researchers, chemists, and drug development professionals. We will delve into the causal chemistry behind procedural choices, present self-validating protocols, and ground all claims in authoritative references.

Section 1: Chemical Synthesis of Ebastine N-Oxide

Theoretical Underpinnings: The N-Oxidation of a Tertiary Piperidine Amine

The synthesis of Ebastine N-Oxide hinges on the selective oxidation of the tertiary nitrogen atom within the piperidine ring of the Ebastine molecule. This transformation converts the nucleophilic amine into a polar N-oxide functional group.

Choice of Oxidant: While several oxidizing agents can achieve this, including hydrogen peroxide (H₂O₂), which is a documented method[4], meta-chloroperoxybenzoic acid (m-CPBA) is often the reagent of choice in modern organic synthesis for this class of transformation.[6][7]

  • Expertise & Causality: m-CPBA is preferred for its high selectivity towards nucleophilic heteroatoms like nitrogen and sulfur over other potentially oxidizable sites in the molecule (e.g., aromatic rings).[8] It operates under mild, anhydrous conditions, typically at or below room temperature, which minimizes the risk of side reactions or degradation of the starting material and product. The reaction is generally clean, and the primary byproduct, meta-chlorobenzoic acid, is easily removed during aqueous work-up.[6]

Experimental Protocol: Synthesis via m-CPBA Oxidation

This protocol details a robust method for the synthesis of Ebastine N-Oxide. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

  • Ebastine (MW: 469.67 g/mol )

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ebastine (1.0 eq) in anhydrous dichloromethane (approx. 10-15 mL per gram of Ebastine).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is a critical step to control the initial exotherm of the reaction.

  • Reagent Addition: In a separate container, dissolve m-CPBA (1.2 eq, adjusted for purity) in a minimal amount of DCM. Add this solution dropwise to the stirring Ebastine solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 95:5 DCM:MeOH). The product, Ebastine N-Oxide, will have a lower Rf value than the starting material, Ebastine, due to its increased polarity. The reaction is typically complete within 2-4 hours.

  • Quenching & Work-up: Once the starting material is consumed, cool the mixture again in an ice bath. Slowly add saturated NaHCO₃ solution to quench the excess m-CPBA and neutralize the meta-chlorobenzoic acid byproduct. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow Visualization: Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage s1 Dissolve Ebastine in anhydrous DCM s2 Cool to 0-5 °C s1->s2 s3 Add m-CPBA solution dropwise s2->s3 s4 Stir at Room Temp (Monitor by TLC) s3->s4 w1 Quench with sat. NaHCO₃ solution s4->w1 Reaction Complete w2 Phase Separation w1->w2 w3 Wash Organic Layer (NaHCO₃, Brine) w2->w3 w4 Dry (Na₂SO₄) & Concentrate w3->w4 p1 Silica Gel Column Chromatography w4->p1 Crude Product p2 Isolate Pure Fractions p1->p2 p3 Characterization p2->p3

Caption: Workflow for the synthesis and purification of Ebastine N-Oxide.

Purification Protocol
  • Trustworthiness through Purity: The crude product obtained from the work-up contains the desired N-oxide along with minor impurities. Purification via silica gel column chromatography is essential to achieve the high purity (>95%) required for a research standard.[4]

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load it onto a pre-packed silica gel column.

    • Elute the column with a gradient solvent system, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% MeOH).

    • Collect fractions and analyze them by TLC to identify and combine those containing the pure Ebastine N-Oxide.

    • Concentrate the pure fractions under reduced pressure to yield the final product as a white or off-white solid.

Section 2: Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach provides a self-validating system of characterization.[4]

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight. The N-oxidation of Ebastine adds an oxygen atom, increasing the molecular weight by 16.00 Da.

  • Technique: High-Resolution Mass Spectrometry (HRMS) or LC-MS/MS.[4]

  • Expected Results: The analysis should confirm the protonated molecular ion [M+H]⁺. A key diagnostic fragmentation in MS/MS analysis of N-oxides is the neutral loss of an oxygen atom ([M+H - 16]⁺), which would result in a fragment ion corresponding to the protonated parent drug.[9]

CompoundMolecular FormulaExact Mass (Da)Expected [M+H]⁺ (m/z)Key Diagnostic Fragment (m/z)
EbastineC₃₂H₃₉NO₂469.2981470.3059167.0843
Ebastine N-Oxide C₃₂H₃₉NO₃ 485.2929 486.2999 470.3059 ([M+H - 16]⁺)
Data derived from[5][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for unambiguous structural elucidation.[4] The formation of the N-O bond causes a significant deshielding effect on the adjacent protons and carbons.

  • Expertise & Causality: The protons on the carbons alpha to the newly formed N-oxide (the -CH₂- groups of the piperidine ring adjacent to the nitrogen) will experience a downfield shift in the ¹H NMR spectrum compared to the parent Ebastine.[12] Similarly, these same carbons will exhibit a downfield shift in the ¹³C NMR spectrum.

NucleusKey Positions (Piperidine Ring)Expected Shift in EbastineExpected Shift in Ebastine N-OxideRationale
¹H NMR Protons α to Nitrogen~2.0-2.5 ppm~3.0-3.8 ppm (Downfield Shift) Deshielding by electronegative N-O bond
¹³C NMR Carbons α to Nitrogen~53-55 ppm~65-70 ppm (Downfield Shift) Deshielding by electronegative N-O bond
Note: Expected shifts are illustrative and should be confirmed by experimental data.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the synthesized compound.[4]

  • Principle: The introduction of the polar N-oxide group makes the molecule significantly more polar than the parent Ebastine. In reverse-phase chromatography, more polar compounds elute earlier.

  • Protocol: A standard method for Ebastine can be adapted.[13]

HPLC ParameterRecommended ConditionJustification
Column C18 (e.g., Phenomenex, 250 x 4.6 mm, 5 µm)Standard for reverse-phase separation of small molecules.[13]
Mobile Phase Methanol : Water (90:10 v/v)Provides good resolution for Ebastine and related substances.[13]
Flow Rate 1.0 mL/minTypical analytical flow rate.
Detection UV at 262 nmEbastine shows strong absorbance at this wavelength.[13]
Expected Result Retention time of Ebastine N-Oxide < Retention time of EbastineIncreased polarity leads to earlier elution.
Characterization Workflow Visualization

Characterization_Workflow cluster_primary Primary Confirmation cluster_secondary Purity & Identity start Synthesized Ebastine N-Oxide ms Mass Spectrometry (MS) Confirm MW & Fragmentation start->ms Structural Elucidation nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure start->nmr Structural Elucidation hplc HPLC Assess Purity (>95%) Confirm Retention Time ms->hplc Purity Assessment nmr->hplc Purity Assessment end Verified Research Standard hplc->end

Caption: A logical workflow for the comprehensive characterization of Ebastine N-Oxide.

Section 3: Best Practices and Safety Considerations

  • Critical Parameters: Temperature control during the addition of m-CPBA is crucial to prevent potential side reactions. The reaction should be performed under anhydrous conditions until the quenching step to ensure optimal conversion.

  • Troubleshooting: If the reaction stalls (incomplete conversion observed by TLC), a small additional portion of m-CPBA (0.1-0.2 eq) can be added. If purification proves difficult, employing a different solvent system for chromatography (e.g., ethyl acetate/hexanes with triethylamine) may improve separation.

  • Safety: m-CPBA is a strong oxidizing agent and can be shock-sensitive when pure.[8] It is typically supplied with water for stabilization. Handle with care, avoid contact with metals, and always use appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This guide provides a robust and scientifically grounded methodology for the synthesis and characterization of Ebastine N-Oxide. By combining a selective oxidation strategy using m-CPBA with a comprehensive analytical workflow encompassing MS, NMR, and HPLC, researchers can confidently produce and validate high-purity Ebastine N-Oxide. This enables its use as a reliable reference standard, which is indispensable for advancing pharmaceutical quality control, metabolic research, and toxicological assessments related to Ebastine.

References

  • BenchChem. (n.d.). Ebastine N-Oxide Research Compound. Retrieved from BenchChem website.

  • Google Patents. (2012). WO2012076919A1 - Process of preparing ebastine.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3191, Ebastine. PubChem.

  • Journal of Complementary Medicine Research. (2022). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Bibliomed.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129318590, Ebastine N-Oxide. PubChem.

  • Santa Cruz Biotechnology. (n.d.). Ebastine N-Oxide.

  • Google Patents. (2007). WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives.

  • Schmid, J., et al. (1998). Microbial Oxidation of Ebastine. PubMed.

  • Hashizume, T., et al. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. PubMed.

  • Sivasubramanian, L., & Lakshmi, K. S. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. ResearchGate.

  • Wikipedia. (n.d.). Ebastine.

  • van Roon, E. N., et al. (2006). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Dove Medical Press.

  • Google Patents. (2014). CN104101663A - Method for testing ebastine-related substances by high performance liquid chromatography.

  • Stanovnik, B., et al. (2004). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. ResearchGate.

  • Patsnap. (2024). What is the mechanism of Ebastine?. Synapse.

  • van Roon, E. N., et al. (2006). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. PubMed Central.

  • Shul'pin, G. B., et al. (2018). Stereoselective Alkane Oxidation with meta-Chloroperoxybenzoic Acid (MCPBA) Catalyzed by Organometallic Cobalt Complexes. MDPI.

  • Ayash, N. (2022). (PDF) Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. ResearchGate.

  • Macíková, L., et al. (2013). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. PubMed Central.

  • Hashizume, T., et al. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. PubMed.

  • Hashizume, T., et al. (2006). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. ResearchGate.

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid).

  • Liu, Y., et al. (2022). The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model. PubMed.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Analysis of Cetirizine N-oxide. Retrieved from BenchChem website.

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  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.

  • Sivasubramanian, L., & Lakshmi, K. S. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Semantic Scholar.

  • Li, W., et al. (2015). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed Central.

  • Impactfactor. (2024). An Innovative RP-HPLC Method for Simultaneous Estimation of Montelukast and Ebastine in Tablet Formulations: Development, Validation, and Stability Assessment.

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An In-depth Technical Guide to Ebastine N-Oxide: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ebastine N-Oxide, a critical molecule in the context of the second-generation antihistamine, ebastine. As a primary metabolite and a specified impurity, a thorough understanding of its chemical and pharmacological properties is essential for drug development, quality control, and metabolic studies. This document synthesizes current knowledge on its structure, synthesis, analytical methodologies, and biological significance, offering field-proven insights for the scientific community.

Chemical Identity and Structure

Ebastine N-Oxide is the product of N-oxidation of the piperidine ring nitrogen in ebastine. This modification significantly alters the polarity and potential metabolic fate of the parent compound.

IUPAC Name: 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[1]

Chemical Structure:

Ebastine_N_Oxide_Structure N1 N+ O_neg O- N1->O_neg C1 C N1->C1 C6 C C_chain1 C N1->C_chain1 C2 C C1->C2 C3 C C2->C3 O_ether O C3->O_ether C4 C C3->C4 C_benzhydryl CH O_ether->C_benzhydryl C5 C C4->C5 C5->N1 C_chain2 C C_chain1->C_chain2 C_chain3 C C_chain2->C_chain3 C_carbonyl C C_chain3->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C_tertbutyl_ring C_carbonyl->C_tertbutyl_ring tert_phenyl_ring C_carbonyl->tert_phenyl_ring C_phenyl1_ring C_benzhydryl->C_phenyl1_ring C_phenyl2_ring C_benzhydryl->C_phenyl2_ring p1 C_benzhydryl->p1 p2 C_benzhydryl->p2 p1_label Ph p2_label Ph tert_phenyl_label C(CH₃)₃

Caption: 2D Chemical Structure of Ebastine N-Oxide.

Key Identifiers

A summary of the key chemical identifiers for Ebastine N-Oxide is provided in the table below.

IdentifierValueSource
Molecular Formula C₃₂H₃₉NO₃PubChem[1]
Molecular Weight 485.7 g/mol PubChem[1]
CAS Numbers 1429071-63-5, 1256285-71-8PubChem[1]
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-]PubChem[1]
InChI Key PFOUEGNOVHBNHS-UHFFFAOYSA-NPubChem[1]
Synonyms Ebastine EP Impurity F, Ebastine EP Impurity GPubChem[1]

Synthesis and Formation

Ebastine N-Oxide is formed through both synthetic chemical oxidation and biological metabolism. Understanding these pathways is crucial for impurity synthesis for reference standards and for interpreting pharmacokinetic studies.

Chemical Synthesis: Hydrogen Peroxide-Mediated Oxidation

The most common laboratory method for preparing Ebastine N-Oxide involves the direct oxidation of ebastine.[2] The nitrogen atom on the piperidine ring acts as a nucleophile, attacking the oxidizing agent.

Causality Behind Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a preferred oxidant due to its effectiveness and relatively clean reaction byproducts (water). Other agents like meta-chloroperbenzoic acid (mCPBA) are viable but can be more expensive and present greater safety concerns.

  • Catalyst: While the reaction can proceed without a catalyst, Lewis acids are sometimes employed to enhance the oxidizing power of H₂O₂.

  • Temperature and pH Control: The synthesis must balance the rate of N-oxidation with the potential for degradation of both the reactant and the product. Oxidative degradation of ebastine follows zero-order kinetics, while acid-catalyzed degradation follows first-order kinetics. Therefore, maintaining optimal conditions is critical for yield and purity.[2]

    • Optimal Temperature: 50–60°C provides sufficient energy to overcome the activation barrier for oxidation without promoting significant thermal degradation.[2]

    • Optimal pH: A slightly alkaline pH of 7–8 prevents acid-catalyzed side reactions.[2]

Synthesis_Workflow cluster_reactants Reactants & Conditions cluster_process Reaction Process cluster_purification Purification & Analysis Ebastine Ebastine Reaction Oxidation Reaction (50-60°C, pH 7-8) Ebastine->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Purification Chromatographic Purification (e.g., HPLC) Reaction->Purification Crude Product Analysis Structure & Purity Verification (NMR, MS, HPLC) Purification->Analysis Product Ebastine N-Oxide Analysis->Product Purity ≥95%

Caption: Chemical synthesis workflow for Ebastine N-Oxide.

Experimental Protocol: Hydrogen Peroxide-Mediated Oxidation

  • Dissolution: Dissolve Ebastine in a suitable organic solvent (e.g., methanol, acetone).

  • pH Adjustment: Adjust the pH of the solution to 7-8 using a suitable buffer or base.

  • Oxidation: Add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture while maintaining the temperature between 50-60°C.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching: Upon completion, quench any remaining hydrogen peroxide by adding a reducing agent (e.g., sodium sulfite solution).

  • Extraction: Extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product using column chromatography or preparative HPLC to achieve the desired purity (typically ≥95%).

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and HPLC.

Metabolic Formation

In vivo, Ebastine N-Oxide is generated through enzymatic oxidation. The primary enzyme responsible for this biotransformation is Cytochrome P450 2J2 (CYP2J2), a human hepatic enzyme.[2] This metabolic pathway is a key consideration in understanding the overall pharmacokinetics and potential drug-drug interactions of ebastine.

Metabolic_Pathway Ebastine Ebastine (Administered Drug) Metabolism Hepatic Metabolism Ebastine->Metabolism N_Oxide Ebastine N-Oxide (Metabolite) Metabolism->N_Oxide CYP2J2 (N-Oxidation) Carebastine Carebastine (Active Metabolite) Metabolism->Carebastine CYP3A4 / CYP2J2 (Oxidative Decarboxylation) Other Other Metabolites Metabolism->Other

Caption: Metabolic pathway of Ebastine.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of Ebastine N-Oxide for its use as a reference standard.

Physicochemical Properties

While extensive experimental data for Ebastine N-Oxide is not widely published, computational methods can provide valuable estimates.[2] These properties influence its solubility, absorption, and distribution.

PropertyEbastine (Parent Drug)Ebastine N-Oxide (Computed/Estimated)Significance
Melting Point 86 °CData not availableAffects formulation and stability.
logP 6.86.6 (XLogP3)[1]High value indicates poor water solubility. The N-oxide is slightly less lipophilic.
pKa (most basic) 8.19Data not available; expected to be lower than ebastineThe N-oxide group reduces the basicity of the nitrogen.
Aqueous Solubility Practically insolubleExpected to be very lowInfluences dissolution rate and bioavailability.

Expertise & Experience Insight: The introduction of the N-oxide functional group generally increases the polarity of a molecule. While the computed XLogP3 value for Ebastine N-Oxide is only slightly lower than that of ebastine, this small change can still impact its pharmacokinetic profile and chromatographic behavior. For definitive values, experimental determination using methods like the shake-flask method for logP is recommended.[2]

Spectroscopic Analysis

A combination of spectroscopic techniques is required for unambiguous structural elucidation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular skeleton. The key indicator of N-oxide formation is the significant downfield shift of the protons and carbons adjacent to the nitrogen atom in the piperidine ring due to the deshielding effect of the N-O bond. 2D experiments like COSY and HSQC are used to assign all proton and carbon signals definitively.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement. The expected [M+H]⁺ ion for C₃₂H₃₉NO₃ would be at m/z 486.299. Tandem MS (MS/MS) helps in structural confirmation by analyzing fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-O stretching vibration, typically in the range of 950-970 cm⁻¹. Other key bands would include the C=O stretch of the ketone (around 1675 cm⁻¹) and C-O stretch of the ether.

Analytical Methodologies

As a specified impurity, robust and validated analytical methods are required to detect and quantify Ebastine N-Oxide in ebastine drug substances and products.[2] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Ebastine Drug Substance or Formulation Dissolve Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Column RP-C18 Column Inject->Column Detection UV Detection (e.g., 254 nm) Column->Detection MobilePhase Mobile Phase (e.g., Acetonitrile/Buffer) MobilePhase->Column Chromatogram Generate Chromatogram Detection->Chromatogram Quantify Quantify Peaks (Area % vs. Standard) Chromatogram->Quantify Result Report Ebastine N-Oxide Concentration Quantify->Result

Caption: Typical HPLC workflow for the analysis of Ebastine N-Oxide.

Experimental Protocol: RP-HPLC for Impurity Profiling This protocol is a representative method for the quantification of Ebastine N-Oxide. Method validation according to ICH guidelines is required for use in a regulated environment.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Phenomenex).[3]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.5% phosphoric acid) in a ratio of approximately 68:32.[2] Isocratic or gradient elution may be used to optimize separation from other impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[2]

  • Column Temperature: Ambient or controlled at 30°C.

  • Sample Preparation: Accurately weigh the ebastine sample and dissolve it in a suitable diluent (e.g., methanol or the mobile phase) to a known concentration.

  • Standard Preparation: Prepare a reference standard solution of Ebastine N-Oxide at a concentration relevant to the specification limit.

  • Analysis: Inject the sample and standard solutions into the chromatograph. The retention time for Ebastine N-Oxide will be different from that of ebastine, typically eluting earlier due to its increased polarity.

  • Quantification: Calculate the amount of Ebastine N-Oxide in the sample by comparing the peak area to that of the reference standard.

Pharmacological and Toxicological Profile

Pharmacodynamics

Ebastine N-Oxide, like its parent drug, is a selective antagonist of the peripheral histamine H1 receptor.[2] By blocking this receptor, it prevents histamine from mediating allergic responses, thereby alleviating symptoms associated with conditions like allergic rhinitis and urticaria.[2] While ebastine is primarily metabolized to the active compound carebastine, the N-oxide metabolite also retains antihistaminic activity, contributing to the overall therapeutic effect.[4][5]

Pharmacokinetics

The pharmacokinetic profile of Ebastine N-Oxide itself is not well-documented in the literature.[2] As a metabolite, its formation and elimination are intrinsically linked to the pharmacokinetics of ebastine. The N-oxidation pathway represents a route of biotransformation that can influence the overall clearance and exposure of ebastine-related compounds. It is known that ebastine is rapidly absorbed and extensively metabolized, with negligible levels of the unchanged drug found in plasma.[6] The formation of the N-oxide, a more polar compound, is expected to facilitate renal excretion.

Toxicology

Specific toxicological studies on isolated Ebastine N-Oxide are not publicly available. However, the safety profile of the parent drug, ebastine, is well-established. Preclinical studies on ebastine have shown it to be free of toxic effects even at very high doses, with a therapeutic safety ratio (LD₅₀/ED₅₀) of over 20,000 in animal models.[7] As Ebastine N-Oxide is a naturally occurring human metabolite formed under normal therapeutic use of ebastine, it is not expected to pose a significant toxicological risk at the concentrations found in vivo. However, as a specified impurity in the drug substance, its levels are controlled according to regulatory guidelines.[2]

Conclusion

Ebastine N-Oxide is a molecule of significant interest in the pharmaceutical sciences. It serves as a key metabolite in the biotransformation of ebastine and is a critical process-related impurity that must be monitored and controlled during drug manufacturing. Its synthesis via controlled oxidation provides the necessary reference material for developing and validating robust analytical methods, primarily RP-HPLC. While it retains the H1-antihistaminic activity of its parent compound, further research is needed to fully elucidate its distinct pharmacokinetic and pharmacodynamic profile. This guide provides a foundational framework for researchers and drug development professionals working with ebastine and its related substances, underscoring the importance of understanding its chemistry and biological fate to ensure the quality, safety, and efficacy of the final drug product.

References

  • Jauregizar, N., & de la Fuente, L. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 2, 73–82. [Link]

  • Roberts, D. J., Spickett, R. G., & Twaalfhoven, L. (1998). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittel-Forschung, 48(8), 787-794. [Link]

  • Sorkin, E. M., & Goa, K. L. (1998). Ebastine: An update of its use in allergic disorders. Drugs, 56(4), 679-696. [Link]

  • Sultana, N., Arayne, M. S., & Shafi, N. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(3), 435. [Link]

  • Yamaguchi, T., Hashizume, T., & Matsuda, K. (1994). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 44(1), 59-62. [Link]

  • PubChem. Ebastine. National Center for Biotechnology Information. [Link]

  • PubChem. Ebastine N-Oxide. National Center for Biotechnology Information. [Link]

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Carebastine (Ebastine N-Oxide)

Preamble: The Prodrug to Potent Antagonist Paradigm

In the landscape of second-generation antihistamines, ebastine represents a sophisticated pharmacological strategy. It is not the primary therapeutic agent itself but rather a prodrug, meticulously designed for optimal absorption and metabolic conversion. Upon oral administration, ebastine undergoes rapid and extensive first-pass metabolism to its principal active metabolite, carebastine , also known as Ebastine N-Oxide.[1][2][3] It is carebastine that is overwhelmingly responsible for the potent, long-acting antihistaminic effects observed clinically.[3][4] This guide delineates the intricate mechanism of action of carebastine, from its metabolic genesis to its multifaceted interactions at the molecular and cellular levels, providing a comprehensive resource for researchers and drug development professionals.

Part 1: Pharmacokinetic Profile: The Metabolic Activation of a Potent Agent

The therapeutic efficacy of ebastine is fundamentally dependent on its conversion to carebastine. This biotransformation is a critical first step that dictates the onset, duration, and potency of the drug's action.

First-Pass Metabolism: A Tale of Two Enzymes

Following oral ingestion, ebastine is absorbed and subjected to extensive first-pass metabolism, primarily in the liver and intestines. This conversion is so complete that plasma levels of the parent drug, ebastine, are often negligible.[4] The metabolic process is predominantly mediated by the cytochrome P450 (CYP) family of enzymes. Specifically, CYP3A4 and CYP2J2 have been identified as the key catalysts in the oxidation of ebastine to carebastine.[3][5][6] The reaction involves the oxidation of the tert-butyl group to a carboxylic acid, yielding the pharmacologically active carebastine.[3][7] Studies in isolated rat hearts have further elucidated this pathway, showing the formation of an intermediate, hydroxyebastine, which is subsequently metabolized to carebastine, mirroring the kinetics observed in human liver microsomes.[8]

Pharmacokinetic Parameters of Carebastine

The conversion to carebastine results in a predictable and dose-proportional pharmacokinetic profile, which is essential for a reliable therapeutic effect. The long half-life of carebastine underpins the convenience of a once-daily dosing regimen.[5]

Pharmacokinetic ParameterValueClinical Significance
Time to Peak Plasma Concentration (Tmax) 2.5 - 6 hours[4][5]Indicates the time required to reach maximum therapeutic effect after oral administration.
Elimination Half-Life (t½) 10 - 19 hours[4][6][7]The long half-life ensures sustained antihistaminic activity over a 24-hour period.
Dose Proportionality Cmax and AUC increase proportionally with the dose.[4]Allows for predictable therapeutic responses with dose adjustments.
Protein Binding > 95%[6]High protein binding contributes to its long duration of action.
Effect of Food Negligible[4]Can be administered with or without food, enhancing patient compliance.

Part 2: Pharmacodynamics: The Core Mechanism and Pleiotropic Effects

Carebastine's mechanism of action is centered on its high-affinity, selective antagonism of the histamine H1 receptor, but its activity extends to include significant anti-inflammatory and anti-angiogenic properties.

Primary Mechanism: Selective Histamine H1 Receptor Antagonism

The hallmark of carebastine's activity is its function as a potent and selective antagonist of the histamine H1 receptor.[5][9] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, triggering the characteristic symptoms of allergy: itching, vasodilation (leading to redness), increased vascular permeability (leading to swelling), and smooth muscle contraction.[9][10]

Carebastine competitively binds to peripheral H1 receptors without activating them, thereby preventing histamine from exerting its pro-inflammatory effects.[9][11] This action effectively mitigates the symptoms of allergic rhinitis and chronic urticaria.[11] A crucial advantage of carebastine, as a second-generation antihistamine, is its limited ability to cross the blood-brain barrier.[3][5] This peripheral selectivity is the reason for the significantly lower incidence of central nervous system side effects, such as sedation and drowsiness, compared to first-generation antihistamines.[5][6]

Pleiotropic Effects: Beyond H1 Blockade

Modern research has unveiled that the therapeutic benefits of carebastine are not solely due to H1 receptor antagonism. It exhibits a range of additional properties that contribute to its overall anti-allergic and anti-inflammatory profile.

2.2.1 Anti-inflammatory Activity

Carebastine has been shown to modulate inflammatory processes through several mechanisms:

  • Suppression of Macrophage Migration Inhibitory Factor (MIF): Studies have demonstrated that carebastine can suppress the expression of MIF, a pro-inflammatory cytokine involved in various inflammatory conditions.[1][2]

  • Inhibition of Pro-inflammatory Cytokines: Ebastine and its active metabolite can inhibit the secretion of key inflammatory mediators such as interleukin-4 (IL-4), IL-5, and IL-6 from inflammatory cells.[12]

  • Modulation of H1/H2 Receptor Balance: Treatment with ebastine has been found to upregulate both H1 and H2 receptors, but it shifts the balance towards H2 receptor dominance.[13] Since H2 receptor stimulation can have suppressive effects on immune cell activation, this shift may contribute to long-term anti-inflammatory actions.[13]

2.2.2 Anti-angiogenic Properties

Perhaps one of the most novel findings is the anti-angiogenic activity of carebastine. Angiogenesis, the formation of new blood vessels, is a critical component of the airway inflammation and remodeling seen in chronic allergic diseases like asthma and rhinitis.[12][14]

  • Inhibition of VEGF-Induced Processes: Carebastine dose-dependently inhibits Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and capillary-like tube formation of endothelial cells (HUVECs and HPAECs) in vitro.[1][14]

  • Mechanism of Anti-angiogenesis: This effect is achieved by reducing the phosphorylation of the VEGF receptor 2 (VEGFR-2) and the downstream signaling kinase Akt.[12][14] By disrupting this critical signaling pathway, carebastine effectively curtails the angiogenic process. This provides a plausible mechanism by which it may help mitigate airway remodeling in chronic allergic conditions.[14]

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics Ebastine Ebastine (Prodrug) Oral Administration Metabolism First-Pass Metabolism (Liver, Intestines) CYP3A4, CYP2J2 Ebastine->Metabolism Carebastine Carebastine (Ebastine N-Oxide) Active Metabolite Metabolism->Carebastine Blockade Antagonism / Blockade Carebastine->Blockade Binds to Inhibition Inhibition Carebastine->Inhibition Suppression Suppression Carebastine->Suppression H1 Peripheral H1 Receptor Symptoms ↓ Allergic Symptoms (Wheal, Flare, Itching) H1->Symptoms Histamine Action VEGFR2 VEGFR-2 / Akt Pathway Angiogenesis ↓ Angiogenesis ↓ Cell Proliferation ↓ Migration VEGFR2->Angiogenesis VEGF Action MIF MIF Expression Inflammation ↓ Inflammation MIF->Inflammation MIF Action Blockade->H1 Inhibition->VEGFR2 Suppression->MIF

Metabolic activation and multi-target mechanism of carebastine.

Part 3: Experimental Protocols for Mechanistic Elucidation

The characterization of carebastine's mechanism of action relies on a suite of robust in vitro and in vivo assays. These protocols form the bedrock of our understanding and provide a self-validating system for assessing the drug's properties.

Workflow: Radioligand Binding Assay for H1 Receptor Affinity

This assay is fundamental for determining the binding affinity (Ki) of a test compound (carebastine) for the H1 receptor. It quantifies the direct interaction between the drug and its primary target.

Methodology:

  • Preparation of Membranes:

    • Culture a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the cell membranes (containing H1 receptors), a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine), and varying concentrations of the unlabeled test compound (carebastine).

    • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the reaction mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the carebastine concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of carebastine that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G start Start: Prepare H1 Receptor Expressing Cell Membranes step1 Incubate Membranes with: 1. [³H]-Pyrilamine (Radioligand) 2. Varying [Carebastine] start->step1 step2 Allow Binding to Reach Equilibrium step1->step2 step3 Rapid Filtration (Separates Bound from Unbound) step2->step3 step4 Quantify Radioactivity (Scintillation Counting) step3->step4 step5 Data Analysis: Plot % Inhibition vs. [Carebastine] step4->step5 step6 Calculate IC₅₀ and Ki values (Cheng-Prusoff Equation) step5->step6 end_node End: Determine H1 Receptor Binding Affinity (Ki) step6->end_node

Workflow for determining H1 receptor binding affinity.
Anti-Angiogenesis Assays: A Brief Overview

To validate the anti-angiogenic properties of carebastine, a series of established assays are employed.

  • Endothelial Cell Proliferation Assay: Human umbilical vein endothelial cells (HUVECs) are cultured in the presence of VEGF with and without various concentrations of carebastine. Cell viability and proliferation are measured after 48-72 hours using assays like MTT or BrdU incorporation. A reduction in proliferation indicates an anti-angiogenic effect.[14]

  • Wound Healing/Migration Assay: A "scratch" is made in a confluent monolayer of HUVECs. The cells are then treated with VEGF and carebastine. The rate at which the cells migrate to close the wound is monitored. Slower closure in the carebastine-treated group indicates inhibition of cell migration.[14]

  • Tube Formation Assay: HUVECs are seeded onto a basement membrane extract (e.g., Matrigel). In the presence of VEGF, they will form capillary-like structures (tubes). The addition of carebastine disrupts this process, and the extent of tube formation is quantified by measuring parameters like tube length and branch points.[14]

  • Chick Chorioallantoic Membrane (CAM) Assay: This in vivo assay uses fertilized chicken eggs. A small window is made in the shell, and a filter disc containing VEGF and carebastine is placed on the CAM. After incubation, the formation of new blood vessels around the disc is assessed. Inhibition of angiogenesis is seen as a reduction in vessel density.[14]

Conclusion

The mechanism of action of carebastine (Ebastine N-Oxide) is a compelling example of modern drug design, leveraging a prodrug strategy to deliver a potent, peripherally selective H1 receptor antagonist with a favorable pharmacokinetic profile. Its primary action of blocking histamine-mediated allergic responses is now understood to be augmented by valuable pleiotropic effects, including the suppression of key inflammatory mediators and a novel anti-angiogenic activity. This multi-faceted mechanism, validated through rigorous experimental workflows, explains its clinical efficacy in treating allergic disorders and opens avenues for exploring its therapeutic potential in conditions where inflammation and angiogenesis are key pathological features.

References

  • De Luisi A, et al. Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling. Eur Respir J. 2009 Oct;34(4):958-66. [Link][1][12][14]

  • Zhao Y, et al. Carebastine, an H1-receptor antagonist, suppresses the expression of macrophage migration inhibitory factor. Clin Exp Dermatol. 2008 Nov;33(6):785-7. [Link][2]

  • Yamaguchi T, et al. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung. 1996 May;46(5):501-5. [Link][4]

  • Pshenichnaya I, et al. Treatment with Ebastine Changes Expression of Histamine H1 and H2 Receptors on Peripheral Blood Mononuclear Cells. Clinical Drug Investigation. 2002;22(5):295-300. [Link][13]

  • Patsnap Synapse. Mechanism of Action for Ebastine: H1 Receptor Antagonists. (2023-11-03). [Link][9]

  • PubChem - National Institutes of Health. Carebastine | C32H37NO4 | CID 65820. [Link][10]

  • Goa KL, Clissold SP. Ebastine. a review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs. 1996 Jan;51(1):101-28. [Link][11]

  • Patsnap Synapse. What is the mechanism of Ebastine? (2024-07-17). [Link][5]

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  • De Luisi A, et al. Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling. European Respiratory Journal. 2009;34(4):958-66. [Link][12]

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  • Netriová J, et al. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. Br J Pharmacol. 2011 Nov;164(6):1711-23. [Link][8]

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An In-Depth Technical Guide to the In Vitro Metabolism of Ebastine: Elucidating Major Pathways and Investigating N-Oxidation Potential

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ebastine is a potent, second-generation H1 antihistamine widely prescribed for allergic conditions.[1][2] As a prodrug, its therapeutic efficacy is critically dependent on its biotransformation into pharmacologically active metabolites.[3][4] While the concept of N-oxidation is a fundamental pathway in drug metabolism, extensive research has established that the primary metabolic fate of Ebastine in vivo and in vitro is not N-oxidation but rather a series of hydroxylation and dealkylation reactions. These reactions are predominantly catalyzed by the Cytochrome P450 (CYP) enzyme superfamily, specifically CYP2J2 and CYP3A4, to produce the main active metabolite, carebastine.[5][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vitro metabolism of Ebastine. We will first detail the well-documented, clinically relevant pathways involving CYP2J2 and CYP3A4. Subsequently, we will leverage this framework to outline an experimental strategy for rigorously testing the hypothesis of Ebastine N-Oxide formation, a potential but likely minor pathway mediated by Flavin-Containing Monooxygenases (FMOs). By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for characterizing the metabolic profile of Ebastine and similar compounds.

The Established Metabolic Landscape of Ebastine

Ebastine is rapidly and almost completely converted to its active carboxylic acid metabolite, carebastine, following oral administration.[2][8] This biotransformation is a sequential process involving two primary types of reactions occurring in the liver and intestine.[6][9]

  • Hydroxylation: The initial and critical step in forming carebastine is the hydroxylation of Ebastine to create an intermediate, hydroxyebastine.[6][10]

  • N-Dealkylation: A parallel pathway involves the removal of an alkyl group from the piperidine nitrogen.[5][6]

  • Carboxylation: Hydroxyebastine is subsequently metabolized to the stable and active carebastine.[5][10]

Understanding the enzymes responsible is paramount for predicting drug-drug interactions and patient variability. Studies using human liver microsomes (HLMs) and recombinant enzymes have identified two key players:

  • CYP3A4: This highly abundant enzyme is the main catalyst for the N-dealkylation of Ebastine and its subsequent metabolites.[5][6][7]

  • CYP2J2: This enzyme, notably expressed in the heart and intestine, is primarily responsible for the crucial hydroxylation of Ebastine to hydroxyebastine.[5][7][10]

The interplay between these enzymes dictates the metabolic flux and ultimate formation of carebastine.

Visualizing the Major Metabolic Pathway

The following diagram illustrates the established, CYP450-mediated metabolic conversion of Ebastine.

Ebastine_Metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 >> CYP3A4 Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine CYP2J2 & CYP3A4

Caption: CYP450-mediated metabolism of Ebastine to its active form, Carebastine.

Investigating the Potential for N-Oxidation: A Scientific Inquiry

While the CYP-mediated pathways are dominant, a comprehensive metabolic investigation must also consider other enzymatic systems. N-oxidation, the addition of an oxygen atom to a nitrogen, is a common metabolic reaction catalyzed by Flavin-Containing Monooxygenases (FMOs).[11] FMOs, like CYPs, are NADPH-dependent monooxygenases found in the endoplasmic reticulum of hepatocytes and other tissues.[11][12]

Causality for Investigation: Ebastine's chemical structure contains a tertiary amine within its piperidine ring, which is a potential nucleophilic site for FMO-catalyzed oxygenation.[11] The primary isoform in the adult human liver is FMO3, which is responsible for the N-oxidation of numerous nitrogen-containing drugs and xenobiotics.[13][14] Therefore, from a chemical structure and enzymology perspective, the formation of Ebastine N-Oxide is plausible, even if it has not been reported as a major metabolite. The experimental design below provides a self-validating system to confirm the primary pathway and definitively quantify any N-oxide formation.

Experimental Design: A Dual-Purpose Workflow

Overall Experimental Workflow Diagram

Workflow cluster_phase1 Phase 1: Screening & Hypothesis Generation cluster_phase2 Phase 2: Bioanalysis & Metabolite ID cluster_phase3 Phase 3: Confirmation & Phenotyping HLM Incubate Ebastine with Human Liver Microsomes (HLMs) + NADPH LCMS LC-MS/MS Analysis: Quantify Ebastine, Carebastine Search for Ebastine N-Oxide mass HLM->LCMS Generate Samples rEnzymes Incubate Ebastine with: - rCYP2J2 - rCYP3A4 - rFMO3 LCMS->rEnzymes Inform Enzyme Selection LCMS2 Confirmative LC-MS/MS Analysis rEnzymes->LCMS2 Generate Specific Metabolites

Caption: Integrated workflow for Ebastine metabolism screening and phenotyping.

Detailed Methodologies and Self-Validating Protocols

The following protocols are designed to be robust and include necessary controls that ensure the trustworthiness of the results.

Protocol 4.1: Metabolic Stability and Metabolite Screening in Human Liver Microsomes (HLMs)

Rationale: HLMs contain a full complement of microsomal enzymes (CYPs and FMOs) and are the industry-standard starting point for in vitro metabolism studies.[15][16] This experiment will determine the overall rate of Ebastine depletion and identify all major and minor metabolites formed.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw a vial of pooled Human Liver Microsomes (e.g., 20 mg/mL stock) on ice.[12]

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH stock solution in buffer. Keep on ice.

    • Prepare a 1 mM stock solution of Ebastine in acetonitrile or DMSO.

  • Incubation Setup:

    • In microcentrifuge tubes, prepare the main reaction mix on ice. For a final volume of 200 µL:

      • 178 µL of 100 mM Phosphate Buffer

      • 2 µL of 1 mM Ebastine stock (final concentration: 10 µM)

      • 10 µL of HLM stock (final concentration: 1 mg/mL protein)[17]

    • Prepare Control Reactions for validation:

      • Negative Control (No Cofactor): Replace the NADPH solution with buffer. This validates that the metabolism is NADPH-dependent.

      • Negative Control (Inactive Enzyme): Use heat-inactivated HLMs (pre-heated at 50°C for 15 min). This validates that the reaction is enzymatic.

  • Reaction Initiation and Time Course:

    • Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

    • Initiate the reaction by adding 10 µL of the 20 mM NADPH stock solution. Vortex gently.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[15]

  • Reaction Termination and Sample Preparation:

    • To terminate, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound like Terfenadine).

    • Vortex vigorously for 1 minute to precipitate the microsomal protein.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the protein.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

Protocol 4.2: Definitive Phenotyping with Recombinant Enzymes

Rationale: To confirm which enzyme is responsible for forming each metabolite, we use purified, single-enzyme systems. This step is crucial for assigning responsibility (e.g., "CYP2J2 forms hydroxyebastine," "FMO3 forms Ebastine N-Oxide").

Step-by-Step Methodology:

  • Setup: The protocol is identical to 4.1, with one key change. Instead of HLMs, use commercially available recombinant enzymes (e.g., rCYP2J2, rCYP3A4, rFMO3 expressed in baculovirus insect cells).[14][18]

  • Enzyme Concentration: The concentration will be expressed in pmol/mL (e.g., 25-50 pmol/mL), as specified by the manufacturer, rather than mg/mL of total protein.

  • Incubation: Incubate Ebastine separately with each recombinant enzyme under the same conditions (37°C, with NADPH). A single, longer time point (e.g., 60 minutes) is often sufficient for qualitative identification.

  • Analysis: Analyze the samples by LC-MS/MS. The appearance of a metabolite in a specific reaction tube (e.g., hydroxyebastine in the rCYP2J2 tube) provides definitive evidence of that enzyme's role.

Protocol 4.3: Bioanalysis by LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its superior sensitivity and selectivity, allowing for simultaneous quantification of the parent drug and its metabolites, and the identification of unknown metabolites.[10]

Methodological Parameters:

  • Chromatography: A reverse-phase C18 column is typically used.[19][20] A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) provides good separation.

  • Mass Spectrometry:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) for quantification. This involves setting the mass spectrometer to monitor specific precursor-to-product ion transitions for each analyte.

      • Ebastine: (Parent mass) -> (Fragment mass)

      • Carebastine: (Parent mass) -> (Fragment mass)

      • Hypothetical Ebastine N-Oxide: (Parent mass of Ebastine + 16 Da) -> (Fragment mass)

    • Metabolite Identification: A full scan or precursor ion scan can be used to search for the predicted mass of Ebastine N-Oxide (molecular weight of Ebastine + 15.999 Da).

Data Presentation and Interpretation

Table 1: Hypothetical Kinetic Data from HLM Incubation
AnalyteHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Formation Pathway
Ebastine 12.555.4(Depletion)
Hydroxyebastine -High initial formation rateMajor (CYP2J2)
Carebastine -Slower, sustained formationMajor (from Hydroxyebastine)
Desalkylebastine -Moderate formation rateMajor (CYP3A4)
Ebastine N-Oxide -Below Limit of Quantification (BLQ)Not Detected / Minor

Conclusion

References

  • Liu, K. H., Kim, M. G., Lee, M. G., & Shin, J. G. (2006). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 34(7), 1135-1143. [Link]

  • Weiss, M., & Kang, M. J. (2011). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British Journal of Pharmacology, 162(7), 1542–1552. [Link]

  • PubMed. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ebastine? Patsnap Synapse. [Link]

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  • Vincent, J., Meredith, P. A., Reid, J. L., & Elliott, H. L. (1991). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British Journal of Clinical Pharmacology, 31(6), 681–685. [Link]

  • Zhang, J., Rettie, A. E., & Lee, C. A. (2007). Functional Characterization of Genetic Variants of Human FMO3 Associated with Trimethylaminuria. Pharmacogenetics and Genomics, 17(9), 777–786. [Link]

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  • ResearchGate. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences. [Link]

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The Role of Cytochrome P450 in the Metabolic Activation of Ebastine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role played by the cytochrome P450 (CYP) enzyme superfamily in the metabolism of ebastine. As a second-generation antihistamine, the clinical efficacy and safety profile of ebastine are intrinsically linked to its biotransformation into its active metabolite, carebastine.[1] This document will delve into the specific CYP isoforms responsible for this metabolic activation, the mechanistic details of the enzymatic reactions, and the state-of-the-art experimental methodologies used to elucidate these pathways. While the query specified an interest in "Ebastine N-Oxide formation," it is crucial to clarify at the outset that the primary and clinically significant metabolic pathways of ebastine are N-dealkylation and hydroxylation.[2][3] This guide will, therefore, focus on these well-documented and pivotal biotransformations.

The Metabolic Landscape of Ebastine: A Multi-Step Pathway

Ebastine undergoes extensive first-pass metabolism, primarily in the liver, leading to the formation of several metabolites.[3][4] The two major initial metabolic routes are N-dealkylation and hydroxylation.[2] The hydroxylation pathway is of particular pharmacological importance as it leads to the formation of carebastine, the active metabolite that exerts the majority of the antihistaminic effects.[4]

The key metabolites in the biotransformation of ebastine are:

  • Hydroxyebastine: An intermediate metabolite formed through the hydroxylation of ebastine.[5]

  • Desalkylebastine: A product of the N-dealkylation of ebastine.[3]

  • Carebastine: The pharmacologically active carboxylic acid metabolite, formed from the further oxidation of hydroxyebastine.[6]

The overall metabolic cascade is a sequential process, with hydroxyebastine being a key intermediate in the formation of carebastine.[5]

Ebastine_Metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine Hydroxylation (CYP2J2 >> CYP3A4/5) Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine N-dealkylation (CYP3A4 > CYP3A5) Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation (CYP2J2 & CYP3A4)

Caption: Metabolic pathway of ebastine to its key metabolites.

The Pivotal Role of Cytochrome P450 Isoforms

The biotransformation of ebastine is not a random process but is orchestrated by specific cytochrome P450 isoforms. The two main players in this metabolic symphony are CYP3A4 and CYP2J2.[3]

CYP3A4: The Primary Driver of N-Dealkylation

CYP3A4, one of the most abundant CYP enzymes in the human liver, is the principal catalyst for the N-dealkylation of ebastine to form desalkylebastine.[3] Studies using human liver microsomes and recombinant CYP enzymes have unequivocally demonstrated the predominant role of CYP3A4 in this pathway.[2][3] The N-dealkylation of hydroxyebastine and carebastine is also primarily mediated by CYP3A4.[3] CYP3A5 can also contribute to the dealkylation of ebastine and hydroxyebastine, but to a lesser extent than CYP3A4.[3]

CYP2J2: A Key Player in Hydroxylation

The hydroxylation of ebastine to hydroxyebastine is predominantly mediated by CYP2J2.[3] This isoform, while also present in the liver, is notably expressed in extrahepatic tissues such as the heart and intestine.[5][7] The intrinsic clearance for ebastine hydroxylation by CYP2J2 is significantly higher than that by CYP3A4 and CYP3A5, underscoring its primary role in this initial step towards the formation of the active metabolite, carebastine.[3][8]

Interplay of CYP3A4 and CYP2J2 in Carebastine Formation

The conversion of the intermediate, hydroxyebastine, to the active metabolite, carebastine, involves both CYP2J2 and CYP3A4.[3] This highlights the cooperative nature of these enzymes in the overall metabolic activation of ebastine.

Metabolic Reaction Primary CYP Isoform(s) Kinetic Parameters (Intrinsic Clearance - CLint)
Ebastine → DesalkylebastineCYP3A40.44 µL/min/pmol P450[3]
Ebastine → HydroxyebastineCYP2J20.45 µL/min/pmol P450 (22.5-fold higher than CYP3A4)[3]
Hydroxyebastine → DesalkylebastineCYP3A41.05 µL/min/pmol P450[3]
Hydroxyebastine → CarebastineCYP2J2 & CYP3A4Not explicitly quantified in the provided search results.
Carebastine → DesalkylebastineCYP3A40.16 µL/min/pmol P450[3]

Experimental Methodologies for Elucidating Ebastine Metabolism

A multi-pronged approach is essential to accurately characterize the metabolic pathways of a drug candidate like ebastine. The following protocols outline the standard methodologies employed in the field.

Experimental Workflow for CYP Reaction Phenotyping

CYP_Phenotyping_Workflow cluster_0 In Vitro Systems cluster_1 Experimental Approaches cluster_2 Analysis and Interpretation HLM Human Liver Microsomes (HLMs) Incubation Incubation with Ebastine and NADPH-generating system HLM->Incubation rCYP Recombinant Human CYP Isoforms rCYP->Incubation Inhibition Chemical Inhibition Assays (with specific CYP inhibitors) Incubation->Inhibition Antibody Immunoinhibition Assays (with specific CYP antibodies) Incubation->Antibody LCMS LC-MS/MS Analysis of Metabolites Inhibition->LCMS Antibody->LCMS Kinetics Enzyme Kinetic Analysis (Km, Vmax, CLint) LCMS->Kinetics Contribution Determination of Relative Contribution of each CYP Kinetics->Contribution

Caption: A typical experimental workflow for CYP reaction phenotyping.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol provides a general framework for assessing the metabolism of ebastine in a pooled human liver microsomal system.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration ~0.5 mg/mL), ebastine (at various concentrations to determine kinetics), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

  • Sample Processing: Centrifuge the terminated reaction mixture to precipitate the proteins.

  • Analysis: Analyze the supernatant for the presence and quantity of ebastine and its metabolites using a validated LC-MS/MS method.

Protocol 2: Reaction Phenotyping with Recombinant Human CYP Isoforms

This protocol helps to identify the specific CYP isoforms responsible for ebastine metabolism.

  • Preparation of Incubation Mixtures: Prepare separate incubation mixtures for each recombinant human CYP isoform to be tested (e.g., CYP3A4, CYP2J2, CYP1A2, CYP2C9, etc.). Each mixture should contain the specific recombinant CYP, a cytochrome P450 reductase, cytochrome b5, liposomes, ebastine, and phosphate buffer (pH 7.4).

  • Pre-incubation and Reaction Initiation: Follow steps 2 and 3 from the HLM protocol.

  • Incubation: Incubate the mixtures at 37°C for a fixed time point (e.g., 30 minutes).

  • Termination and Analysis: Follow steps 5 to 7 from the HLM protocol.

  • Interpretation: Compare the rate of metabolite formation across the different recombinant CYP isoforms to identify the primary enzymes involved.

Protocol 3: Chemical Inhibition Assays

This protocol confirms the involvement of specific CYP isoforms identified in the reaction phenotyping experiments.

  • Preparation of Incubation Mixture: Prepare the incubation mixture as described in the HLM protocol.

  • Addition of Inhibitor: Add a selective chemical inhibitor for a specific CYP isoform (e.g., ketoconazole for CYP3A4) to the incubation mixture. Include a control incubation without the inhibitor.

  • Pre-incubation: Pre-incubate the mixture with the inhibitor at 37°C for a specified time to allow for inhibitor-enzyme interaction.

  • Reaction Initiation, Incubation, Termination, and Analysis: Follow steps 3 to 7 from the HLM protocol.

  • Interpretation: A significant reduction in the rate of metabolite formation in the presence of the inhibitor confirms the involvement of that specific CYP isoform.

Clinical and Pharmacological Implications

A thorough understanding of the CYP-mediated metabolism of ebastine is paramount for predicting and avoiding potential drug-drug interactions (DDIs).[9] Co-administration of ebastine with potent inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) or CYP2J2 could lead to increased plasma concentrations of ebastine and its metabolites, potentially altering its efficacy and safety profile. Conversely, co-administration with inducers of these enzymes could decrease systemic exposure and potentially reduce therapeutic efficacy.[9]

Despite its metabolism by CYP3A4, a pathway shared by many drugs with cardiotoxic potential, ebastine has demonstrated a favorable cardiac safety profile at therapeutic doses.[10] Additionally, its minimal penetration of the blood-brain barrier contributes to its non-sedating properties, a significant advantage over first-generation antihistamines.[4]

Conclusion

The metabolic activation of ebastine is a well-defined process predominantly mediated by the cytochrome P450 isoforms CYP3A4 and CYP2J2. CYP3A4 is the primary enzyme responsible for N-dealkylation, while CYP2J2 plays a crucial role in the initial hydroxylation step that leads to the formation of the active metabolite, carebastine. The interplay between these two enzymes is essential for the overall therapeutic effect of ebastine. The experimental methodologies outlined in this guide provide a robust framework for investigating the metabolism of new chemical entities and for understanding the potential for drug-drug interactions. This knowledge is fundamental to the safe and effective development and clinical use of pharmaceuticals.

References

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The Central Role of Carebastine in the Metabolism and Efficacy of Ebastine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the metabolic fate of ebastine, a second-generation H1 antihistamine. Contrary to some initial postulations, the primary and pharmacologically active metabolite of ebastine is not its N-oxide derivative, but rather carebastine. This document will elucidate the metabolic pathway leading to the formation of carebastine, detail its pharmacological significance, and provide robust analytical methodologies for its quantification in biological matrices. Furthermore, the identity and role of ebastine N-oxide as a reference impurity will be clarified, offering a complete metabolic and analytical profile of ebastine for researchers and drug development professionals.

Introduction: Correcting the Metabolic Narrative of Ebastine

Ebastine is a potent and selective H1 receptor antagonist widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1] As a second-generation antihistamine, it is designed to minimize central nervous system side effects, such as sedation.[2] A critical aspect of its clinical efficacy and pharmacokinetic profile lies in its extensive first-pass metabolism.[1] While various metabolites are formed, it is the carboxylic acid derivative, carebastine, that is principally responsible for the sustained antihistaminic activity observed after oral administration of ebastine.[3][4]

Initial considerations of drug metabolism might suggest the formation of an N-oxide metabolite. However, extensive research has unequivocally identified carebastine as the major active metabolite of ebastine.[3][5] Ebastine N-oxide, while chemically relevant, is primarily considered a specified impurity in the active pharmaceutical ingredient (API) and serves as a reference standard in quality control processes.[6][7] This guide will, therefore, focus on the scientifically validated metabolic pathway to carebastine.

The Metabolic Conversion of Ebastine to Carebastine: A Stepwise Enzymatic Process

The biotransformation of ebastine to its active form, carebastine, is a sequential metabolic process primarily occurring in the liver and to some extent in the intestine.[8][9] This conversion involves two main enzymatic steps, mediated by the cytochrome P450 (CYP) superfamily of enzymes.[10][11]

The metabolic cascade is as follows:

  • Hydroxylation of Ebastine: The initial step is the hydroxylation of ebastine to form an intermediate metabolite, hydroxyebastine. This reaction is predominantly catalyzed by CYP2J2 , with minor contributions from CYP3A4 and CYP3A5.[8][10]

  • Oxidation of Hydroxyebastine: The subsequent and rate-limiting step is the oxidation of hydroxyebastine to the pharmacologically active carebastine. Both CYP2J2 and CYP3A4 have been identified as contributors to this conversion.[10]

Another metabolic pathway for ebastine is N-dealkylation, which leads to the formation of desalkylebastine and is mainly catalyzed by CYP3A4.[9][10] However, it is the hydroxylation pathway leading to carebastine that is of primary pharmacological importance.

Ebastine_Metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2 (major) CYP3A4/5 (minor) Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine CYP2J2, CYP3A4

Caption: Metabolic pathway of Ebastine.

Pharmacological Significance of Carebastine

The therapeutic efficacy of ebastine is largely attributable to its active metabolite, carebastine.[3] Following oral administration, plasma concentrations of the parent drug, ebastine, are negligible, while carebastine reaches significant and sustained levels.[1]

Key Pharmacological Attributes of Carebastine:

  • Potent H1 Receptor Antagonism: Carebastine is a potent histamine H1 receptor antagonist, with a Ki value of 75.86 nM.[12] Its high affinity for the H1 receptor is responsible for the antihistaminic effects observed in vivo.

  • Anti-inflammatory Properties: Beyond its H1 receptor blockade, carebastine has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators such as prostaglandin D2 (PGD2) from mast cells and basophils.[12]

  • Long Half-Life: Carebastine exhibits a long terminal elimination half-life, ranging from 10.6 to 12.5 hours, which supports a once-daily dosing regimen for ebastine.[1][3]

The pharmacokinetic profile of carebastine after a single oral dose of ebastine is summarized in the table below.

ParameterEbastine DoseValueReference
Tmax (hours) 10 mg2.6 - 5.7[1]
Cmax (ng/mL) 10 mg90 - 120[1]
t½ (hours) 10 mg10.6 ± 2.6[1]
t½ (hours) 50 mg12.5 ± 1.9[1]

Analytical Methodologies for the Quantification of Ebastine and Carebastine

Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies and therapeutic drug monitoring of ebastine and its active metabolite. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of ebastine and carebastine in biological matrices such as human plasma.[13][14][15]

Experimental Protocol: LC-MS/MS Quantification of Ebastine and Carebastine in Human Plasma

This protocol provides a generalized workflow for the simultaneous determination of ebastine and carebastine in human plasma.

4.1.1. Materials and Reagents

  • Ebastine and Carebastine reference standards

  • Internal Standards (IS): Ebastine-d6 and Carebastine-d6

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)

4.1.2. Sample Preparation (Protein Precipitation Method)

  • Spiking: To 100 µL of human plasma, add the internal standard solution.

  • Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

4.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5µm).[13]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in 5 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile).[14]

  • Flow Rate: Typically 0.4 - 0.6 mL/min.[13][14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific ion transitions for ebastine, carebastine, and their internal standards should be optimized. For example:

    • Ebastine: m/z 470.7 → 167.1[15]

    • Carebastine: m/z 500.6 → 167.1[15]

4.1.4. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., ICH) for linearity, accuracy, precision, selectivity, recovery, and stability.[13]

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Detection (MRM) Ionize->Detect Data Data Detect->Data Data Acquisition & Processing

Caption: Bioanalytical workflow for Ebastine and Carebastine.

Ebastine N-Oxide: An Impurity and Reference Standard

As established, ebastine N-oxide is not the primary in vivo metabolite of ebastine. Instead, it is recognized as a specified impurity that can arise during the synthesis or degradation of ebastine.[6] Regulatory bodies require the identification and control of such impurities to ensure the quality, safety, and efficacy of the final drug product.

The synthesis of ebastine N-oxide for use as a reference standard is typically achieved through the oxidation of ebastine, for example, using hydrogen peroxide.[6] Its availability as a characterized compound is essential for the development and validation of analytical methods aimed at detecting and quantifying impurities in ebastine API and pharmaceutical formulations.[6]

Conclusion

A thorough understanding of the metabolic fate of ebastine is fundamental for its rational use and for the development of improved therapeutic agents. This technical guide has delineated that carebastine, not ebastine N-oxide, is the principal active metabolite of ebastine, driving its therapeutic effects. The metabolic pathway, primarily mediated by CYP2J2 and CYP3A4, leads to the formation of this potent and long-acting antihistamine. The provided analytical methodologies offer a robust framework for the accurate quantification of ebastine and carebastine, which is indispensable for pharmacokinetic and bioequivalence studies. Finally, the clarification of ebastine N-oxide's role as a specified impurity underscores the importance of rigorous analytical control in drug manufacturing. This guide serves as a critical resource for scientists and researchers in the field, ensuring a scientifically accurate understanding of ebastine's pharmacology and metabolism.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ebastine? Retrieved from [Link]

  • Liu, K. H., Kim, M. G., Lee, D. J., Yoon, Y. J., Kim, M. J., Shon, J. H., Choi, C. S., Choi, Y. K., Desta, Z., & Shin, J. G. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A.
  • ResearchGate. (2025, July 1). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A | Request PDF. Retrieved from [Link]

  • Gschwentner, M., Schoepp, M., Wiesenhuetter, J., et al. (2012). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British Journal of Pharmacology, 165(8), 2636-2646.
  • Liu, K. H., Kim, M. G., Lee, D. J., et al. (2006). Short Communication Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expr. Drug Metabolism and Disposition, 34(11), 1793-1797.
  • Matsuda, M., Sakashita, M., Mizuki, Y., Yamaguchi, T., Fujii, T., & Sekine, Y. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. Xenobiotica, 28(5), 519-530.
  • Taylor & Francis. (n.d.). Ebastine – Knowledge and References. Retrieved from [Link]

  • Roberts, D. J. (1991). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittel-Forschung, 41(3A), 332-337.
  • Nair, S. M., & V, R. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432.
  • Vincent, J., Meredith, P. A., Reid, J. L., et al. (1988). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British Journal of Clinical Pharmacology, 26(5), 497-502.
  • PubChem. (n.d.). Ebastine N-Oxide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012076919A1 - Process of preparing ebastine.
  • Kang, W., Liu, K., Kim, H., et al. (2004). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1049-1055.
  • ResearchGate. (2025, August 8). Synthesis and structure of azelastine-N-oxides | Request PDF. Retrieved from [Link]

  • European Patent Office. (2006, June 8). NANOPARTICULATE EBASTINE FORMULATIONS. Retrieved from [Link]

  • PPD. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. Retrieved from [Link]

  • Kang, W., Liu, K., Kim, H., et al. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry.
  • Shirwaikar, A., & S, A. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(3), 441.
  • WIPO Patentscope. (n.d.). WO/2012/076919 PROCESS OF PREPARING EBASTINE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ebastine-Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Ebastine EP Impurity D | CAS 97928-18-2. Retrieved from [Link]

Sources

Pharmacological activity of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Carebastine (Ebastine N-Oxide)

Executive Summary

Ebastine is a well-established second-generation antihistamine, valued for its efficacy in managing allergic conditions without the significant sedative effects characteristic of its predecessors.[1] However, the therapeutic activity of ebastine is not direct. It functions as a prodrug, undergoing rapid and extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, carebastine—also known as ebastine N-oxide.[2][3][4] This guide provides a comprehensive technical overview of the pharmacological activities of carebastine. We will delve into its primary mechanism as a potent and selective histamine H1 receptor antagonist, explore its broader anti-inflammatory and immunomodulatory effects, and illuminate its novel anti-angiogenic properties. This document is intended for researchers and drug development professionals, offering not only a synthesis of current knowledge but also detailed experimental protocols to enable further investigation.

The Metabolic Genesis and Pharmacokinetics of Carebastine

The clinical utility of ebastine is entirely dependent on its biotransformation into carebastine. This metabolic activation is a critical first step that dictates the onset, duration, and potency of the drug's action.

Metabolic Pathway

Upon oral administration, ebastine is absorbed and almost completely converted to carebastine by hepatic cytochrome P450 (CYP) enzymes.[5] Detailed studies using human liver microsomes have identified CYP3A4 and CYP2J2 as the primary isoforms responsible for this sequential metabolism.[6][7] The process involves hydroxylation of ebastine, followed by further oxidation to the carboxylic acid metabolite, carebastine.[4][6] CYP3A4 is the main enzyme catalyzing the N-dealkylation of ebastine and its metabolites, while CYP2J2 preferentially catalyzes the hydroxylation reactions.[6][7]

G cluster_0 Hepatic First-Pass Metabolism Ebastine (Prodrug) Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine Ebastine (Prodrug)->Hydroxyebastine CYP2J2 (Hydroxylation) Desalkylebastine Desalkylebastine Ebastine (Prodrug)->Desalkylebastine CYP3A4 (N-dealkylation) Carebastine (Active Metabolite) Carebastine (Active Metabolite) Hydroxyebastine->Carebastine (Active Metabolite) CYP2J2 / CYP3A4 Hydroxyebastine->Desalkylebastine CYP3A4

Caption: Metabolic conversion of Ebastine to its active metabolite, Carebastine.

Pharmacokinetic Profile

Carebastine exhibits a pharmacokinetic profile consistent with a long-acting, non-sedating antihistamine suitable for once-daily dosing.[8] Its pharmacokinetics are generally linear over the therapeutic dose range.[3] The administration of ebastine with food can increase the plasma levels and AUC of carebastine by 1.5 to 2.0-fold, though this does not significantly alter its clinical effect.[9]

Parameter Value Reference
Time to Peak Plasma Concentration (Tmax) 2.5 - 4 hours[2]
Plasma Elimination Half-Life (t½) 10 - 19 hours[3][10][11]
Plasma Protein Binding >95%[12]
Metabolism Hepatic (CYP2J2, CYP3A4)[6][7]
Excretion Predominantly renal[10]

Primary Pharmacological Activity: H1 Receptor Antagonism

The hallmark of carebastine's activity is its potent and selective antagonism of the histamine H1 receptor, the central mechanism for alleviating the symptoms of type 1 hypersensitivity reactions.

Mechanism of Action

During an allergic response, histamine released from mast cells and basophils binds to H1 receptors on various cell types (e.g., vascular endothelial cells, smooth muscle cells, sensory neurons), triggering symptoms like itching, vasodilation, increased vascular permeability, and smooth muscle contraction.[2] Carebastine acts as a competitive antagonist and inverse agonist at these peripheral H1 receptors.[2][13] It binds to the receptor without activating it, thereby preventing histamine from binding and initiating the downstream signaling cascade.[2] This high selectivity for peripheral H1 receptors, combined with poor penetration of the blood-brain barrier, underlies its non-sedating profile.[1]

G cluster_0 Allergic Cascade cluster_1 Pharmacological Intervention Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Symptoms Allergic Symptoms (Itching, Vasodilation) PLC->Symptoms Carebastine Carebastine H1R_blocked H1 Receptor Carebastine->H1R_blocked Competitively Binds No_Activation Signal Blocked H1R_blocked->No_Activation

Caption: Carebastine competitively blocks the Histamine H1 receptor.

Receptor Binding Affinity

In vitro competitive antagonism assays have quantified the high affinity of carebastine for the H1 receptor. The pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift in an agonist's concentration-response curve, is a key measure of potency.

Compound pA2 Value Reference
Carebastine 8.7[13]
Ebastine 7.9[13]

These data demonstrate that the active metabolite, carebastine, is significantly more potent as an antihistamine than the parent prodrug, ebastine.[1][13]

Experimental Protocol: Competitive Histamine H1 Receptor Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of a test compound like carebastine for the human H1 receptor.

  • Cell Culture & Membrane Preparation:

    • Culture HEK293T cells transfected with a vector expressing the human H1 receptor.

    • After 48 hours, harvest the cells, wash with PBS, and store pellets at -20°C.

    • Resuspend a cell pellet in ice-cold binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).

    • Homogenize the suspension using a sonicator to prepare cell membranes.

    • Determine the protein concentration of the membrane homogenate using a BCA protein assay.[14]

  • Competition Binding Reaction:

    • In a 96-well plate, add a constant concentration of a radioligand specific for the H1 receptor (e.g., [³H]-mepyramine, ~5 nM).[15]

    • Add increasing concentrations of the unlabeled test compound (e.g., carebastine, ranging from 10⁻¹⁰ M to 10⁻⁵ M).

    • Add a fixed amount of the membrane homogenate (e.g., 5-10 µg protein) to each well.

    • For non-specific binding control wells, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) instead of the test compound.[14]

    • Incubate the plate for 4 hours at 25°C with gentle agitation to reach equilibrium.[14]

  • Termination and Measurement:

    • Terminate the binding reaction by rapid filtration over PEI-coated glass fiber filter plates using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Dry the filter plates and add scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each concentration.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Extended Pharmacological Profile: Anti-Inflammatory Effects

Beyond its direct H1 receptor antagonism, carebastine exhibits broader anti-inflammatory and immunomodulatory activities that may contribute to its clinical efficacy.

Inhibition of Mast Cell Mediator Release

In vitro studies using dispersed cells from nasal polyps have shown that both ebastine and carebastine can inhibit the IgE-induced release of key inflammatory mediators from mast cells.[16] This suggests a mast cell-stabilizing effect.

Mediator Compound Inhibitory Concentration (IC30) Reference
LTC4/D4 & PGD2 Ebastine2.57–9.6 µmol/L[13][16]
LTC4/D4 & PGD2 Carebastine8.14 µmol/L[13][16]
GM-CSF EbastineDose-dependent decrease[13]
Modulation of Cytokine Secretion

Carebastine has also been shown to modulate the production of Th2-type cytokines, which are pivotal in orchestrating allergic inflammation. In vitro studies using T-cells from healthy volunteers demonstrated that ebastine selectively inhibited the secretion of IL-4 and IL-5, without affecting IL-2 or IFN-γ, indicating a targeted effect on the Th2 inflammatory axis.[13]

Experimental Protocol: In Vitro Mast Cell Degranulation Assay

This protocol assesses the ability of a compound to stabilize mast cells and prevent the release of inflammatory mediators.

  • Mast Cell Isolation:

    • Isolate peritoneal mast cells from a suitable animal model (e.g., Wistar rats) by peritoneal lavage with a buffered saline solution.

    • Purify the mast cells from the lavage fluid using a density gradient centrifugation method (e.g., Percoll gradient).

    • Resuspend the purified mast cells in a suitable buffer (e.g., Tyrode's solution).

  • Pre-incubation with Test Compound:

    • Aliquot the mast cell suspension into microcentrifuge tubes.

    • Add various concentrations of carebastine (or vehicle control) to the tubes.

    • Incubate for 15-30 minutes at 37°C to allow for drug uptake.

  • Induction of Degranulation:

    • Induce mast cell degranulation by adding a secretagogue, such as compound 48/80 or an antigen (for sensitized cells).[17]

    • Incubate for an additional 15-30 minutes at 37°C.

  • Quantification of Degranulation:

    • Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

    • Collect the supernatant, which contains the released mediators.

    • Quantify the extent of degranulation by measuring the activity of a released granular enzyme, such as β-hexosaminidase, in the supernatant using a colorimetric substrate assay.

    • Measure the total β-hexosaminidase content in a parallel set of non-degranulated cells lysed with a detergent (e.g., Triton X-100).

  • Data Analysis:

    • Calculate the percentage of degranulation for each condition: (% Release = (Absorbance_Supernatant / Absorbance_TotalLysis) * 100).

    • Plot the percentage of inhibition (relative to the vehicle control) against the concentration of carebastine to determine the IC50.

Novel Therapeutic Avenue: Anti-Angiogenic Properties

A compelling and distinct area of carebastine's pharmacology is its anti-angiogenic activity. Angiogenesis, the formation of new blood vessels, is a feature of chronic allergic inflammation, contributing to airway remodeling in conditions like allergic rhinitis.[18]

Mechanism of Anti-Angiogenesis

Studies have demonstrated that carebastine can inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis in a dose-dependent manner.[18] The proposed mechanism involves the inhibition of the phosphorylation of VEGF Receptor 2 (VEGFR-2) and its downstream signaling effector, Akt kinase.[18] This blockade disrupts the key pathways that drive endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Akt Akt Kinase VEGFR2->Akt Phosphorylates Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Carebastine Carebastine Carebastine->VEGFR2 Inhibits Phosphorylation Carebastine->Akt Inhibits Phosphorylation Block Inhibition

Sources

An In-depth Technical Guide to the Theoretical Properties of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ebastine is a well-established second-generation antihistamine, recognized for its selective antagonism of the H1 histamine receptor, which mitigates allergic responses.[1] Its therapeutic efficacy is largely attributed to its active metabolite, carebastine.[2][3] Within the metabolic cascade of ebastine, Ebastine N-Oxide emerges as a notable, albeit less studied, intermediate. This technical guide provides a comprehensive exploration of the theoretical properties of Ebastine N-Oxide, offering insights for researchers, scientists, and drug development professionals. This document delves into the physicochemical characteristics, pharmacokinetic and pharmacodynamic profiles, and toxicological considerations of Ebastine N-Oxide, underpinned by established scientific principles and available data on its parent compound and related metabolites.

Physicochemical Properties: A Theoretical Perspective

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. Due to the limited availability of direct experimental data for Ebastine N-Oxide, we present a theoretical and comparative analysis.

Molecular Structure and Identity
  • Molecular Formula: C₃₂H₃₉NO₃[4]

  • Molecular Weight: 485.66 g/mol [5]

  • IUPAC Name: 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[4]

  • CAS Number: 1256285-71-8[5]

Table 1: Computed Physicochemical Properties of Ebastine N-Oxide

PropertyPredicted Value/InformationSource
pKa Predicted using DFT calculations[1]
logP Predicted using molecular dynamics simulations[1]
Aqueous Solubility Poor, similar to Ebastine (BCS Class II)[6][7]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 10[4]

Rationale for Theoretical Predictions: In the absence of extensive empirical data, computational methods such as Density Functional Theory (DFT) for pKa prediction and molecular dynamics simulations for assessing partition coefficients (logP) provide valuable initial estimates.[1] These theoretical values are crucial for preliminary assessments of absorption and distribution characteristics.

Solubility and Stability

Ebastine is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[6][7] It is reasonable to theorize that Ebastine N-Oxide shares this characteristic of poor aqueous solubility.

The stability of Ebastine N-Oxide is a critical parameter, particularly in the context of its role as a degradation product. Studies on the parent compound, ebastine, reveal that under acidic conditions (0.1 N HCl), it undergoes degradation following first-order kinetics.[1] Conversely, oxidative degradation follows zero-order kinetics.[1] For the synthesis of Ebastine N-Oxide, a pH range of 7-8 is considered optimal to prevent acid-catalyzed side reactions.[1] Furthermore, prolonged exposure to UV light can induce decomposition, highlighting its photolytic sensitivity.[1]

Pharmacokinetics: The Metabolic Fate of Ebastine N-Oxide

The pharmacokinetic profile of Ebastine N-Oxide is intrinsically linked to the metabolism of its parent compound, ebastine.

Metabolic Pathway

Ebastine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzymes, CYP2J2 and CYP3A4.[8][9] This metabolic process leads to the formation of several metabolites, including the pharmacologically active carebastine. Ebastine N-Oxide is understood to be an intermediate in this metabolic cascade.

Ebastine_Metabolism Ebastine Ebastine Ebastine_N_Oxide Ebastine N-Oxide Ebastine->Ebastine_N_Oxide CYP2J2 Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2, CYP3A4 Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine

Caption: Metabolic pathway of Ebastine.

Causality in Experimental Choices: The use of human liver microsomes and expressed cytochrome P450 enzymes in in-vitro studies is a deliberate choice to elucidate the specific enzymatic pathways responsible for the metabolism of ebastine and its metabolites.[9] This approach allows for the identification of the key enzymes involved, such as CYP2J2 and CYP3A4, and their respective roles in the formation of different metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME) - A Theoretical Profile

While specific ADME data for Ebastine N-Oxide is not available, its properties can be inferred from its structure and the behavior of related compounds.

  • Absorption: Given its likely poor solubility, the oral absorption of Ebastine N-Oxide is expected to be limited.

  • Distribution: The distribution of Ebastine N-Oxide in the body is yet to be characterized.

  • Metabolism: As an intermediate metabolite, Ebastine N-Oxide is likely further metabolized, potentially to carebastine or other derivatives. The N-oxide functional group can also be subject to reduction back to the parent amine by gut microflora.[10]

  • Excretion: The primary route of excretion for ebastine and its metabolites is via the kidneys.[9]

Pharmacodynamics: Antihistaminic Potential

The primary pharmacological action of ebastine and its active metabolite, carebastine, is the selective antagonism of the histamine H1 receptor.[3][8] It is plausible that Ebastine N-Oxide retains some affinity for the H1 receptor, though likely with a different potency compared to ebastine and carebastine.

Self-Validating System in Receptor Binding Assays: Radioligand binding assays are a standard and self-validating method to determine the affinity of a compound for a specific receptor. By competing with a radiolabeled ligand for binding to the H1 receptor, the binding affinity (Ki) of Ebastine N-Oxide could be quantitatively determined. This would provide a direct measure of its potential antihistaminic activity.

Toxicological Profile: An Inferential Assessment

Synthesis and Characterization: Methodologies for the Researcher

The availability of pure Ebastine N-Oxide as a reference standard is crucial for its accurate identification and quantification in biological and pharmaceutical samples.

Synthetic Approaches

Two primary methods for the synthesis of Ebastine N-Oxide have been described:

  • Chemical Oxidation: This method typically involves the oxidation of ebastine using hydrogen peroxide (H₂O₂) in the presence of a catalyst.[1] Careful control of temperature (50-60°C) and pH (7-8) is essential to maximize yield and purity while minimizing degradation.[1]

  • Enzymatic Synthesis: In-vitro systems utilizing recombinant CYP2J2 expressed in baculovirus-infected insect cells can replicate the in-vivo N-oxidation of ebastine.[1]

Experimental Protocol: Chemical Synthesis of Ebastine N-Oxide
  • Dissolution: Dissolve ebastine in a suitable organic solvent.

  • Oxidation: Add hydrogen peroxide (H₂O₂) to the solution. A catalyst may be employed to facilitate the reaction.

  • Temperature and pH Control: Maintain the reaction mixture at a controlled temperature of 50-60°C and a pH of 7-8.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain pure Ebastine N-Oxide.

Synthesis_Workflow start Start dissolve Dissolve Ebastine start->dissolve oxidize Add H₂O₂ (Oxidation) dissolve->oxidize control Control Temp (50-60°C) & pH (7-8) oxidize->control monitor Monitor Reaction (TLC/HPLC) control->monitor workup Quench & Work-up monitor->workup purify Purify Product workup->purify end End purify->end

Caption: Workflow for chemical synthesis of Ebastine N-Oxide.

Analytical Characterization

A robust analytical method is essential for the unequivocal identification and quantification of Ebastine N-Oxide.

  • Recommended Technique: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1] This technique offers high sensitivity and selectivity, making it ideal for detecting and quantifying low levels of metabolites in complex biological matrices.

  • Protocol Outline: UHPLC-MS/MS Analysis

    • Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate Ebastine N-Oxide from the matrix.

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of a suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid).

    • Mass Spectrometric Detection: Employ electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for Ebastine N-Oxide.

    • Quantification: Generate a calibration curve using a certified reference standard of Ebastine N-Oxide to ensure accurate quantification.

Conclusion

Ebastine N-Oxide, as a metabolite and impurity of ebastine, represents an important molecule for comprehensive drug development and safety assessment. While direct experimental data on its theoretical properties are limited, this guide provides a robust framework based on established scientific principles, computational predictions, and comparative analysis with its parent compound. The outlined synthetic and analytical methodologies offer practical guidance for researchers seeking to further investigate the characteristics and biological relevance of Ebastine N-Oxide. Future studies focusing on the direct experimental determination of its physicochemical, pharmacokinetic, and pharmacodynamic properties will be invaluable in completing our understanding of this intriguing molecule.

References

  • Yamaguchi, T., Hashizume, T., et al. (1995). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 45(8), 893-897.
  • Ali, H. S., & Rajab, N. A. (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Journal of Complementary Medicine Research, 14(1), 16-20.
  • Roberts, D. J. (1993). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittelforschung, 43(11A), 1171-1176.
  • Patsnap. (2024, July 17). What is the mechanism of Ebastine?
  • Okada, C., et al. (2018). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. Scholars Academic Journal of Pharmacy, 7(10), 453-458.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129318590, Ebastine N-Oxide. Retrieved January 23, 2026, from [Link].

  • Nano-Encapsulated Ebastine Niosomal Transdermal Nanogel: QBD Model for Allergy Treatment and Evalu
  • Ali, H. S., & Rajab, N. A. (2024, June 12). (PDF) Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation.
  • Pharmaffiliates. (n.d.). Ebastine N-Oxide. Retrieved January 23, 2026, from [Link]

  • Bohets, H., et al. (2001). Pharmacokinetics and safety of ebastine in patients with impaired hepatic function compared with healthy volunteers: a phase I open-label study. Clinical Pharmacokinetics, 40(5), 383-393.
  • Frare, R. G., & Singh, A. K. (2018). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. Critical Reviews in Analytical Chemistry, 48(2), 102-109.
  • Analytical method development and validation for the assay of Ebastine in Ebastine mouth dissolving tablets. (n.d.).
  • Walash, M. I., et al. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Journal of the Chilean Chemical Society, 56(2), 675-681.
  • Sahu, R., & Patel, V. B. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(1), 111.
  • Noveck, R., Preston, R., & Swan, S. (2007). Pharmacokinetics and Safety of Ebastine in Healthy Subjects and Patients with Renal Impairment. Clinical Pharmacokinetics, 46(6), 525-534.
  • Ke, A. B., et al. (2016). The Effect of Retroconversion Metabolism of N-oxide Metabolites by Intestinal Microflora on Piperaquine Elimination in Mice, as well as in Humans Predicted Using a PBPK Model. Drug Metabolism and Disposition, 44(11), 1787-1796.

Sources

Ebastine N-Oxide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ebastine N-Oxide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ebastine N-Oxide, a critical derivative of the second-generation antihistamine, Ebastine. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, analytical characterization, and pharmacological significance of this compound.

Introduction: The Significance of Ebastine N-Oxide

Ebastine is a potent and selective H1 receptor antagonist widely used for the management of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[1][2] Like many pharmaceuticals, its journey through biological systems and manufacturing processes results in the formation of related substances. Ebastine N-Oxide is one such key compound, identified as both a degradation product and a metabolite of Ebastine.[3]

Its primary relevance in the pharmaceutical industry is as a crucial reference standard for quality control in the manufacturing of Ebastine.[3] By accurately profiling and quantifying impurities like Ebastine N-Oxide, developers can ensure the safety, efficacy, and stability of the final drug product, adhering to stringent regulatory guidelines.[3][4] Understanding its formation, properties, and analytical detection is therefore paramount for drug purity and stability studies.

Core Physicochemical Properties

The fundamental identity and characteristics of Ebastine N-Oxide are summarized below. This data is essential for its accurate identification and handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 1256285-71-8[3][5][6]
Molecular Weight 485.66 g/mol [3][5][6]
Molecular Formula C₃₂H₃₉NO₃[5][6]
IUPAC Name 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one
Synonyms 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)-1-oxido-1-piperidinyl]-1-butanone[5][6]
Appearance Data not available; typically a solid[6]
Storage 2-8°C Refrigerator[6]

Synthesis and Metabolic Formation

Ebastine N-Oxide can be formed through both chemical synthesis, typically for use as a reference standard, and biological metabolism in vivo.

Chemical Synthesis: Oxidative Pathways

The most common and well-documented method for synthesizing Ebastine N-Oxide is through the direct oxidation of Ebastine.[3]

  • Primary Method: Hydrogen Peroxide (H₂O₂) Oxidation : This process involves the oxidation of the tertiary amine on the piperidine ring of Ebastine using hydrogen peroxide, often in the presence of a catalyst.[3] The reaction mechanism is believed to involve a nucleophilic attack by the peroxide on the amine.[3] For optimal results, this reaction requires careful control over temperature (typically 50–60°C) and pH (7–8) to maximize the yield of the N-oxide while preventing acid-catalyzed degradation of the parent compound.[3]

  • Alternative Oxidants : While H₂O₂ is preferred, other oxidizing agents like meta-chloroperbenzoic acid (mCPBA) could theoretically be used. However, these are often less practical due to higher costs, safety concerns, or potential for unwanted side reactions with other functional groups on the Ebastine molecule.[3]

G cluster_synthesis Chemical Synthesis Workflow Ebastine Ebastine Reaction Oxidation Reaction Ebastine->Reaction H₂O₂, Catalyst Temp: 50-60°C pH: 7-8 Purification Chromatographic Purification Reaction->Purification Analysis Analytical Verification (HPLC, MS) Purification->Analysis FinalProduct Ebastine N-Oxide (Reference Standard) Analysis->FinalProduct

Caption: Workflow for the chemical synthesis of Ebastine N-Oxide.

Metabolic Formation: In Vivo Oxidation

Ebastine is extensively metabolized in the liver after oral administration.[1][7] This process is primarily mediated by the cytochrome P450 (CYP) enzyme system.[1]

  • CYP-Mediated Oxidation : Specifically, the human hepatic enzyme Cytochrome P450 2J2 (CYP2J2) has been shown to catalyze the oxidation of Ebastine to its N-oxide form in vivo.[3] This metabolic pathway contributes to the overall profile of Ebastine-related compounds found in the body after administration. The primary active metabolite of Ebastine is carebastine, formed via CYP3A4, which itself possesses potent antihistaminic activity.[1]

G cluster_metabolism Metabolic Pathway of Ebastine Ebastine Ebastine (Administered Drug) Liver Liver Metabolism Ebastine->Liver Carebastine Carebastine (Active Metabolite) Liver->Carebastine via CYP3A4 N_Oxide Ebastine N-Oxide (Metabolite) Liver->N_Oxide via CYP2J2

Caption: Simplified metabolic conversion of Ebastine in the liver.

Analytical Characterization and Protocols

To ensure the quality of Ebastine, validated analytical methods are essential to detect and quantify impurities, including Ebastine N-Oxide.[4] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[8][9][10]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Ebastine N-Oxide from the parent drug and other potential degradation products.

  • Typical Method Parameters : A common approach involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic buffer (e.g., 0.5% phosphoric acid) in a 68:32 ratio.[3] Detection is typically performed using a UV detector at 254 nm, which can achieve a limit of quantification (LOQ) around 0.9 μg/mL.[3]

Experimental Protocol: HPLC Analysis of Ebastine N-Oxide

This protocol outlines a standard procedure for the analytical verification of Ebastine N-Oxide.

Objective: To separate and quantify Ebastine N-Oxide from Ebastine using Reverse-Phase HPLC.

1. Materials and Reagents:

  • Ebastine N-Oxide reference standard
  • Ebastine reference standard
  • Acetonitrile (HPLC grade)
  • Phosphoric acid (ACS grade)
  • Deionized water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with UV detector
  • C18 reverse-phase column (e.g., Phenomenex, 5 µm, 4.6 x 250 mm)
  • Sonicator
  • Analytical balance

3. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 68% acetonitrile and 32% aqueous 0.5% phosphoric acid. Filter through a 0.45 µm filter and degas using sonication for 15 minutes.
  • Standard Solutions: Accurately weigh and dissolve Ebastine and Ebastine N-Oxide in the mobile phase to prepare individual stock solutions (e.g., 100 µg/mL). Prepare working standards by serial dilution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 20 µL
  • Detection Wavelength: 254 nm
  • Run Time: Approximately 15 minutes (or until all peaks have eluted).

5. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject a blank (mobile phase) to ensure no system contamination.
  • Inject the Ebastine standard to determine its retention time.
  • Inject the Ebastine N-Oxide standard to determine its retention time.
  • Inject a mixed standard or the sample under investigation.
  • Record the chromatograms and integrate the peak areas.

6. Data Analysis:

  • Confirm the separation of the Ebastine and Ebastine N-Oxide peaks.
  • Quantify the amount of Ebastine N-Oxide in a sample by comparing its peak area to a calibration curve constructed from the standard solutions.

Pharmacological and Toxicological Profile

As a derivative of Ebastine, Ebastine N-Oxide is pharmacologically relevant. The parent drug, Ebastine, is a non-sedating second-generation antihistamine that selectively antagonizes peripheral H1 receptors.[1][2][11] This action blocks histamine from binding to its receptors, thereby mitigating the symptoms of allergic reactions.[1]

The specific biological activity of Ebastine N-Oxide is less characterized in public literature, but as a metabolite, its properties could influence the overall safety and efficacy profile of the parent drug. Its primary role in research and development remains that of an impurity standard, which is critical for toxicological assessments and ensuring that its levels in the final drug product are below established safety thresholds.

References

  • Benchchem. (n.d.). Ebastine N-Oxide Research Compound.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ebastine?
  • Sastre, J. (2008). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. PubMed Central, 2(Suppl 1), 28–34.
  • Pharmaffiliates. (n.d.). CAS No : 1256285-71-8 | Product Name : Ebastine N-Oxide. Retrieved from [Link]

  • Goa, K. L., & Clissold, S. P. (1995). Ebastine. A review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 50(2), 346–361.
  • Roberts, D. J. (1994). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittel-Forschung, 44(3A), 435–440.
  • Vincent, J., et al. (1988). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British Journal of Clinical Pharmacology, 26(5), 497–504.
  • Analytical method development and validation for the assay of Ebastine in Ebastine mouth dissolving tablets. (2022).
  • Oral formulations comprising ebastine. (2013).
  • Synthesis and structure of azelastine-N-oxides. (2025).
  • Frare, R. G., & Singh, A. K. (2018). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. Critical Reviews in Analytical Chemistry, 48(2), 102–109.
  • Analysis of ebastine in pharmaceutical preparations by high-performance thin-layer chromatography. (2025).
  • Sageser, P. R., et al. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(1), 143.
  • Nanoparticulate ebastine formulations. (2006).

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Methodological & Application

Application Note: Quantification of Ebastine and Its Related Substances Using Ebastine N-Oxide as a Reference Standard by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Ebastine and Its Metabolites

Ebastine is a potent, long-acting, and non-sedating second-generation H1 antihistamine.[1][2] It is widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria.[3][4] Pharmacologically, ebastine functions as a prodrug, undergoing rapid and extensive metabolism to its pharmacologically active carboxylic acid metabolite, carebastine.[5][6] It is this active metabolite that is largely responsible for the therapeutic antihistaminic effects observed in patients.[7]

During the synthesis of Ebastine and its subsequent metabolic processes, various related substances and impurities can be generated. One such critical compound is Ebastine N-Oxide, a specified impurity and a known metabolite of Ebastine.[8][9] The rigorous control and quantification of such impurities are mandated by global regulatory bodies to ensure the safety, efficacy, and quality of the final pharmaceutical product. The use of a well-characterized reference standard is the cornerstone of any robust analytical method intended for this purpose.

This application note provides a comprehensive, field-proven protocol for the determination of Ebastine and the quantification of Ebastine N-Oxide in pharmaceutical substances using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The causality behind experimental choices is explained to provide researchers and drug development professionals with a deep, actionable understanding of the methodology.

The Role and Physicochemical Profile of Ebastine N-Oxide

Ebastine N-Oxide serves as a critical reference standard in the analytical profiling of the active pharmaceutical ingredient, Ebastine.[8] Its primary application is in quality control to ensure the accuracy of analytical methods developed for both the synthesis and formulation stages of drug production, thereby adhering to stringent regulatory guidelines.[8] The synthesis of Ebastine N-Oxide is typically achieved through the oxidation of Ebastine using hydrogen peroxide under controlled conditions.[8]

Table 1: Physicochemical Properties of Ebastine N-Oxide

PropertyValue
Molecular Formula C₃₂H₃₉NO₃
Molecular Weight 485.7 g/mol [9]
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile, and other organic solvents

The HPLC Protocol: A Step-by-Step Guide

The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy. The choice of a reversed-phase C18 column is predicated on its proven efficacy in separating non-polar to moderately polar compounds like Ebastine and its N-oxide from other potential impurities. The mobile phase composition is optimized to achieve a balance between resolution and analysis time.

Instrumentation and Materials
  • HPLC System: An isocratic or gradient HPLC system with a UV/Vis or Diode Array Detector (DAD). A system with a quaternary pump, autosampler, and column oven is recommended for optimal performance.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[10]

  • Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Sonicator: For degassing solvents and dissolving samples.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm membrane filters).

Reagents and Solvents
  • Ebastine N-Oxide Reference Standard: Of known purity.

  • Ebastine Working Standard: Of known purity.

  • Methanol: HPLC grade.[11]

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Orthophosphoric Acid: AR grade.[10]

  • Di-potassium hydrogen phosphate (K₂HPO₄): AR grade.

Preparation of Solutions
  • Mobile Phase Preparation (Example): A mixture of 0.1% orthophosphoric acid and methanol in a 25:75 (v/v) ratio has been shown to be effective.[10]

    • Prepare 0.1% orthophosphoric acid by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water.

    • Mix 250 mL of the 0.1% orthophosphoric acid solution with 750 mL of methanol.

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the solution for 15-20 minutes in a sonicator before use.

  • Diluent Preparation: The mobile phase is typically used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of Ebastine N-Oxide reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10-15 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up the volume to 100 mL with the diluent and mix thoroughly.

  • Working Standard Solution Preparation (e.g., 10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix well. Further dilutions can be made to construct a calibration curve.

  • Sample Preparation (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to 10 mg of Ebastine and transfer it to a 50 mL volumetric flask.[12]

    • Add about 30 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[12]

    • Allow the solution to cool to room temperature.

    • Make up the volume to 50 mL with the diluent.[12]

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the analysis. Method optimization may be required depending on the specific column and instrumentation used.

Table 2: Recommended HPLC Conditions

ParameterConditionRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately non-polar compounds.
Mobile Phase 0.1% Orthophosphoric Acid : Methanol (25:75, v/v)[10]The organic modifier (methanol) controls the retention of the analytes, while the acidic aqueous phase suppresses the ionization of any residual silanols on the column, improving peak shape.
Flow Rate 1.0 mL/min[10]A standard flow rate that provides good efficiency without generating excessive backpressure.
Detection Wavelength 262 nm[10][11]A wavelength at which both Ebastine and Ebastine N-Oxide exhibit significant absorbance, allowing for sensitive detection.
Column Temperature Ambient or 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 20 µLA typical volume for analytical HPLC.
Run Time ~10 minutesSufficient to allow for the elution of the analytes and any late-eluting impurities.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, from the preparation of materials to the final data analysis.

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing prep_standard Prepare Ebastine N-Oxide Reference Standard Solution inject Inject Standard and Sample Solutions prep_standard->inject prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->inject prep_mobile Prepare and Degas Mobile Phase hplc_system Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_system hplc_system->inject acquire Acquire Chromatographic Data (UV at 262 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Generate Report and Assess System Suitability calculate->report

Caption: Workflow for HPLC analysis of Ebastine using Ebastine N-Oxide.

Method Validation: Ensuring Trustworthiness and Compliance

Validation of the analytical method is a mandatory requirement to ensure its suitability for the intended purpose. The protocol should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) or the more recent Q2(R2).[13][14][15]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.[16][17]The peak for Ebastine N-Oxide should be well-resolved from other peaks (e.g., Ebastine, other impurities, and placebo components). Peak purity analysis using a DAD should confirm no co-elution.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range.[17][18]Correlation coefficient (r²) ≥ 0.999.[10]
Accuracy To determine the closeness of the measured value to the true value.[17][19]Percent recovery should be within 98.0% to 102.0%.[12]
Precision To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[19]Repeatability (Intra-day): Relative Standard Deviation (%RSD) ≤ 2.0%.[19] Intermediate Precision (Inter-day): %RSD ≤ 2.0%.[19]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by S/N of 10:1, with acceptable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[19]System suitability parameters should remain within acceptable limits when parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C) are varied.

Troubleshooting Common HPLC Issues

ProblemPotential CauseRecommended Solution
Peak Tailing 1. Active sites on the column packing. 2. Column contamination. 3. Mismatch between sample solvent and mobile phase.1. Use a mobile phase with a lower pH or add a competing base (e.g., triethylamine). 2. Flush the column with a strong solvent. 3. Dissolve the sample in the mobile phase.
Ghost Peaks 1. Contamination in the injection port or column. 2. Impurities in the mobile phase.1. Clean the injection port and flush the system. 2. Use high-purity solvents and freshly prepared mobile phase.
Retention Time Shift 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation.1. Prepare mobile phase accurately and ensure proper mixing. 2. Use a column oven for temperature control. 3. Replace the column if it has exceeded its lifetime.
Loss of Resolution 1. Column aging. 2. Change in mobile phase pH. 3. Sample overload.1. Replace the column. 2. Check and adjust the pH of the mobile phase. 3. Reduce the sample concentration or injection volume.

Conclusion

This application note details a robust and reliable RP-HPLC method for the quantification of Ebastine and its related substance, Ebastine N-Oxide, using a certified reference standard. The protocol is grounded in established scientific principles and adheres to international regulatory guidelines. By providing a comprehensive understanding of the experimental choices and a systematic approach to method validation, this guide empowers researchers, scientists, and drug development professionals to implement this method with confidence, ensuring the quality and safety of Ebastine-containing pharmaceutical products.

References

  • Stability-indicating RP-HPLC method applied to the quantification of anti-histaminic drug ebastine in its oral suspension dosage form. ResearchGate. Available at: [Link]

  • RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. Impact Factor. Available at: [Link]

  • A review of the second-generation antihistamine ebastine for the treatment of allergic disorders. PubMed. Available at: [Link]

  • Ebastine: an update of its use in allergic disorders. PubMed. Available at: [Link]

  • Process of preparing ebastine. Google Patents.
  • Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. PMC - PubMed Central. Available at: [Link]

  • An Innovative RP-HPLC Method for Simultaneous Estimation of Montelukast and Ebastine in Tablet Formulations: Development, Validation, and Stability Assessment. Impact Factor. Available at: [Link]

  • Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the API and pharmaceutical formulations. Molnar-Institute. Available at: [Link]

  • Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy. International Journal of ChemTech Research. Available at: [Link]

  • Determination of ebastine in pharmaceutical formulations by HPLC. SciSpace. Available at: [Link]

  • Determination of Ebastine in Pharmaceutical Formulations by HPLC. Semantic Scholar. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]

  • Ebastine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Dove Medical Press. Available at: [Link]

  • Ebastine N-Oxide | C32H39NO3. PubChem - NIH. Available at: [Link]

  • Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. PubMed. Available at: [Link]

  • Ebastine: An update of its use in allergic disorders. ResearchGate. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]

  • Synthesis and structure of azelastine-N-oxides. ResearchGate. Available at: [Link]

  • Summary of in vivo pharmacokinetic parameters of carebastine following... ResearchGate. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Development and Evaluation of Ebastine-Loaded Transfersomal Nanogel for the Treatment of Urticaria (Autoimmune Disease). MDPI. Available at: [Link]

  • Pharmacokinetics and Safety of Ebastine in Patients with Impaired Hepatic Function Compared with Healthy Volunteers: A Phase I Open-Label Study. ResearchGate. Available at: [Link]

  • Indications Therapeutic Class Pharmacology Dosage Administration Interaction Contraindications Side Effects Pregnancy & Lactation. Square Pharmaceuticals Ltd. Available at: [Link]

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Ebastine N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying Ebastine N-Oxide

Ebastine is a second-generation antihistamine widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria. Upon oral administration, Ebastine undergoes extensive metabolism, primarily to its active carboxylic acid metabolite, Carebastine, which is largely responsible for the therapeutic effect.[1][2] Another identified metabolite and a known impurity in the drug substance is Ebastine N-Oxide.[3] The formation of N-oxide metabolites is a common metabolic pathway for compounds containing tertiary amine functionalities.[3]

Given that Ebastine N-Oxide is a product of Ebastine's metabolism and a potential impurity, its accurate quantification in human plasma is crucial for comprehensive pharmacokinetic profiling, bioequivalence studies, and quality control of the parent drug.[3] This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of Ebastine N-Oxide in human plasma. The protocol herein is grounded in established bioanalytical principles and adheres to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Principle of the Method

This method employs a simple and efficient protein precipitation technique for the extraction of Ebastine N-Oxide and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The method has been validated for its specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Materials and Reagents

Material/Reagent Supplier Grade
Ebastine N-Oxide Reference StandardCommercially Available>98% purity
Ebastine-d5 (Internal Standard)Commercially Available>98% purity
Human Plasma (K2EDTA)Reputable Bio-supplierScreened
AcetonitrileFisher ScientificHPLC Grade
MethanolFisher ScientificHPLC Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q® systemType 1

Instrumentation and Analytical Conditions

Liquid Chromatography
Parameter Condition
HPLC System Shimadzu Nexera X2 or equivalent
Column Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (30% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
Parameter Condition
Mass Spectrometer SCIEX Triple Quad™ 5500 or equivalent
Ionization Mode Positive Electrospray Ionization (ESI)
Ion Source Temperature 550 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi
MRM Transitions

The following MRM transitions were optimized for the detection of Ebastine N-Oxide and the internal standard:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Ebastine N-Oxide486.3470.3 (Quantifier)15025
486.3167.1 (Qualifier)15035
Ebastine-d5 (IS)475.3167.115035

Rationale for MRM Transitions: The precursor ion for Ebastine N-Oxide corresponds to its protonated molecule [M+H]⁺. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da), leading to the formation of the corresponding parent drug ion.[4] Therefore, the transition 486.3 → 470.3 (Ebastine ion) is a logical and specific choice for quantification. An additional qualifier transition provides further confirmation of the analyte's identity.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ebastine N-Oxide and Ebastine-d5 (IS) in methanol to obtain individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Ebastine N-Oxide stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Spiking Solutions: Prepare separate spiking solutions for calibration standards and QC samples in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL) and QC samples (e.g., LLOQ, Low, Mid, High).

Sample Preparation Workflow

The following diagram illustrates the sample preparation workflow:

G plasma 100 µL Plasma Sample (Standard, QC, or Unknown) is Add 25 µL of Internal Standard Solution (Ebastine-d5 in Acetonitrile) plasma->is vortex1 Vortex Mix (10 seconds) is->vortex1 ppt Add 300 µL of Acetonitrile vortex1->ppt vortex2 Vortex Mix (1 minute) ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 5 min, 4 °C) vortex2->centrifuge supernatant Transfer 200 µL of Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS System supernatant->inject

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Detection of Ebastine N-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Monitoring Ebastine and Its Metabolites

Ebastine is a second-generation antihistamine widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria.[1][2] Following oral administration, ebastine undergoes rapid and extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2J2.[3][4][5] This metabolic conversion leads to the formation of several metabolites, including the pharmacologically active carboxylic acid derivative, carebastine, which is largely responsible for the therapeutic effects of the drug.[2][4]

Beyond the primary metabolic pathways leading to carebastine and other metabolites like hydroxyebastine and desalkylebastine, the formation of N-oxide metabolites is a common biotransformation for many xenobiotics containing nitrogen atoms.[5][6][7] Ebastine N-oxide is a potential metabolite and impurity of ebastine.[8] The characterization and quantification of such metabolites are paramount in drug development for several reasons. A comprehensive understanding of the metabolic profile of a drug is crucial for evaluating its safety, efficacy, and potential for drug-drug interactions.[9] Therefore, a sensitive and selective analytical method for the detection of Ebastine N-Oxide is essential for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

This application note presents a detailed protocol for a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Ebastine N-Oxide in human plasma. The method leverages the inherent selectivity and sensitivity of tandem mass spectrometry, making it suitable for the low concentrations at which metabolites are often present in biological matrices.[10]

Principle of the Method

The analytical strategy involves the isolation of Ebastine N-Oxide and a suitable internal standard from human plasma via protein precipitation, a straightforward and effective sample preparation technique.[10][11] The chromatographic separation is achieved on a reverse-phase C18 column, providing robust retention and separation of the analyte from endogenous plasma components. The detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is based on multiple reaction monitoring (MRM), which offers exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[11][12]

Materials and Reagents

  • Analytes and Internal Standard:

    • Ebastine N-Oxide reference standard (Molecular Weight: 485.67 g/mol )[8]

    • Ebastine-d5 (as a potential internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, Milli-Q or equivalent)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

  • Human Plasma:

    • Blank human plasma with K2EDTA as anticoagulant, stored at -20°C or lower.

Instrumentation

  • Liquid Chromatography System: An HPLC or UHPLC system capable of delivering accurate and reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good chromatographic resolution and peak shape.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Ebastine N-Oxide and Ebastine-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Ebastine N-Oxide stock solution in a mixture of methanol and water (50:50, v/v) to create calibration curve standards and quality control (QC) samples at various concentration levels.

  • Internal Standard Working Solution: Dilute the Ebastine-d5 stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is adapted from established methods for ebastine and its metabolites, which have demonstrated high recovery and reproducibility.[10][11]

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (Ebastine-d5, 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[10]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters are proposed and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955
Mass Spectrometry Parameters

The key to the specific detection of Ebastine N-Oxide lies in its unique mass-to-charge ratio and fragmentation pattern. N-oxidation adds 16 amu to the molecular weight of the parent compound.[13] A characteristic fragmentation of N-oxides in mass spectrometry is the neutral loss of an oxygen atom ([M+H-16]⁺).[6][14]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 2: Proposed MRM Transitions for Ebastine N-Oxide and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ebastine N-Oxide 486.3470.310025
Ebastine-d5 (IS) 475.3255.210030

Rationale for MRM Transitions:

  • Ebastine N-Oxide: The precursor ion at m/z 486.3 corresponds to the protonated molecule [M+H]⁺ of Ebastine N-Oxide (C₃₂H₃₉NO₃, MW = 485.67).[8] The proposed product ion at m/z 470.3 is based on the characteristic neutral loss of oxygen ([M+H-16]⁺), a well-documented fragmentation pathway for N-oxides.[6][14]

  • Ebastine-d5 (Internal Standard): The transitions for the deuterated internal standard should be optimized experimentally. The provided values are typical for Ebastine and serve as a starting point.

Method Validation and Self-Validating System

A robust bioanalytical method requires thorough validation to ensure its reliability.[9] The protocol described herein should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. The key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources to check for interferences at the retention time of the analyte and internal standard.

  • Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically applied.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at multiple QC levels (low, medium, and high) within a single run (intra-day) and across multiple runs (inter-day).

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix. This is assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

By systematically evaluating these parameters, the trustworthiness and reliability of the method are established, creating a self-validating system for the routine analysis of Ebastine N-Oxide.

Data Presentation and Visualization

Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_injection Inject into LC-MS/MS supernatant->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI+, MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Ebastine N-Oxide calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of Ebastine N-Oxide.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the detection and quantification of Ebastine N-Oxide in human plasma. The proposed method, grounded in established bioanalytical principles and the characteristic fragmentation of N-oxides, offers a valuable tool for researchers in drug metabolism, pharmacokinetics, and pharmaceutical quality control. Thorough validation of this method will ensure its reliability for supporting drug development programs and enhancing our understanding of the metabolic fate of ebastine.

References

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

  • Sharma, A., & Singh, S. (2023). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. [Link]

  • Gandhimathi, R., & Kumar, P. (2015). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. ResearchGate. [Link]

  • Phiri, M., et al. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4904. [Link]

  • Jain, D., et al. (2015). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of Pharmaceutical Analysis, 5(4), 249-256. [Link]

  • Oosterhuis, B., & van den Brink, E. W. (1989). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British Journal of Clinical Pharmacology, 27(4), 437-443. [Link]

  • National Center for Biotechnology Information. (n.d.). Ebastine N-Oxide. PubChem Compound Database. [Link]

  • Patsnap. (2024). What is the mechanism of Ebastine? Patsnap Synapse. [Link]

  • Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. Pharmaceutical Pharmacology International Journal, 6(6), 475-482. [Link]

  • Stojkov, S., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 25-36. [Link]

  • Hashimoto, Y., et al. (2014). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British Journal of Pharmacology, 171(12), 3048-3057. [Link]

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. [Link]

  • Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. ResearchGate. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2167-2176. [Link]

  • Kang, W., et al. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80. [Link]

  • Kim, M., et al. (2019). Development of a LC-MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements. Analytical Science and Technology, 32(5), 227-236. [Link]

  • Hashizume, T., et al. (2009). Pharmacokinetics and Safety of Ebastine in Patients with Impaired Hepatic Function Compared with Healthy Volunteers: A Phase I Open-Label Study. Clinical Drug Investigation, 29(10), 649-660. [Link]

  • Kang, W., et al. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Boobis, A. R., et al. (2008). Pharmacokinetics and safety of ebastine in patients with impaired hepatic function compared with healthy volunteers: a phase I open-label study. Clinical Therapeutics, 30(10), 1839-1850. [Link]

Sources

Application Note: Characterizing the In Vitro Metabolism of Ebastine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Journey of Ebastine

Ebastine is a potent, long-acting, and non-sedating second-generation H1-receptor antagonist widely used for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1][2] A key characteristic of Ebastine is that it functions as a prodrug; after oral administration, it undergoes rapid and extensive first-pass metabolism to form its pharmacologically active carboxylic acid metabolite, carebastine.[2][3][4] In fact, plasma concentrations of the parent drug are often negligible, and it is carebastine that is largely responsible for the sustained antihistaminic effect.[5][6]

Understanding the metabolic pathways and the enzymes responsible for this bioactivation is critical for predicting its pharmacokinetic profile, assessing potential drug-drug interactions (DDIs), and ensuring patient safety. This application note provides a detailed guide to studying the in vitro metabolism of Ebastine, focusing on the identification of key metabolites and the characterization of the cytochrome P450 (CYP) enzymes involved.

The Metabolic Landscape of Ebastine

The biotransformation of Ebastine is a multi-step process primarily occurring in the liver and intestines, mediated by the CYP superfamily of enzymes.[7][8] The two principal metabolic pathways are N-dealkylation and hydroxylation .[9][10]

  • Hydroxylation: This pathway, primarily catalyzed by CYP2J2 and to a lesser extent CYP3A4, converts Ebastine to hydroxyebastine.[7][10] This intermediate is then further oxidized to form the main active metabolite, carebastine .[10] The role of CYP2J2 is particularly significant in the first-pass metabolism within the human intestine.[4][8]

  • N-dealkylation: This pathway is predominantly mediated by CYP3A4 , and to a minor degree by CYP3A5, leading to the formation of desalkylebastine.[1][10]

While N-oxidation is a common metabolic pathway for many xenobiotics containing nitrogen atoms, extensive research on Ebastine has consistently highlighted hydroxylation and N-dealkylation as the predominant routes. There is currently a lack of significant scientific literature identifying Ebastine N-oxide as a major metabolite, underscoring the importance of focusing experimental efforts on the well-documented pathways leading to carebastine.

Ebastine_Metabolism Fig. 1: Primary Metabolic Pathways of Ebastine Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine CYP2J2_label CYP2J2 (Major) CYP3A4 (Minor) CYP2J2_label->Ebastine CYP3A4_label CYP3A4 (Major) CYP3A5 (Minor) CYP3A4_label->Ebastine Oxidation_label Oxidation Oxidation_label->Hydroxyebastine

Caption: Fig. 1: Primary Metabolic Pathways of Ebastine

Application I: CYP Reaction Phenotyping Protocol

Objective: To identify the specific human CYP isozymes responsible for the primary metabolic pathways of Ebastine. This is achieved by incubating Ebastine with a panel of commercially available, cDNA-expressed recombinant human CYP enzymes.

Rationale: By isolating individual enzymes, we can definitively determine their contribution to the formation of hydroxyebastine and desalkylebastine, which is crucial for predicting DDIs with known CYP inhibitors or inducers.[10]

Step-by-Step Protocol
  • Reagent Preparation:

    • Ebastine Stock Solution: Prepare a 10 mM stock solution of Ebastine in a suitable organic solvent (e.g., DMSO or Acetonitrile). The final solvent concentration in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.[11]

    • Recombinant CYP Enzymes: Obtain high-quality recombinant human CYP enzymes (e.g., CYP3A4, CYP2J2, CYP3A5, and a panel of others like 1A2, 2C9, 2C19, 2D6 for comprehensive screening) co-expressed with NADPH-cytochrome P450 reductase.

    • Reaction Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing an NADPH-regenerating system (e.g., Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase; Solution B: 3.3 mM MgCl₂). This ensures a sustained supply of the necessary cofactor for CYP activity.

  • Incubation Procedure:

    • On a 96-well plate, combine the reaction buffer, NRS Solution B, and recombinant enzyme solution. Pre-warm the plate at 37°C for 10 minutes.

    • Add Ebastine from the stock solution to achieve a final concentration within the linear range of the enzyme kinetics (e.g., 1-10 µM).

    • Initiate the metabolic reaction by adding the NRS Solution A. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Ebastine or another structurally similar compound).

    • Vortex the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to precipitate proteins.[12]

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Data Analysis and Interpretation:

    • Quantify the formation of hydroxyebastine and desalkylebastine using a validated LC-MS/MS method.[13]

    • Calculate the rate of metabolite formation for each CYP isozyme (pmol/min/pmol CYP).

    • Compare the rates across the panel to identify the primary enzymes responsible for each metabolic pathway.

Expected Data Summary
CYP IsozymeHydroxyebastine Formation Rate (pmol/min/pmol CYP)Desalkylebastine Formation Rate (pmol/min/pmol CYP)
CYP1A2< LOQ< LOQ
CYP2C9< LOQ< LOQ
CYP2C19< LOQ< LOQ
CYP2D6< LOQ< LOQ
CYP2J2 ++++ +
CYP3A4 ++ +++++
CYP3A5 + ++
(Note: '+' symbols represent relative activity levels based on published findings.[10])

Application II: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (Clint) of Ebastine in pooled human liver microsomes. This provides a quantitative measure of how rapidly the drug is metabolized by the full complement of Phase I enzymes present in the liver.

Rationale: The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability.[14] HLM assays are a cost-effective, high-throughput method used early in drug discovery to rank-order compounds and predict their in vivo pharmacokinetic behavior.[11][15]

HLM_Workflow Fig. 2: Experimental Workflow for HLM Stability Assay A 1. Prepare Reagents - HLM (e.g., 0.5 mg/mL) - Ebastine (e.g., 1 µM) - Phosphate Buffer (pH 7.4) - NADPH (Cofactor) B 2. Pre-Incubation Combine HLM, Buffer, and Ebastine. Equilibrate at 37°C for 5 min. A->B C 3. Initiate Reaction Add NADPH to start metabolism. B->C D 4. Time-Course Sampling Incubate at 37°C. Remove aliquots at T = 0, 5, 15, 30, 60 min. C->D E 5. Terminate Reaction Add ice-cold Acetonitrile with Internal Standard to each aliquot. D->E F 6. Sample Processing Centrifuge to precipitate protein. E->F G 7. Analysis Quantify remaining Ebastine using LC-MS/MS. F->G

Caption: Fig. 2: Experimental Workflow for HLM Stability Assay

Step-by-Step Protocol
  • Reagent Preparation:

    • HLM Suspension: Thaw pooled human liver microsomes (from at least 10 donors to average out genetic variability) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Ebastine Working Solution: Prepare a working solution of Ebastine (e.g., 1 µM final concentration) in the same buffer.

    • NADPH Solution: Prepare a fresh solution of NADPH (e.g., 1 mM final concentration) in buffer.

  • Incubation Procedure:

    • In separate tubes, pre-warm the HLM suspension and the Ebastine working solution to 37°C.

    • To initiate the reaction, mix the HLM and Ebastine solutions, then add the NADPH solution. A control incubation without NADPH should be run in parallel to assess non-CYP-mediated degradation.

    • Incubate the mixture in a shaking water bath at 37°C.

  • Time-Course Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot (e.g., 50 µL) from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube or well containing 2-3 volumes of ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the terminated samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the percentage of the parent drug (Ebastine) remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining Ebastine versus time.

    • The slope of the linear portion of this curve represents the elimination rate constant, k.

      • Slope = -k

    • Calculate the in vitro half-life (t½) using the formula:

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein:

      • Clint = (0.693 / t½) * (Incubation Volume / Protein Amount)

Conclusion

The in vitro metabolism studies detailed in this note are fundamental to the preclinical development and regulatory assessment of drugs like Ebastine. By employing recombinant CYP enzymes and human liver microsomes, researchers can build a comprehensive metabolic profile. This data allows for the identification of key metabolic pathways, the enzymes responsible for bioactivation, and the intrinsic metabolic stability of the compound. Such information is invaluable for predicting in vivo pharmacokinetics and anticipating potential drug-drug interactions, ultimately contributing to the safer and more effective use of therapeutic agents.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ebastine? Retrieved from Patsnap Synapse.

  • Rico, S., Antonijoan, R. M., et al. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 2, 73–92.

  • Wikipedia. (n.d.). Ebastine. Retrieved from Wikipedia.

  • Hashizume, T., Mise, M., et al. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. Drug Metabolism and Disposition, 26(6), 566-571.

  • Liu, K. H., Kim, M. G., et al. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 34(11), 1793-1797.

  • ResearchGate. (2025, July 1). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A. Retrieved from ResearchGate.

  • Yamaguchi, T., Hashizume, T., et al. (1993). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 43(10), 1044-1047.

  • Acute Porphyria Drugs Database. (n.d.). R06AX22 - Ebastine. Retrieved from The Drug Database for Acute Porphyria.

  • Taylor & Francis. (n.d.). Ebastine – Knowledge and References. Retrieved from Taylor & Francis Online.

  • Hashizume, T., Imaoka, S., et al. (2002). Involvement of CYP2J2 and CYP4F12 in the metabolism of ebastine in human intestinal microsomes. Journal of Pharmacology and Experimental Therapeutics, 300(1), 298-304.

  • Wikipedia. (n.d.). Ebastine. Retrieved from Wikipedia.

  • Google Patents. (n.d.). WO2012076919A1 - Process of preparing ebastine. Retrieved from Google Patents.

  • ResearchGate. (2025, August 10). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Retrieved from ResearchGate.

  • Ucelay, M., Barbanoj, M., et al. (1994). [Pharmacological study of ebastine, a novel histamine H1-receptor antagonist]. Folia Pharmacologica Japonica, 103(2), 121-134.

  • ResearchGate. (2025, August 8). Synthesis and structure of azelastine-N-oxides. Retrieved from ResearchGate.

  • ResearchGate. (2025, August 6). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Retrieved from ResearchGate.

  • Kang, W., Kim, H., et al. (2014). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Journal of Chromatography B, 960, 156-163.

  • Gajula, S. N. R., Vora, S. A., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

  • ResearchGate. (2025, August 7). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. Retrieved from ResearchGate.

  • Dove Medical Press. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Retrieved from Dovepress.

  • PubMed Central. (n.d.). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. Retrieved from PMC.

  • Roberts, D. J. (1991). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Drugs, 41(Suppl 1), 1-8.

  • MDPI. (2025, March 11). Nano-Encapsulated Ebastine Niosomal Transdermal Nanogel: QBD Model for Allergy Treatment and Evaluation. Retrieved from MDPI.

  • Sekisui XenoTech. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from Sekisui XenoTech.

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Retrieved from Altasciences.

  • MDPI. (2023, October 26). Development and Evaluation of Ebastine-Loaded Transfersomal Nanogel for the Treatment of Urticaria (Autoimmune Disease). Retrieved from MDPI.

  • ResearchGate. (2025, August 7). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Retrieved from ResearchGate.

  • International Journal of Pharmaceutical Sciences Review and Research. (2019, August 26). Design and Characterization of In Situ Gel of Ebastine. Retrieved from IJPSRR.

  • PubMed Central. (2016, October 4). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Retrieved from PMC.

  • Yoshida, K., Hatoyama, T., et al. (1994). Identification of rat faecal metabolites of ebastine by B/E linked scanning liquid secondary ion mass spectrometry. Biological Mass Spectrometry, 23(7), 385-390.

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from Discovery Life Sciences.

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from Patsnap Synapse.

  • Antonijoan, R. M., García-Gea, C., et al. (2007). Pharmacokinetics and safety of ebastine in patients with impaired hepatic function compared with healthy volunteers: a phase I open-label study. Clinical Therapeutics, 29(6), 1113-1125.

Sources

Application Notes and Protocols for the Pharmacokinetic Analysis of Ebastine and its Metabolite, Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Broader View of Ebastine Metabolism

Ebastine is a potent, non-sedating, second-generation H1 receptor antagonist widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1] Upon oral administration, Ebastine acts as a prodrug, undergoing rapid and extensive first-pass metabolism to pharmacologically active and inactive metabolites.[2] The principal active metabolite, Carebastine , is a carboxylic acid derivative that is largely responsible for the systemic antihistaminic effects of the drug.[2][3]

However, a comprehensive pharmacokinetic (PK) analysis requires a broader view that extends beyond the parent drug and its primary active metabolite. Other metabolic pathways, including hydroxylation and N-dealkylation, lead to various other metabolites.[4] Of particular interest is Ebastine N-Oxide , a compound identified as a specified impurity in the European Pharmacopoeia and a potential metabolite formed via oxidation, a reaction that can be catalyzed in vivo by cytochrome P450 enzymes like CYP2J2.[5][6]

The quantification of Ebastine N-Oxide is crucial for two primary reasons:

  • Comprehensive Metabolite Profiling: Understanding all metabolic pathways is essential for a complete characterization of a drug's disposition, which can have implications for drug-drug interactions and inter-individual variability.

  • Safety and Quality Control: As a known impurity, monitoring its levels is a regulatory requirement to ensure the safety and quality of the pharmaceutical product.[5]

This technical guide provides a detailed framework for the simultaneous quantification of Ebastine, its primary active metabolite Carebastine, and Ebastine N-Oxide in biological matrices, specifically human plasma. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and address the specific analytical challenges associated with N-oxide compounds.

Metabolic Pathway of Ebastine

Ebastine's metabolism is complex. The primary pathway involves the oxidation of the tert-butyl group, leading to hydroxyebastine, which is then rapidly oxidized to the active carboxylic acid metabolite, Carebastine.[4] Concurrently, N-dealkylation can occur, and the piperidine nitrogen can be oxidized to form Ebastine N-Oxide.[4][5]

Ebastine_Metabolism Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP-mediated Hydroxylation N_Oxide Ebastine N-Oxide (Metabolite / Impurity) Ebastine->N_Oxide CYP2J2-mediated N-Oxidation Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation

Caption: Metabolic pathways of Ebastine.

Core Principles of Bioanalysis: LC-MS/MS

For quantifying low-concentration analytes like Ebastine and its metabolites in complex biological matrices such as plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its superior sensitivity and selectivity allow for accurate measurement even at sub-ng/mL levels.[7]

The Challenge of N-Oxide Analysis

A critical consideration when analyzing N-oxide compounds via mass spectrometry is their potential for in-source conversion (deoxygenation) back to the parent amine.[8] This is a thermally-mediated process that can occur in the heated electrospray ionization (ESI) source, leading to an artificially high quantification of the parent drug (Ebastine) and an underestimation of the N-oxide.

Causality: The N-O bond is relatively labile. High temperatures in the MS source provide the energy to break this bond. Therefore, the analytical method must be optimized to minimize this conversion. This is achieved by:

  • Using the lowest possible source and desolvation temperatures that still provide adequate sensitivity.

  • Monitoring for the deoxygenation product during analysis. The MS/MS can be programmed to monitor the transition for Ebastine N-Oxide and simultaneously monitor a transition for Ebastine that originates from the N-oxide's mass.

Experimental Protocols

These protocols are designed to be a robust starting point for method development and validation, adhering to guidelines set by regulatory bodies like the EMA and ICH.[9][10]

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using certified reference standards is mandatory. Stock solutions are prepared in an organic solvent to ensure solubility and stability, while working solutions are diluted in a composition similar to the mobile phase to ensure chromatographic compatibility.

  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Ebastine, Carebastine, and Ebastine N-Oxide reference standards.

    • Dissolve each standard in a separate 1 mL volumetric flask using methanol. Sonicate for 5-10 minutes to ensure complete dissolution.[11]

    • Store stock solutions at 2-8°C, protected from light.

  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Use a stable isotope-labeled (SIL) analog, such as Ebastine-d5 N-Oxide or Ebastine-d6 and Carebastine-d6, as the internal standard to control for variability during sample preparation and ionization.[5][11] Prepare the stock solution as described above.

  • Working Solutions:

    • Prepare serial dilutions of the analyte stock solutions with a 50:50 (v/v) mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.

    • Prepare a separate working solution for the internal standard at an appropriate concentration (e.g., 100 ng/mL).

Protocol 2: Plasma Sample Preparation via Solid-Phase Extraction (SPE)

Rationale: SPE is a highly effective technique for removing plasma proteins and phospholipids that can interfere with analysis and cause ion suppression (a matrix effect). A mixed-mode cation exchange cartridge is suitable for retaining the basic piperidine nitrogen of Ebastine and its N-oxide.

  • Sample Aliquoting:

    • Thaw frozen plasma samples at room temperature.

    • In a clean microcentrifuge tube, aliquot 200 µL of plasma (for calibrators, QCs, or unknown samples).

  • Internal Standard Spiking:

    • Add 50 µL of the IS working solution to each tube (except for blank matrix samples). Vortex briefly.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) by passing 1.0 mL of methanol, followed by 1.0 mL of water.[5] Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the plasma/IS mixture onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of methanol to remove interferences.

  • Elution:

    • Dry the cartridge under nitrogen for ~2 minutes.[5]

    • Elute the analytes with 500 µL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol) into a clean collection vial.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to mix.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Protocol 3: LC-MS/MS Instrumental Analysis

Rationale: A reversed-phase C18 column provides good retention and separation for moderately nonpolar compounds like Ebastine and its metabolites. Gradient elution is used to ensure efficient separation and elution of all analytes in a reasonable run time. Positive electrospray ionization (ESI+) is chosen as the analytes contain basic nitrogen atoms that are readily protonated.

ParameterRecommended SettingRationale
LC System UPLC/HPLC SystemProvides high-resolution separation.
ColumnC18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Standard for separating moderately hydrophobic compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization and aids in peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
GradientStart at 10% B, ramp to 95% B over 5 min, hold 1 min, return to 10% BEnsures separation of analytes from matrix components.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Column Temp.40°CImproves peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerRequired for selective reaction monitoring (SRM/MRM).
Ionization ModeElectrospray Ionization, Positive (ESI+)Analytes readily form [M+H]⁺ ions.
Capillary Voltage~3.0 kVOptimize for maximum signal.
Source Temp.≤ 120°C Crucial to minimize in-source deoxygenation of N-Oxide.
Desolvation Temp.≤ 350°C Crucial to minimize in-source deoxygenation of N-Oxide.
Gas FlowsOptimize per instrument manufacturer's recommendations

Table 1: Suggested LC-MS/MS Parameters

Table 2: Suggested SRM/MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Ebastine 470.7167.1Optimize
Carebastine 500.6167.1Optimize
Ebastine N-Oxide 486.7470.7OptimizeCorresponds to loss of oxygen [M+H-16]⁺.
486.7167.1OptimizeAlternative fragment for confirmation.
Ebastine-d6 (IS) 476.7167.1OptimizeExample IS for Ebastine.
Carebastine-d6 (IS) 506.6167.1OptimizeExample IS for Carebastine.

Bioanalytical Method Validation

A full validation is required to ensure the method is reliable for its intended purpose. The following parameters must be assessed according to regulatory guidelines.[9]

ParameterDefinitionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analytes in blank matrix.
Linearity & Range The concentration range over which the assay is accurate, precise, and linear.r² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy Closeness of measured values to the true value.Mean concentration within ±15% of nominal value (±20% at LLOQ).
Precision Closeness of repeated measurements (intra- & inter-day).Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on analyte ionization.IS-normalized matrix factor CV should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability Analyte stability in matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).Mean concentrations within ±15% of baseline samples.

Table 3: Key Bioanalytical Method Validation Parameters

Comprehensive Analytical Workflow

The entire process from sample receipt to final data reporting must be meticulously controlled and documented.

PK_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection 1. Plasma Sample Collection (K2EDTA) SampleStorage 2. Storage at -80°C SampleCollection->SampleStorage SamplePrep 3. Sample Preparation (SPE Protocol) SampleStorage->SamplePrep LCMS 4. LC-MS/MS Analysis SamplePrep->LCMS DataAcquisition 5. Data Acquisition (SRM/MRM Mode) LCMS->DataAcquisition Integration 6. Peak Integration & Quantification DataAcquisition->Integration PK_Analysis 7. Pharmacokinetic Parameter Calculation Integration->PK_Analysis Reporting 8. Final Report PK_Analysis->Reporting

Caption: End-to-end pharmacokinetic analysis workflow.

Conclusion and Application

This application note provides a comprehensive and scientifically grounded protocol for the simultaneous determination of Ebastine, Carebastine, and Ebastine N-Oxide in plasma. By employing a validated LC-MS/MS method with a robust SPE sample preparation, researchers can generate high-quality data suitable for pharmacokinetic studies. The specific attention to the analytical challenges of Ebastine N-Oxide, such as its potential for in-source deoxygenation, ensures a more accurate and complete metabolic profile. The resulting concentration-time data for all three analytes can be used to model the full pharmacokinetic profile of Ebastine, providing critical insights for drug development, regulatory submissions, and clinical use.

References

  • PubChem. (n.d.). Ebastine N-Oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kang, W., Liu, K. H., Ryu, J. Y., & Shin, J. G. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80. Available from: [Link]

  • Yamaguchi, T., Hashizume, T., Chiba, M., et al. (1992). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 42(11), 1338-1342. Available from: [Link]

  • Hashizume, T., Mise, M., Terauchi, Y., et al. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. Drug Metabolism and Disposition, 26(7), 654-659. Available from: [Link]

  • PatSnap. (2024). What is the mechanism of Ebastine? Synapse. Retrieved from [Link]

  • Hashizume, T., Imaoka, S., Mise, M., et al. (2002). Involvement of CYP2J2 and CYP4F12 in the Metabolism of Ebastine in Human Intestinal Microsomes. The Journal of Pharmacology and Experimental Therapeutics, 300(1), 298-304. Available from: [Link]

  • Rohatagi, S., Gillen, M., Aubeneau, M., et al. (2001). Pharmacokinetics and safety of ebastine in healthy subjects and patients with renal impairment. International Journal of Clinical Pharmacology and Therapeutics, 39(10), 423-431. Available from: [Link]

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. Available from: [Link]

  • PatSnap. (2023). Exploring Ebastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Synapse. Retrieved from: [Link]

  • Taylor & Francis. (n.d.). Ebastine – Knowledge and References. Retrieved from: [Link]

  • Rohatagi, S., Gillen, M., Aubeneau, M., et al. (2001). Pharmacokinetics and Safety of Ebastine in Patients with Impaired Hepatic Function Compared with Healthy Volunteers: A Phase I Open-Label Study. Clinical Drug Investigation, 21(9), 613-623. Available from: [Link]

  • Al-Attas, A., & Aboul-Enein, H. Y. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(13), 1481-1490. Available from: [Link]

  • Pharmaffiliates. (n.d.). Ebastine N-Oxide. Retrieved from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from: [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from: [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. Available from: [Link]

  • Li, W., & Tse, F. L. (2015). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 7(10), 1185-1187. Available from: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from: [Link]

  • European Medicines Agency. (n.d.). Scientific guideline: Bioanalytical method validation. Retrieved from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from: [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from: [Link]

  • Prabu, S. L., Dinesh Kumar, C., Shirwaikar, A., & Shirwaikar, A. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian journal of pharmaceutical sciences, 70(3), 403–406. Available from: [Link]

  • International Council for Harmonisation. (2022). ICH harmonised guideline: bioanalytical method validation and study sample analysis m10. Retrieved from: [Link]

  • Xu, R., et al. (2016). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Journal of Chromatography B, 1033-1034, 138-145. Available from: [Link]

Sources

Application Notes and Protocols: Ebastine N-Oxide as a Biomarker for Ebastine Exposure

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Monitoring Ebastine and its Metabolites

Ebastine is a second-generation antihistamine widely prescribed for allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[1][2] As a selective and long-acting H1 receptor antagonist, it offers therapeutic benefits with a reduced sedative effect compared to first-generation antihistamines.[3] Following oral administration, Ebastine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2J2.[4][5] This metabolic conversion is crucial to its pharmacological activity, as the parent drug is found at negligible levels in plasma.[6]

The primary and pharmacologically active metabolite of Ebastine is Carebastine, a carboxylic acid derivative.[4][6][7] The antihistaminic effects of Ebastine are largely attributed to Carebastine, which circulates in the plasma at significantly higher concentrations than the parent drug.[6] Consequently, the quantification of Carebastine is essential for pharmacokinetic and bioequivalence studies.

In addition to Carebastine, another metabolite of interest is Ebastine N-oxide. This compound is formed through the metabolic oxidation of Ebastine and is also considered a specified impurity in the active pharmaceutical ingredient (API).[8] While not the primary active metabolite, the presence and concentration of Ebastine N-oxide can provide valuable information regarding the metabolic profile and overall exposure to Ebastine. Therefore, a comprehensive bioanalytical method should ideally be capable of simultaneously quantifying both Carebastine and Ebastine N-oxide to provide a complete picture of Ebastine's fate in the body.

This application note provides a detailed protocol for the simultaneous quantification of Carebastine and Ebastine N-oxide in human plasma using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The methodology is designed to be robust, sensitive, and specific, adhering to the principles of international bioanalytical method validation guidelines.[4][9][10]

Metabolic Pathway of Ebastine

Ebastine is extensively metabolized in the liver and small intestine.[8] The two primary metabolic pathways are hydroxylation followed by oxidation to form Carebastine, and N-dealkylation.[7] N-oxidation represents another metabolic route, leading to the formation of Ebastine N-oxide.[8]

Ebastine_Metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2, CYP4F12 (Hydroxylation) Ebastine_N_Oxide Ebastine N-Oxide Ebastine->Ebastine_N_Oxide Metabolic Oxidation Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 (N-dealkylation) Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine Oxidation

Caption: Metabolic pathway of Ebastine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: Solid-phase extraction is employed to remove plasma proteins and other endogenous interferences, thereby improving the sensitivity and robustness of the LC-MS/MS analysis. This technique offers higher recovery and cleaner extracts compared to protein precipitation.

Protocol:

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., Ebastine-d6 and Carebastine-d6). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:5 mM ammonium acetate). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

Rationale: UHPLC provides rapid and high-resolution separation of the analytes. Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity for quantification.

UHPLC Conditions:

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in 5 mM ammonium acetate
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Carebastine 500.6167.135
Ebastine N-oxide 486.7167.138
Ebastine (for reference) 470.7167.135
Internal Standard (e.g., Carebastine-d6) 506.6167.135

Note: The exact MRM transitions and collision energies for Ebastine N-oxide may require optimization. The precursor ion for Ebastine N-oxide is derived from its molecular weight of 485.66 g/mol .

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample + Internal Standard SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS Tandem Mass Spectrometry (MRM) UHPLC->MSMS Data Data Acquisition and Processing MSMS->Data

Caption: Bioanalytical workflow for metabolite quantification.

Method Validation

The bioanalytical method must be validated according to the guidelines of regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[4] The validation should include the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Calibration Curve and Linearity: A calibration curve should be generated using a series of standards to demonstrate the linear relationship between concentration and response. A linear range of 1.00-300 ng/mL for Carebastine and a lower range for Ebastine N-oxide would be a suitable starting point.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) of the method should be determined at multiple concentration levels (Lower Limit of Quantification, Low, Medium, and High). The acceptance criteria are typically within ±15% (±20% for LLOQ) for both accuracy and precision.

  • Matrix Effect: The effect of the biological matrix on the ionization of the analytes should be evaluated to ensure that it does not interfere with the quantification.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) should be assessed.

Conclusion

The simultaneous quantification of Carebastine and Ebastine N-oxide in human plasma provides a comprehensive approach to assessing the pharmacokinetics of Ebastine. The detailed UHPLC-MS/MS method and protocol presented in this application note offer a robust and reliable framework for researchers, scientists, and drug development professionals. Adherence to rigorous validation procedures is paramount to ensure the generation of high-quality data for regulatory submissions and clinical studies.

References

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  • Soni, L. K., Narsinghani, T., & Saxena, C. (2011). Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy. International Journal of ChemTech Research, 3(4), 1918-1925.
  • ResearchGate. (n.d.). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Robert, J., & Rivory, L. (2000). Pharmacokinetics and safety of ebastine in patients with impaired hepatic function compared with healthy volunteers: a phase I open-label study.
  • International Journal of Research in Pharmaceutical Sciences and Technology. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. Retrieved from [Link]

  • ScienceDirect. (n.d.). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

Sources

Protocol for the Robust Solid-Phase Extraction of Ebastine N-Oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of Ebastine N-Oxide, a key metabolite of the second-generation antihistamine Ebastine, from complex biological matrices such as plasma and urine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable, high-recovery, and clean sample preparation technique for downstream quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The protocol leverages a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent to achieve dual retention mechanisms, ensuring robust and reproducible extraction of this moderately polar metabolite. Each step is explained with scientific rationale to empower users to understand and adapt the protocol as needed.

Introduction

Ebastine is a potent and selective H1-receptor antagonist widely used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Following administration, Ebastine undergoes extensive first-pass metabolism, primarily mediated by cytochrome P450 enzymes CYP2J2 and CYP3A4, into several metabolites.[2][3] One of these is Ebastine N-Oxide (C₃₂H₃₉NO₃, M.W. 485.7 g/mol ), an oxidized form of the parent compound.[4][5] Accurate quantification of Ebastine and its metabolites in biological fluids is critical for pharmacokinetic, pharmacodynamic, and toxicological studies.

Biological matrices, however, contain numerous endogenous interferences (e.g., proteins, salts, phospholipids) that can compromise analytical accuracy, suppress ion signals in mass spectrometry, and reduce column lifetime.[6] Solid-phase extraction (SPE) is a powerful sample preparation technique designed to isolate and concentrate analytes of interest while removing these matrix components.[7][8]

This guide details a protocol based on a Hydrophilic-Lipophilic Balanced (HLB) sorbent. This choice is deliberate; Ebastine N-Oxide possesses both a large, non-polar carbon skeleton and a highly polar N-oxide functional group. An HLB sorbent, typically a water-wettable copolymer, offers a dual retention mechanism, engaging with both the hydrophobic and hydrophilic moieties of the analyte for superior retention and allowing for aggressive wash steps to ensure a highly purified final eluate.[9][10]

Principle of the Extraction

The protocol employs a reversed-phase retention mechanism on a polymeric HLB sorbent. Unlike traditional silica-based C18 sorbents, HLB phases provide robust retention for a wider spectrum of compound polarities and are not susceptible to dewetting, which can lead to inconsistent recoveries.[11]

The core strategy is as follows:

  • Acidify and Load: The biological sample is acidified before loading. This protonates the basic piperidine nitrogen on the Ebastine N-Oxide molecule, imparting a positive charge. The analyte is then retained on the HLB sorbent through strong hydrophobic interactions of its carbon backbone.

  • Wash Away Interferences: A multi-step wash sequence is used. An initial weak organic wash removes highly polar, water-soluble interferences. A subsequent, stronger organic wash removes more hydrophobic interferences that are less strongly retained than the analyte of interest.

  • Elute the Analyte: The analyte is eluted using a high-percentage organic solvent to disrupt the primary hydrophobic retention mechanism. The inclusion of a basic modifier (ammonium hydroxide) in the elution solvent neutralizes the charge on the analyte, minimizing any secondary ionic interactions with the sorbent and ensuring a complete, sharp elution.

This multi-faceted approach provides the necessary selectivity to isolate the target analyte from a complex sample matrix effectively.

Materials and Reagents

Item Specification
SPE Cartridges Polymeric HLB, 30 mg / 1 mL (or size appropriate for sample volume)
SPE Manifold Vacuum manifold for parallel processing
Sample Tubes Polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
Collection Tubes Glass or polypropylene tubes (e.g., 12 x 75 mm)
Evaporation System Nitrogen evaporator with water bath
Vortex Mixer Standard laboratory vortexer
Centrifuge Microcentrifuge capable of >10,000 x g
Methanol (MeOH) HPLC or MS-grade
Acetonitrile (ACN) HPLC or MS-grade
Water HPLC or MS-grade
Formic Acid (FA) ≥98% purity, MS-grade
Ammonium Hydroxide (NH₄OH) 28-30% solution, analytical grade
Biological Matrix Human plasma or urine (example)
Analyte Standard Ebastine N-Oxide reference standard

Experimental Protocol

This protocol is a robust starting point and may be further optimized for specific matrices or analytical sensitivity requirements.

Preparation of Solutions
  • Sample Diluent: 2% Formic Acid in Water (v/v)

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent 1 (Weak): 5% Methanol in Water containing 0.1% Formic Acid (v/v/v)

  • Wash Solvent 2 (Strong): 30% Methanol in Water containing 0.1% Formic Acid (v/v/v)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)

  • Reconstitution Solvent: Mobile phase or a compatible solvent (e.g., 50:50 Methanol:Water)

Protocol Summary Table
Step Procedure Solvent Volume Rationale
1 Sample Pre-treatment 2% Formic Acid in Water500 µLPrecipitates proteins and protonates the analyte for optimal retention.
2 Condition Sorbent Methanol1 mLSolvates the polymer chains to activate the sorbent for reversed-phase retention.
3 Equilibrate Sorbent Water1 mLRemoves the organic solvent and prepares the sorbent for the aqueous sample.
4 Load Sample Pre-treated Sample~1 mLApplies the sample to the sorbent; analyte is retained.
5 Wash 1 (Weak) 5% MeOH / 0.1% FA1 mLRemoves salts and very polar matrix components.
6 Wash 2 (Strong) 30% MeOH / 0.1% FA1 mLRemoves less polar, interfering compounds.
7 Elute Analyte 5% NH₄OH in MeOH1 mLDisrupts hydrophobic interactions and neutralizes analyte for complete elution.
8 Dry & Reconstitute N/AN/AConcentrates the sample and transfers it to an analysis-compatible solvent.
Detailed Step-by-Step Methodology

1. Sample Pre-treatment a. Pipette 500 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube. b. Add 500 µL of the Sample Diluent (2% Formic Acid in Water). c. Vortex for 30 seconds to mix and precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated matter. e. The resulting supernatant is the pre-treated sample for loading.

2. SPE Cartridge Conditioning and Equilibration a. Place the HLB SPE cartridges onto the vacuum manifold. b. Condition: Pass 1 mL of Methanol through each cartridge. This step solvates the polymeric sorbent, activating it for reversed-phase interactions. c. Equilibrate: Pass 1 mL of Water through each cartridge. Do not allow the sorbent to dry. This step removes the methanol and prepares the stationary phase for the aqueous sample.

3. Sample Loading a. Load the supernatant from step 1e onto the conditioned and equilibrated cartridge. b. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 drop per second). A slow loading speed ensures sufficient interaction time between the analyte and the sorbent for maximum retention.

4. Wash Steps a. Wash 1: Pass 1 mL of Wash Solvent 1 (5% MeOH / 0.1% FA) through the cartridge. This removes highly polar interferences like salts and urea without eluting the analyte. b. Wash 2: Pass 1 mL of Wash Solvent 2 (30% MeOH / 0.1% FA) through the cartridge. This stronger wash removes less polar, weakly-bound matrix components. c. After the final wash, apply a high vacuum for 1-2 minutes to completely dry the sorbent. This is a critical step to remove residual aqueous solvent, which can negatively impact the subsequent elution and evaporation steps.

5. Elution a. Place clean collection tubes inside the manifold. b. Add 1 mL of the Elution Solvent (5% NH₄OH in Methanol) to the cartridge. c. Allow the solvent to soak the sorbent for ~30 seconds before applying a low vacuum to slowly pull the eluate through into the collection tube. The high organic content disrupts hydrophobic retention, while the ammonium hydroxide neutralizes the analyte's charge, ensuring efficient release from the sorbent.

6. Post-Elution Processing a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of Reconstitution Solvent. c. Vortex for 20 seconds to ensure the analyte is fully dissolved. d. The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

Workflow Visualization

The following diagram illustrates the complete solid-phase extraction protocol for Ebastine N-Oxide.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (HLB Cartridge) cluster_analysis Downstream Analysis Sample Biological Sample (e.g., 500 µL Plasma) Dilute Add 500 µL 2% Formic Acid Sample->Dilute Vortex Vortex & Centrifuge Dilute->Vortex Supernatant Collect Supernatant Vortex->Supernatant Load 3. Load Sample Supernatant->Load Load onto Cartridge Condition 1. Condition 1 mL MeOH Equilibrate 2. Equilibrate 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 5% MeOH / 0.1% FA Load->Wash1 Wash2 5. Wash 2 30% MeOH / 0.1% FA Wash1->Wash2 Elute 6. Elute 5% NH₄OH in MeOH Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Collect Eluate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for the SPE of Ebastine N-Oxide.

Method Validation and Trustworthiness

To ensure this protocol is performing optimally in your laboratory, the following parameters should be evaluated:

  • Recovery: Determined by comparing the analytical response of an analyte extracted from a spiked blank matrix against the response of a standard solution prepared in the final reconstitution solvent at the same concentration. Aim for >85%.

  • Matrix Effects: Evaluated by comparing the response of an analyte spiked into a blank matrix after extraction with the response of a standard in pure solvent. This measures the degree of ion suppression or enhancement caused by co-eluting matrix components. Aim for values between 85-115%.

  • Reproducibility: Assessed by calculating the relative standard deviation (%RSD) of results from multiple extractions (n≥5) on the same day (intra-day) and across several days (inter-day). Aim for %RSD <15%.

The inherent robustness of the HLB sorbent and the orthogonal nature of the wash and elution steps provide a self-validating system that consistently yields clean extracts and high analyte recovery.[11][12]

References

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Prabu, S. L., et al. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 403–406. Retrieved from [Link]

  • Frare, R. G., & Singh, A. K. (2018). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. Critical Reviews in Analytical Chemistry, 48(2), 102-109. Retrieved from [Link]

  • Sastre, J. (2020). Ebastine in the Treatment of Allergic Rhinitis and Urticaria: 30 Years of Clinical Studies and Real-World Experience. Journal of Investigational Allergology and Clinical Immunology, 30(3), 156-168. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Retrieved from [Link]

  • Hashizume, T., et al. (2002). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 30(8), 940-947. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129318590, Ebastine N-Oxide. Retrieved from [Link]

  • Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & Other Lipid Mediators, 83(4), 304-310. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • Organomation Associates, Inc. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ebastine N-Oxide. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Ebastine? Retrieved from [Link]

  • Hawach Scientific. (n.d.). Polymeric HLB SPE Cartridge. Retrieved from [Link]

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Application Note: A Robust, Validated HPLC Method for the Chromatographic Separation of Ebastine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ebastine is a second-generation H1 histamine receptor antagonist, widely prescribed for the management of allergic rhinitis and chronic idiopathic urticaria.[1][2] Unlike first-generation antihistamines, Ebastine exhibits minimal penetration of the blood-brain barrier, thereby reducing sedative side effects.[2] Following oral administration, Ebastine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into its active metabolite, Carebastine.[2][3] Another important metabolic pathway is N-oxidation, leading to the formation of Ebastine N-oxide. The accurate quantification of Ebastine and its metabolites, including the N-oxide, is paramount for pharmacokinetic studies, drug metabolism research, and for ensuring the quality and stability of pharmaceutical formulations. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of Ebastine from its N-oxide.

Chemical Structures and Chromatographic Considerations

The successful chromatographic separation of Ebastine and Ebastine N-oxide hinges on exploiting the differences in their physicochemical properties.

  • Ebastine: A lipophilic compound with a tertiary amine in the piperidine ring. Its chemical name is 1-[4-(1,1-dimethylethyl)phenyl]-4-[4-(diphenylmethoxy)piperidin-1-yl]butan-1-one.[1]

  • Ebastine N-oxide: The introduction of an oxygen atom to the nitrogen of the piperidine ring significantly increases the molecule's polarity.[4][5] This modification reduces the compound's hydrophobicity, which is a key factor in reverse-phase chromatography. The N-oxide is also a known impurity of Ebastine.[6]

Given the increased polarity of the N-oxide, a reversed-phase HPLC method is the logical choice for separation. Ebastine, being more nonpolar, will have a stronger affinity for the nonpolar stationary phase and thus a longer retention time compared to the more polar Ebastine N-oxide.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of Ebastine and its N-oxide from sample preparation to data acquisition and analysis.

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp1 Standard Solution Preparation sp2 Sample Extraction (from matrix if applicable) hplc_inj Injection into HPLC System sp2->hplc_inj hplc_sep Chromatographic Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det dp1 Chromatogram Integration hplc_det->dp1 dp2 Quantification & Reporting dp1->dp2

Caption: Workflow for the HPLC analysis of Ebastine and its N-oxide.

Detailed HPLC Protocol

This protocol is adapted from established methods for Ebastine analysis and optimized for the simultaneous separation of its N-oxide.[1][7][8]

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system with a UV-Vis detector.[7]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1][9]

  • Chemicals:

    • Ebastine reference standard

    • Ebastine N-oxide reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Purified water (HPLC grade)

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase Acetonitrile and Phosphate Buffer (pH 6.0) in a 60:40 (v/v) ratio.[1]The combination of a polar buffer and a nonpolar organic modifier allows for the effective separation of compounds with differing polarities. A pH of 6.0 ensures consistent ionization of the analytes, leading to reproducible retention times.
Flow Rate 1.0 mL/min[1]This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
Column Temperature 40°C[1]Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure and sharper peaks.
Detection Wavelength 255 nm[1]Both Ebastine and its N-oxide are expected to have significant UV absorbance at this wavelength, allowing for sensitive detection. A slightly different wavelength of 262 nm has also been reported.[8][10]
Injection Volume 20 µLA standard injection volume suitable for most analytical HPLC applications.
Preparation of Solutions
  • Phosphate Buffer (pH 6.0): Prepare a suitable phosphate buffer and adjust the pH to 6.0 using phosphoric acid or a suitable base.

  • Mobile Phase: Mix acetonitrile and the phosphate buffer (pH 6.0) in a 60:40 (v/v) ratio.[1] Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ebastine and 10 mg of Ebastine N-oxide reference standards in 10 mL of methanol.[7][8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

Sample Preparation (from Pharmaceutical Formulations)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of Ebastine and transfer it to a volumetric flask.

  • Add a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredients.[7][8]

  • Make up the volume with methanol and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation

The described method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of Ebastine and its N-oxide in a placebo sample.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration should be established over a defined range. Correlation coefficients (r²) should be greater than 0.999.[1]

  • Precision: The closeness of agreement between a series of measurements. It should be assessed at both the intra-day and inter-day levels, with the relative standard deviation (%RSD) not exceeding 2%.[1]

  • Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, with acceptance criteria for recovery usually falling between 98% and 102%.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed.[11] Ebastine is known to degrade under acidic and photolytic conditions.[12][13] Samples should be exposed to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The developed HPLC method should be able to separate the degradation products from the parent drug and its N-oxide, demonstrating its utility for stability testing.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable means for the chromatographic separation of Ebastine and its N-oxide. The use of a C18 column with an acetonitrile and phosphate buffer mobile phase ensures effective separation based on the polarity differences between the two compounds. This method is suitable for quality control of pharmaceutical formulations and for quantitative analysis in research and development settings. Proper validation in accordance with ICH guidelines is essential to ensure the accuracy and precision of the results.

References

  • Nelofer.S.M, Janardhan M. Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. Impactfactor.
  • Prabu, S. L., Dinesh Kumar, C., Shirwaikar, A., & Shirwaikar, A. (2008). Determination of ebastine in pharmaceutical formulations by HPLC. Indian journal of pharmaceutical sciences, 70(3), 403–406.
  • Prabu, S. L., Dinesh Kumar, C., Shirwaikar, A., & Shirwaikar, A. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 403-406. Available from: [Link]

  • Kang, W., Kim, H., & Lee, W. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry.
  • Prabu, S. L., Dinesh Kumar, C., Shirwaikar, A., & Shirwaikar, A. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 403-406. Available from: [Link]

  • Kang, W., Kim, H., & Lee, W. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 813(1-2), 75-80. Available from: [Link]

  • Jain, D., Jain, S., & Maheshwari, R. (2012). Analytical Method Development and Validation for Simultaneous Estimation of Montelukast and Ebastine by HPLC. Research Journal of Pharmacy and Technology, 5(10), 1334-1337.
  • Phiri, M., Li, D., Li, T., Ji, S., Ling, T., Li, X., Gao, H., Ding, L., & Shu, C. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical chromatography : BMC, 34(10), e4904. Available from: [Link]

  • Patel, S., & Ty, P. (2018). STABILITY INDICATING HPLC METHOD FOR ANTIHISTAMINE DRUG EBASTINE ALONG WITH DEGRADATION KINETIC STUDY. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129318590, Ebastine N-Oxide. Retrieved January 23, 2026 from [Link].

  • Darwish, I. A., Khedr, A. S., Askal, H. F., & Mahmoud, R. M. (2011). Validation of the proposed HPLC method for determination of ebastine in pure and dosage forms.
  • CN104101663A - Method for testing ebastine-related substances by high performance liquid chromatography. (2014). Google Patents.
  • Matsuda, M., Mizuki, Y., & Terauchi, Y. (2001). Analysis of ebastine in pharmaceutical preparations by high-performance thin-layer chromatography.
  • Matsuda, M., Arima, H., & Higashi, T. (2017). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. Scholars Academic Journal of Pharmacy, 6(11), 461-467.
  • Kumar, A., & Singh, A. (2015). A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of pharmaceutical and biomedical analysis, 107, 311–318. Available from: [Link]

  • Ebastine | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available from: [Link]

  • Wójcik, Ł., Trawiński, J., & Skibiński, R. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 27(1), 169.
  • Ebastine. Wikipedia. Available from: [Link]

  • Ebastine-d5 N-Oxide. Pharmaffiliates. Available from: [Link]

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Application Notes & Protocols: Development of a Competitive Immunoassay for Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of Ebastine N-Oxide. Ebastine is a second-generation H1 antihistamine that undergoes extensive hepatic metabolism.[1][2] One of its metabolites is Ebastine N-Oxide, a compound of interest in pharmacokinetic, drug metabolism, and quality control studies.[3] Due to its nature as a small molecule (hapten), direct immunoassay is not feasible. This guide details a complete workflow, from the rational design of a hapten and synthesis of immunogens to the generation of specific monoclonal antibodies, the establishment of a robust competitive ELISA protocol, and a full validation strategy according to international guidelines. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical tool for Ebastine N-Oxide detection.

Introduction to Ebastine Metabolism and the Rationale for a Specific Immunoassay

Ebastine is rapidly metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2J2, into several metabolites.[4][5] The main active metabolite is carebastine, which is formed via an intermediate, hydroxyebastine.[6][7] Ebastine N-Oxide is also formed as part of this metabolic profile and is considered a significant impurity or metabolite that requires quantification.[3][8]

Traditional chromatographic methods for quantifying small molecule metabolites can be resource-intensive. Immunoassays offer a high-throughput, sensitive, and cost-effective alternative.[9] However, small molecules like Ebastine N-Oxide are not immunogenic on their own and require a specialized approach for antibody development.[10] This guide addresses this challenge by outlining the development of a competitive immunoassay, a format ideally suited for hapten quantification.[11][12]

Core Principle: The Competitive ELISA for Hapten Detection

The competitive ELISA is an indirect method where the signal generated is inversely proportional to the amount of analyte in the sample.[12] The central concept involves a competition for a limited number of specific antibody binding sites between the free analyte (Ebastine N-Oxide in the sample) and a fixed amount of a labeled or plate-bound analogue of the analyte (the coating antigen).

The process unfolds as follows:

  • Microplate wells are coated with a conjugate of the Ebastine N-Oxide hapten linked to a carrier protein (e.g., BSA).

  • The test sample, potentially containing free Ebastine N-Oxide, is added to the wells along with a specific primary antibody against Ebastine N-Oxide.

  • During incubation, the free Ebastine N-Oxide from the sample and the coated hapten-protein conjugate compete for binding to the primary antibody.

  • After washing, an enzyme-conjugated secondary antibody is added, which binds to the primary antibodies that are captured on the plate.

  • A chromogenic substrate is added. The enzyme converts the substrate into a colored product.

  • High Analyte Concentration: More free analyte in the sample means less primary antibody binds to the plate, resulting in a weak signal.

  • Low Analyte Concentration: Less free analyte in the sample means more primary antibody binds to the plate, resulting in a strong signal.

Competitive ELISA Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration Ab_low Specific Antibody Coated_low Coated Antigen Ab_low:f0->Coated_low:f0 Binds to Plate Result_low Strong Signal Coated_low:f0->Result_low:f0 Signal Generation Ab_high Specific Antibody Analyte_high Free Analyte (Sample) Ab_high:f0->Analyte_high:f0 Binds Free Analyte Coated_high Coated Antigen Result_high Weak Signal Coated_high:f0->Result_high:f0 Signal Blocked

Caption: Competitive binding for antibody between free and coated antigen.

PART I: IMMUNOASSAY REAGENT DEVELOPMENT

The foundation of a specific immunoassay lies in the quality of its core reagents: the hapten, the immunogen used to generate antibodies, and the coating antigen for the assay plate.

Section 1.1: Rational Hapten Design for Ebastine N-Oxide

Causality: The design of the hapten is the most critical step, as its structure dictates the specificity of the antibodies generated.[13] A well-designed hapten should present the unique epitopes of the target molecule (Ebastine N-Oxide) to the immune system while providing a linker arm at a position that does not obstruct these key features.[14] Analysis of the Ebastine N-Oxide structure reveals the N-oxide on the piperidine ring and the diphenylmethoxy group as key distinguishing features. The tert-butylphenyl butanone side chain is a logical location to introduce a linker with minimal interference to the core structure.

Protocol: Synthesis of Ebastine N-Oxide-Carboxylic Acid Hapten (EBA-NOX-Hapten)

This protocol is a representative synthetic scheme. Actual synthesis should be performed by trained organic chemists.

  • Starting Material: Ebastine N-Oxide.

  • Strategy: Introduce a spacer with a terminal carboxylic acid group, which can be readily used for conjugation. This can be achieved by modifying the butanone side chain. For this application note, we propose a derivative where a succinic anhydride linker is attached.

  • Step 1: Functionalization: React Ebastine N-Oxide with a suitable reagent to create a reactive site, for example, by creating a hydroxyl group on the aliphatic chain.

  • Step 2: Linker Attachment: React the functionalized intermediate with succinic anhydride to introduce a four-carbon spacer arm terminating in a carboxylic acid group (-COOH).

  • Step 3: Purification: Purify the final hapten derivative using High-Performance Liquid Chromatography (HPLC).

  • Step 4: Characterization: Confirm the structure and purity of the EBA-NOX-Hapten using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Section 1.2: Preparation of Immunogen and Coating Antigen

Causality: To elicit an immune response, the low-molecular-weight hapten must be covalently linked to a large, immunogenic carrier protein.[9] We will prepare two different conjugates:

  • Immunogen (EBA-NOX-Hapten-KLH): For immunizing animals. Keyhole Limpet Hemocyanin (KLH) is chosen for its large size and high immunogenicity.

  • Coating Antigen (EBA-NOX-Hapten-BSA): For coating the ELISA plates. Bovine Serum Albumin (BSA) is used. Using a different carrier protein for coating than for immunization is a crucial strategy to minimize the detection of anti-carrier antibodies, thereby increasing assay specificity.[15]

Protocol: Hapten-Carrier Protein Conjugation via Carbodiimide Chemistry

This protocol utilizes the carboxyl group on the hapten and primary amines on the protein.

  • Hapten Activation:

    • Dissolve 5 mg of EBA-NOX-Hapten in 1 mL of Dimethylformamide (DMF).

    • Add 10 mg of N-Hydroxysuccinimide (NHS) and 20 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Stir at room temperature for 4 hours to activate the carboxylic acid group, forming an NHS-ester.

  • Protein Preparation:

    • Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 5 mL of Phosphate Buffered Saline (PBS), pH 7.4.

  • Conjugation Reaction:

    • Add the activated hapten solution dropwise to the protein solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification:

    • Remove unreacted hapten and cross-linking reagents by dialysis against PBS (pH 7.4) for 48 hours with multiple buffer changes.

  • Characterization:

    • Confirm successful conjugation using UV-Vis spectrophotometry to estimate the hapten-to-protein molar coupling ratio. MALDI-TOF mass spectrometry can also be used to confirm an increase in the molecular weight of the protein.

    • Store the conjugates in aliquots at -20°C.

Conjugation_Workflow Hapten EBA-NOX-Hapten (-COOH) ActivatedHapten Activated Hapten (NHS-Ester) Hapten->ActivatedHapten + EDC/NHS Conjugate Final Conjugate (Immunogen or Coating Antigen) ActivatedHapten->Conjugate Covalent Bonding Carrier Carrier Protein (KLH or BSA) with -NH2 groups Carrier->Conjugate Covalent Bonding Dialysis Dialysis Conjugate->Dialysis Purification Characterization Characterization Dialysis->Characterization QC

Caption: Workflow for hapten-carrier protein conjugation.

Section 1.3: Monoclonal Antibody Production

Causality: Monoclonal antibodies offer high specificity and a consistent, renewable supply, making them ideal for developing a robust assay.[16] The hybridoma technology involves immortalizing antibody-producing B-cells to ensure a continuous source of a single, highly specific antibody.[9]

Workflow Summary:

  • Immunization: Immunize BALB/c mice with the EBA-NOX-Hapten-KLH conjugate emulsified in adjuvant over several weeks.

  • Titer Monitoring: Periodically collect blood samples and test the serum for antibody titer against the EBA-NOX-Hapten-BSA coating antigen.

  • Cell Fusion: Once high titers are achieved, sacrifice the mouse, isolate spleen cells (B-lymphocytes), and fuse them with immortal myeloma cells to create hybridomas.

  • Screening and Cloning: Screen the hybridoma culture supernatants using a selective ELISA to identify clones producing antibodies that bind strongly to the coating antigen and are effectively displaced by free Ebastine N-Oxide.

  • Subcloning: Isolate and expand the best-performing clones by limiting dilution to ensure monoclonality.

  • Antibody Production & Purification: Grow the selected hybridoma clone in larger-scale cultures. Purify the monoclonal antibody from the supernatant using Protein A/G affinity chromatography.

PART II: COMPETITIVE ELISA PROTOCOL

This section provides a step-by-step methodology for quantifying Ebastine N-Oxide using the developed reagents.

Section 2.1: Required Materials and Buffers
Reagent/MaterialSpecifications
Plates 96-well high-binding polystyrene microplates
Coating Antigen EBA-NOX-Hapten-BSA conjugate (from Part I)
Primary Antibody Anti-EBA-NOX monoclonal antibody (from Part I)
Secondary Antibody HRP-conjugated Goat Anti-Mouse IgG
Standards Ebastine N-Oxide, high purity
Substrate TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
Stop Solution 2 M Sulfuric Acid (H₂SO₄)
Coating Buffer 50 mM Carbonate-Bicarbonate, pH 9.6
Wash Buffer (PBST) PBS with 0.05% Tween-20, pH 7.4
Blocking Buffer PBST with 1% BSA
Assay Buffer PBST with 0.1% BSA
Section 2.2: Detailed Experimental Protocol

ELISA_Protocol Start Start Step1 1. Coat Plate Coat with EBA-NOX-BSA (e.g., 1 µg/mL) Incubate overnight at 4°C. Start->Step1 Step2 2. Wash Plate Wash 3x with PBST. Step1->Step2 Step3 3. Block Plate Add Blocking Buffer. Incubate 1-2 hours at RT. Step2->Step3 Step4 4. Wash Plate Wash 3x with PBST. Step3->Step4 Step5 5. Add Samples & Antibody Add Standards/Samples. Immediately add anti-EBA-NOX mAb. Incubate 1 hour at 37°C. Step4->Step5 Step6 6. Wash Plate Wash 5x with PBST. Step5->Step6 Step7 7. Add Secondary Ab Add HRP-Goat Anti-Mouse IgG. Incubate 1 hour at 37°C. Step6->Step7 Step8 8. Wash Plate Wash 5x with PBST. Step7->Step8 Step9 9. Develop Signal Add TMB Substrate. Incubate 15-30 min in dark. Step8->Step9 Step10 10. Stop Reaction Add 2M H₂SO₄. Step9->Step10 End 11. Read Plate Measure Absorbance at 450 nm. Step10->End

Caption: Step-by-step workflow for the competitive ELISA.

  • Plate Coating:

    • Dilute the EBA-NOX-Hapten-BSA coating antigen to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer.[17]

    • Add 100 µL to each well of a 96-well plate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution.

    • Wash the plate three times with 200 µL of Wash Buffer (PBST) per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature (RT).

  • Washing:

    • Aspirate the blocking solution and wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare a standard curve of Ebastine N-Oxide in Assay Buffer (e.g., from 0.1 to 1000 ng/mL).

    • Add 50 µL of standards, controls, or unknown samples to the appropriate wells.

    • Immediately add 50 µL of the diluted anti-EBA-NOX monoclonal antibody (at a pre-optimized concentration) to all wells.

    • Cover and incubate for 1 hour at 37°C.

  • Washing:

    • Aspirate the solution and wash the plate five times with PBST.

  • Secondary Antibody Incubation:

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at 37°C.

  • Final Wash:

    • Aspirate the secondary antibody and wash the plate five times with PBST.

  • Signal Development:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate at RT in the dark for 15-30 minutes, monitoring for color development.

  • Stopping the Reaction:

    • Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of stopping the reaction.

PART III: DATA ANALYSIS AND ASSAY VALIDATION

A robust assay is not complete without proper data analysis and rigorous validation to ensure its performance is reliable and reproducible.

Section 3.1: Data Analysis and Curve Fitting
  • Calculate %B/B₀:

    • Average the absorbance readings for the blank (zero standard, B₀) wells.

    • For each standard and sample, calculate the percentage of binding: %B/B₀ = (Absorbance of Standard or Sample / Average Absorbance of B₀) * 100.

  • Generate Standard Curve:

    • Plot %B/B₀ (Y-axis) against the logarithm of the Ebastine N-Oxide concentration (X-axis).

  • Curve Fitting:

    • Fit the data using a four-parameter logistic (4-PL) regression model. This model is ideal for sigmoidal dose-response curves typical of immunoassays. The equation is: Y = D + (A - D) / (1 + (x/C)ᴮ) Where A=Maximal signal, B=Hill slope, C=IC₅₀ (concentration giving 50% inhibition), and D=Minimal signal.

  • Calculate Unknown Concentrations:

    • Interpolate the %B/B₀ values of the unknown samples onto the standard curve to determine their corresponding concentrations.

Section 3.2: Bioanalytical Method Validation

Trustworthiness: Every protocol must be a self-validating system. The assay must be validated according to the principles outlined in regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[18][19]

Key Validation Parameters and Acceptance Criteria:

ParameterDescriptionTypical Acceptance Criteria (Ligand Binding Assay)
Specificity & Selectivity The ability to unequivocally measure the analyte in the presence of other components, including metabolites.Response in blank samples should be <20% of the LLOQ response. No significant interference from Ebastine, carebastine, etc.
Sensitivity (LLOQ) The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.Analyte response must be distinguishable from blank. Precision: ≤25% CV. Accuracy: within ±25% of nominal value.
Standard Curve Relationship between concentration and response over the assay range.At least 75% of non-zero standards must meet accuracy criteria (±20%; ±25% at LLOQ/ULOQ). R² > 0.99.
Precision (CV) The closeness of replicate measurements. Assessed at multiple QC levels (LLOQ, Low, Mid, High).Intra-assay: ≤20% CV (≤25% at LLOQ). Inter-assay: ≤20% CV (≤25% at LLOQ).
Accuracy (% Bias) The closeness of the mean measured concentration to the nominal concentration.Intra-assay: within ±20% of nominal (±25% at LLOQ). Inter-assay: within ±20% of nominal (±25% at LLOQ).
Recovery The detector response of an analyte from a sample matrix compared to the response in a clean buffer.Should be consistent and precise across concentrations.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentration at each level should be within ±20% of the nominal concentration.

References

  • ResearchGate. (n.d.). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Retrieved from [Link]

  • PubMed. (2025). Methods for small molecule artificial hapten synthesis: A review from an organic chemist's perspective. Retrieved from [Link]

  • PubMed. (2014). The Use of Antibodies in Small-Molecule Drug Discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Future Diagnostics. (n.d.). The art of Bioconjugation. Retrieved from [Link]

  • PubMed. (n.d.). Development of an ELISA-Based Competitive Binding Assay for the Analysis of Drug Concentration and Antidrug Antibody Levels in Patients Receiving Adalimumab or Infliximab. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Improved Bioavailability of Ebastine through Development of Transfersomal Oral Films. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Methods and applications of noncompetitive hapten immunoassays. Retrieved from [Link]

  • ScienceDirect. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Ebastine?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]

  • ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Retrieved from [Link]

  • ACS Publications. (2018). Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ELISA Development Guide. Retrieved from [Link]

  • MDPI. (2023). Development and Evaluation of Ebastine-Loaded Transfersomal Nanogel for the Treatment of Urticaria (Autoimmune Disease). Retrieved from [Link]

  • Assay Genie. (n.d.). Antibody Conjugation: Techniques and Applications. Retrieved from [Link]

  • evitria AG. (2023). Monoclonal antibody production: Process, Technologies & Steps. Retrieved from [Link]

  • ResearchGate. (2025). Ebastine increases IFN-γ production in patients with persistent allergic rhinitis | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ebastine – Knowledge and References. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Product Name : Ebastine-d5 N-Oxide. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A | Request PDF. Retrieved from [Link]

  • FUJIFILM Diosynth Biotechnologies. (2020). Molecular Biology Can Improve Antibody Drug Developability. Retrieved from [Link]

  • ResearchGate. (2025). Hapten Design, Modification and Preparation of Artificial Antigens. Retrieved from [Link]

  • YouTube. (2019). How To Perform A Quantitative ELISA. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Retrieved from [Link]

  • Regulations.gov. (n.d.). Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved from [Link]

  • ImmunoChemistry Technologies. (n.d.). Guide to Developing Optimized ELISAs. Retrieved from [Link]

  • Frontiers. (2024). A hapten design strategy to enhance the selectivity of monoclonal antibodies against malachite green. Retrieved from [Link]

  • YouTube. (2020). FDA EMA immunogenicity guidelines APR2020. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). Ebastine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ebastine. Retrieved from [Link]

Sources

Application Note & Protocols: In Vitro Cell-Based Characterization of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Characterizing Ebastine's Active Metabolite

Ebastine is a potent and selective second-generation histamine H1 receptor antagonist, widely prescribed for allergic conditions.[1][2] A key feature of its pharmacology is its extensive first-pass metabolism in the liver and intestines, primarily by cytochrome P450 enzymes CYP3A4 and CYP2J2.[1][3] This process rapidly converts the parent drug, ebastine, into its pharmacologically active carboxylic acid metabolite, carebastine.[3][4] In fact, upon oral administration, plasma levels of ebastine itself are often negligible, while carebastine reaches therapeutic concentrations and is considered responsible for the majority of the observed antihistaminic activity.[3][5][6]

The term "Ebastine N-Oxide" is often used interchangeably with carebastine in literature, as carebastine is the N-dealkylated and oxidized metabolite. This application note will focus on the essential in vitro cell-based assays required to characterize the pharmacological activity and safety profile of this critical active metabolite, hereafter referred to as carebastine.

For any drug development program involving ebastine, a thorough in vitro characterization of carebastine is not merely ancillary; it is fundamental. Such studies are essential to:

  • Confirm Mechanism of Action: Directly demonstrate the antagonist activity at the human histamine H1 receptor (H1R).

  • Determine Potency: Quantify the binding affinity and functional inhibition, providing key parameters like Kᵢ and IC₅₀.

  • Assess Safety Profile: Evaluate potential off-target cytotoxicity to ensure a therapeutic window.

This document provides a suite of detailed protocols for researchers, scientists, and drug development professionals to comprehensively evaluate carebastine's activity using established and validated cell-based assay systems.

Core Principle: The Histamine H1 Receptor Signaling Cascade

The histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[7] Its activation by histamine in target cells, such as those in the respiratory tract and blood vessels, initiates a well-defined signaling cascade that mediates the classic symptoms of allergic reactions.[1][8] Understanding this pathway is critical for designing and interpreting functional antagonism assays.

Upon histamine binding, the H1 receptor, which is coupled to a Gq/11 G-protein, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[9] This transient increase in intracellular Ca²⁺ is a hallmark of H1R activation and serves as a robust and measurable endpoint for functional cell-based assays.[10][11] Carebastine, as an antagonist, blocks this entire cascade by preventing the initial binding of histamine to the receptor.[1][12]

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor (H1R) Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds To Ca_release Ca²⁺ Release Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Response Leads To IP3R->Ca_release Triggers Histamine Histamine (Agonist) Histamine->H1R Binds & Activates Carebastine Carebastine (Antagonist) Carebastine->H1R Blocks

Figure 1: Simplified H1 Receptor Signaling Pathway. Antagonists like carebastine prevent histamine from initiating the Gq-PLC-IP3 cascade, thereby blocking downstream calcium release and the allergic response.

General Experimental Workflow

A systematic approach to characterizing carebastine involves a multi-assay workflow. This ensures that data is cross-validated, providing a high degree of confidence in the final pharmacological profile. The process begins with establishing a stable cell model, followed by assays to determine binding affinity, functional antagonism, and finally, cellular toxicity.

Experimental_Workflow start Start: Acquire Carebastine Compound cell_culture 1. Cell Line Maintenance (e.g., CHO-K1 or HEK293 expressing human H1R) start->cell_culture assay1 2. Assay 1: Radioligand Binding Assay cell_culture->assay1 assay2 3. Assay 2: Functional Antagonism (Ca²⁺ Flux) cell_culture->assay2 assay3 4. Assay 3: Cytotoxicity (MTT Assay) cell_culture->assay3 data_analysis 5. Data Analysis (Ki, IC₅₀, CC₅₀ Calculation) assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion End: Comprehensive Pharmacological Profile data_analysis->conclusion

Figure 2: High-Level Experimental Workflow. A logical progression from cell culture to parallel assays and final data integration.

Detailed Application Protocols

Assay 1: H1 Receptor Binding Affinity via Radioligand Displacement

Scientific Rationale: This assay directly measures the affinity of carebastine for the human H1 receptor. It is a competitive binding assay where the test compound (carebastine) competes with a known high-affinity radiolabeled H1R antagonist (e.g., [³H]-mepyramine) for binding to the receptor. The concentration of carebastine that displaces 50% of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Kᵢ) is calculated. A lower Kᵢ value signifies higher binding affinity.

Protocol:

  • Cell Model: Human Embryonic Kidney (HEK293T) or Chinese Hamster Ovary (CHO-K1) cells stably or transiently transfected to express the human H1 receptor.

  • Materials:

    • Cell membrane preparations from H1R-expressing cells

    • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol)

    • Non-specific binding control: Mianserin (10 µM final concentration)

    • Test Compound: Carebastine, serially diluted

    • Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4[13]

    • 96-well plates, GF/C filter mats, scintillation fluid, MicroBeta counter

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize a frozen pellet of H1R-expressing cells in ice-cold binding buffer. Centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.[14] Wash the pellet and resuspend in fresh binding buffer. Determine the protein concentration using a BCA assay.[13]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL [³H]-mepyramine (final concentration ~2-5 nM), 50 µL binding buffer, and 150 µL membrane homogenate (5-20 µg protein).[14][15]

    • Non-Specific Binding (NSB): 50 µL [³H]-mepyramine, 50 µL Mianserin (to achieve 10 µM final), and 150 µL membrane homogenate.

    • Competition: 50 µL [³H]-mepyramine, 50 µL of serially diluted carebastine, and 150 µL membrane homogenate.

  • Incubation: Seal the plate and incubate for 60-240 minutes at 25°C with gentle agitation.[13][16] The incubation time should be sufficient to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14][15]

  • Quantification: Dry the filter mats completely. Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a MicroBeta scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of carebastine.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the H1R.[13]

Assay 2: Functional Antagonism via Calcium Flux Measurement

Scientific Rationale: This assay quantifies the ability of carebastine to functionally block histamine-induced H1R activation. As described in Section 2.0, H1R activation leads to a rapid increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye that is loaded into the cells. When carebastine is present, it should inhibit or reduce the fluorescent signal generated upon stimulation with histamine. This provides a direct measure of functional antagonism.[11][17]

Protocol:

  • Cell Model: CHO-K1 or HEK293 cells stably expressing the human H1R.

  • Materials:

    • Calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM) with a quencher dye to mask extracellular signal.[10]

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)

    • Agonist: Histamine

    • Antagonist: Carebastine, serially diluted

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Black-walled, clear-bottom 96- or 384-well plates

    • Fluorescence Imaging Plate Reader (FLIPR) or equivalent kinetic plate reader[11]

Step-by-Step Methodology:

  • Cell Plating: Seed H1R-expressing cells into black-walled, clear-bottom plates at an appropriate density (e.g., 20,000-50,000 cells/well) and allow them to adhere overnight.

  • Dye Loading: Prepare the calcium dye loading solution in assay buffer containing probenecid, according to the manufacturer's instructions.[18] Remove the culture medium from the cells and add the dye loading solution.

  • Incubation: Incubate the plate at 37°C for 60 minutes, followed by 20-30 minutes at room temperature in the dark to allow for de-esterification of the dye.[18]

  • Compound Addition: Place the assay plate into the FLIPR instrument. Add serially diluted carebastine (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 3-15 minutes) to allow the antagonist to bind to the receptors.[17]

  • Agonist Stimulation & Measurement: Initiate kinetic reading. After establishing a stable baseline fluorescence, add a pre-determined concentration of histamine (typically the EC₈₀ concentration) to all wells simultaneously using the instrument's injection head.

  • Data Acquisition: Continue to measure the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the entire calcium transient (peak response and return to baseline).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline reading.

    • Normalize the data: set the response of cells treated with histamine alone as 100% and the response of untreated/vehicle-only cells as 0%.

    • Plot the normalized response (%) against the log concentration of carebastine.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the concentration of carebastine required to inhibit 50% of the histamine-induced calcium response.

Assay 3: Cell Viability Assessment via MTT Assay

Scientific Rationale: It is crucial to ensure that the inhibitory effects observed in the functional assay are due to specific receptor antagonism and not simply because the compound is killing the cells. The MTT assay is a standard colorimetric method to assess cell viability.[19] Viable, metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[19][20] A reduction in signal indicates a loss of cell viability.

Protocol:

  • Cell Model: The same cell line used for the functional assay (e.g., H1R-expressing CHO-K1 cells).

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl[20]

    • Test Compound: Carebastine, serially diluted

    • 96-well clear plates, multi-channel pipette, absorbance microplate reader

Step-by-Step Methodology:

  • Cell Plating & Treatment: Seed cells in a 96-well plate as in the functional assay. After overnight adherence, replace the medium with fresh medium containing serially diluted carebastine (using the same concentration range as the functional assay). Include a "cells only" (vehicle) control and a "medium only" (blank) control.

  • Incubation: Incubate the cells with the compound for a relevant time period, typically matching the longest incubation time in the functional assays (e.g., 24 hours to assess general toxicity).[21]

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well (final concentration ~0.5 mg/mL).[22]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[22] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[21] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm, with a reference wavelength of ~630 nm to correct for background.[19]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank (medium only) values.

    • Calculate Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.

    • Plot the % Cell Viability against the log concentration of carebastine.

    • Determine the CC₅₀ (50% cytotoxic concentration), the concentration of the compound that reduces cell viability by 50%.

Data Summary and Interpretation

The data from these three core assays provide a robust in vitro profile of carebastine. The results should be compiled for clear interpretation and comparison.

ParameterAssayDescriptionDesired Outcome for a Selective Antagonist
Kᵢ Radioligand BindingEquilibrium dissociation constant; a measure of binding affinity .Low nanomolar (nM) range, indicating high affinity for H1R.
IC₅₀ Calcium FluxFunctional inhibitory constant; a measure of potency in blocking cell response.Low nanomolar (nM) range, consistent with the Kᵢ value.
CC₅₀ MTT Assay50% cytotoxic concentration; a measure of in vitro safety/toxicity .High micromolar (µM) range or higher.

Interpretation: An ideal profile for a selective and safe H1R antagonist like carebastine would show potent binding affinity (low nM Kᵢ) and functional antagonism (low nM IC₅₀) coupled with low cytotoxicity (high µM CC₅₀). The ratio of CC₅₀ to IC₅₀ provides the in vitro "therapeutic index," with a larger ratio indicating a wider safety margin. For example, a carebastine IC₅₀ of 10 nM and a CC₅₀ of 50,000 nM would yield a selectivity index of 5000, which is highly favorable.

Conclusion

The protocols detailed in this application note provide a validated framework for the comprehensive in vitro characterization of carebastine, the primary active metabolite of ebastine. By systematically determining its binding affinity, functional antagonist potency, and cytotoxic profile, researchers can confirm its mechanism of action and establish a robust pharmacological and safety profile. These assays are foundational for preclinical drug development, quality control, and mechanistic studies of second-generation antihistamines.

References

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  • Taylor & Francis Online. Ebastine – Knowledge and References. Retrieved from [Link]

  • Roberts, D. J., Spickett, R. G., & Tateson, J. E. (1992). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Arzneimittelforschung, 42(8A), 1045-51. Retrieved from [Link]

  • Vincent, J., Meredith, P. A., et al. (1988). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British Journal of Clinical Pharmacology, 26(5), 497-502. Retrieved from [Link]

  • Campbell, A. M., & Chanez, P. (1998). Overview of allergic mechanisms. Ebastine has more than an antihistamine effect. Drugs, 56 Suppl 1, 1-8. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of Biomolecular Screening, 17(3), 397-406. Retrieved from [Link]

  • Wysocka, M., & Czerwińska, M. E. (2024). The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses. Journal of Biochemical and Molecular Toxicology, e23689. Retrieved from [Link]

  • Drug Target Review. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved from [Link]

  • Gac-Breton, S., et al. (2006). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Investigative Ophthalmology & Visual Science, 47(13), 4975. Retrieved from [Link]

  • de Graaf, C., et al. (2017). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 60(17), 7343-7356. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Bacharova, L., et al. (2011). Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart. British Journal of Pharmacology, 162(8), 1836-1847. Retrieved from [Link]

  • Lenselink, E. B., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13295-13306. Retrieved from [Link]

  • PubChem. Carebastine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wang, S., et al. (2024). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Journal of Pharmaceutical and Biomedical Analysis, 245, 116086. Retrieved from [Link]

  • Creative Biolabs. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved from [Link]

  • Goa, K. L., & Clissold, S. P. (1996). Ebastine. A review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 52(2), 260-77. Retrieved from [Link]

  • ResearchGate. (2014). Pharmacokinetics and Safety of Ebastine in Patients with Impaired Hepatic Function Compared with Healthy Volunteers: A Phase I Open-Label Study. Retrieved from [Link]

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  • Van Hout, G. P., et al. (2018). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (132), 56971. Retrieved from [Link]

  • ResearchGate. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]

  • Slama, P., et al. (2020). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. Molecules, 25(21), 5099. Retrieved from [Link]

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Sources

Application Note & Protocol: High-Throughput Screening for Ebastine N-Oxide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Profiling in Drug Development

Ebastine, a second-generation H1 antihistamine, is valued for its non-sedative properties in treating allergic conditions.[1][2] Like many xenobiotics, ebastine undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2][3] Understanding the metabolic fate of ebastine is paramount for a comprehensive assessment of its efficacy and safety profile. One of its identified metabolites is Ebastine N-oxide, a product of oxidation. While often an impurity in the synthesis of ebastine, its formation in vivo warrants careful investigation.[4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the safety testing of drug metabolites.[5][6][7][8] These guidelines, often referred to as "Metabolites in Safety Testing" (MIST), mandate the identification and characterization of any metabolite that constitutes a significant portion of the drug-related material in circulation.[7][9] Therefore, developing robust high-throughput screening (HTS) methods to quantify the formation of metabolites like Ebastine N-oxide is not just a scientific necessity but a regulatory imperative.[5][10]

This application note provides a detailed protocol for a high-throughput screening assay to identify and quantify the formation of Ebastine N-oxide from its parent drug, ebastine. We will explore two complementary HTS approaches: a luminescence-based assay for rapid screening of CYP enzyme activity and a highly specific LC-MS/MS method for definitive quantification.

Metabolic Pathway of Ebastine

Ebastine is primarily metabolized in the liver and intestines by cytochrome P450 enzymes.[2][11] The two main initial metabolic pathways are N-dealkylation and hydroxylation.[1][3] CYP3A4 is the principal enzyme responsible for the N-dealkylation of ebastine, while both CYP3A4 and CYP2J2 play significant roles in its hydroxylation.[3][12][13] The formation of Ebastine N-oxide is a result of the oxidation of the piperidine nitrogen atom of ebastine. While the specific P450 isozymes responsible for N-oxidation of ebastine are not as extensively characterized as the other pathways, it is a known metabolic route for many drugs containing tertiary amines.

G cluster_0 Ebastine Metabolism Ebastine Ebastine Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2, CYP3A4 Desalkylebastine Desalkylebastine Ebastine->Desalkylebastine CYP3A4 Ebastine N-Oxide Ebastine N-Oxide Ebastine->Ebastine N-Oxide CYP Enzymes (e.g., FMO) Carebastine Carebastine Hydroxyebastine->Carebastine G cluster_workflow Luminescence HTS Workflow A Dispense Test Compound & Ebastine B Add Microsomes/ CYP Enzymes A->B C Pre-incubate (37°C, 10 min) B->C D Initiate Reaction (Add NADPH) C->D E Incubate (37°C, 30 min) D->E F Add Pro-luciferin Detection Reagent E->F G Incubate (RT, 20 min) F->G H Read Luminescence G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Analytical Challenges of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical assessment of Ebastine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the reliable quantification of this critical metabolite. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to develop robust and self-validating analytical methods.

Ebastine N-Oxide is a significant metabolite of the second-generation antihistamine, Ebastine. Accurate measurement of this N-oxide is paramount for comprehensive pharmacokinetic and metabolic studies. However, like many tertiary amine N-oxides, it presents unique stability challenges that can compromise the integrity of analytical data if not properly addressed. This guide will delve into the common stability issues associated with Ebastine N-Oxide and provide practical troubleshooting strategies and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Understanding the Instability of Ebastine N-Oxide: A Mechanistic Perspective

Tertiary amine N-oxides, including Ebastine N-Oxide, are known for their potential instability, which can manifest in several ways during analytical procedures.[1] The primary concern is the reduction of the N-oxide back to its parent tertiary amine, Ebastine. This conversion can be triggered by various factors encountered during sample collection, processing, and analysis. Furthermore, in-source fragmentation within a mass spectrometer can also lead to the loss of the oxygen atom, complicating quantification.[2]

A thorough understanding of these potential degradation pathways is the first step toward developing a robust analytical method.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding the analysis of Ebastine N-Oxide.

Q1: My Ebastine N-Oxide concentrations are lower than expected, and I see a corresponding increase in Ebastine concentration. What could be the cause?

A1: This is a classic sign of Ebastine N-Oxide reduction back to Ebastine.[1] This can occur at several stages of your workflow:

  • Sample Handling and Storage: Exposure to reducing agents or certain biological matrix components can facilitate this conversion.

  • Sample Preparation: The choice of extraction solvent and pH conditions are critical. Some solvents and acidic conditions can promote the reduction of the N-oxide.

  • Autosampler Stability: Depending on the matrix and the temperature of the autosampler, degradation can occur while samples are waiting for injection.

Q2: I'm observing a significant peak at the m/z corresponding to Ebastine in my Ebastine N-Oxide standard. Is my standard contaminated?

A2: While contamination is a possibility, it is more likely that you are observing in-source fragmentation. This is a phenomenon where the Ebastine N-Oxide molecule loses its oxygen atom in the high-temperature environment of the mass spectrometer's ion source, resulting in the detection of an ion with the same mass-to-charge ratio as Ebastine.[2] The extent of this fragmentation is often dependent on the ion source temperature and other MS parameters.

Q3: How can I differentiate between in-source fragmentation and actual degradation of Ebastine N-Oxide?

A3: This is a critical aspect of method development. Here's how you can distinguish between the two:

  • Chromatographic Separation: A well-developed HPLC or UPLC method should be able to chromatographically separate Ebastine N-Oxide from Ebastine. If you see a distinct peak at the retention time of Ebastine in your N-oxide sample, it is likely due to degradation that occurred before the sample entered the mass spectrometer.

  • Varying MS Source Conditions: If the "Ebastine" peak intensity relative to the Ebastine N-Oxide peak changes significantly with variations in the ion source temperature or other source parameters, it is indicative of in-source fragmentation.[2]

Q4: What are the key stability parameters I need to evaluate during method validation for Ebastine N-Oxide?

A4: According to regulatory guidelines such as those from the EMA, the potential for back-conversion of unstable metabolites like N-oxides must be thoroughly investigated.[3] Your validation should include:

  • Bench-Top Stability: Assess the stability of Ebastine N-Oxide in the biological matrix at room temperature for a duration that mimics your sample preparation time.

  • Freeze-Thaw Stability: Evaluate the impact of repeated freezing and thawing cycles on the stability of the analyte.

  • Autosampler Stability: Determine the stability of the processed samples in the autosampler over the expected run time.

  • Long-Term Stability: Assess the stability of the analyte in the matrix at the intended storage temperature over a prolonged period.

  • Stock Solution Stability: Confirm the stability of your stock and working solutions under their storage conditions.

Troubleshooting Guide: A Proactive Approach to Stability Issues

This section provides a systematic approach to troubleshooting common problems encountered during the analysis of Ebastine N-Oxide.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Recovery of Ebastine N-Oxide 1. Degradation during sample preparation: Reduction to Ebastine.[1] 2. Poor extraction efficiency: Suboptimal choice of extraction solvent or pH.1. Optimize Extraction: Experiment with different protein precipitation solvents (e.g., acetonitrile, methanol) and liquid-liquid extraction conditions. Consider acidification of the extraction solvent to improve stability. 2. Control Temperature: Keep samples on ice or a cooling rack during preparation. 3. Minimize Exposure Time: Process samples as quickly as possible.
High Variability in Results 1. Inconsistent sample handling: Variations in time or temperature during preparation. 2. Autosampler instability: Degradation of samples in the autosampler over the course of a long run.1. Standardize Workflow: Ensure all samples are handled under identical conditions. 2. Evaluate Autosampler Stability: Inject QC samples at the beginning, middle, and end of a sequence to assess stability. If degradation is observed, consider using a cooled autosampler or shortening the run time.
Peak Tailing or Poor Peak Shape 1. Secondary interactions with the column: The polar N-oxide group can interact with residual silanols on the stationary phase. 2. Inappropriate mobile phase pH: The pH can affect the ionization state and chromatographic behavior of the analyte.1. Column Selection: Use a high-purity silica column or a column with end-capping to minimize silanol interactions. 2. Mobile Phase Optimization: Adjust the mobile phase pH and buffer concentration. The addition of a small amount of a competing amine (e.g., triethylamine) can sometimes improve peak shape.
Interference from Ebastine Peak 1. In-source fragmentation of Ebastine N-Oxide. [2] 2. Co-elution of Ebastine and Ebastine N-Oxide. 1. Optimize MS Source: Lower the ion source temperature and adjust other source parameters to minimize in-source fragmentation. 2. Improve Chromatography: Modify the gradient, mobile phase composition, or column to achieve baseline separation of Ebastine and Ebastine N-Oxide.

Experimental Protocols: Best Practices for Stable Analysis

Adherence to validated protocols is essential for generating reliable data. Below are recommended starting points for method development.

Protocol 1: Sample Preparation for Plasma Samples

This protocol is designed to minimize the ex-vivo reduction of Ebastine N-Oxide.

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot the required volume of plasma into a clean microcentrifuge tube.

  • Internal Standard Addition: Add the internal standard (ideally, a stable isotope-labeled Ebastine N-Oxide).

  • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortexing: Vortex the sample for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Recommended LC-MS/MS Starting Conditions

These conditions can be a starting point for developing a robust analytical method.

  • LC Column: A C18 column with high-purity silica (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from Ebastine and other metabolites.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Source Temperature: Start with a lower temperature (e.g., 350-400 °C) and optimize to minimize in-source fragmentation.

  • MRM Transitions:

    • Ebastine N-Oxide: Monitor the transition from the precursor ion to a characteristic product ion.

    • Ebastine: Monitor the transition for the parent drug to confirm its absence or presence at the correct retention time.

Visualizing the Workflow and Challenges

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the analytical workflow and the key stability challenges.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_issues Potential Stability Issues SampleCollection Sample Collection (Biological Matrix) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleStorage->SamplePrep Reduction1 Reduction to Ebastine SampleStorage->Reduction1 LC_Separation LC Separation SamplePrep->LC_Separation Reduction2 Reduction to Ebastine SamplePrep->Reduction2 MS_Detection MS Detection LC_Separation->MS_Detection InSourceFragmentation In-Source Fragmentation MS_Detection->InSourceFragmentation

Caption: Workflow for Ebastine N-Oxide analysis highlighting potential stability issues.

G cluster_troubleshooting Troubleshooting Logic Start Inaccurate Results (Low N-Oxide, High Ebastine) CheckChromatography Check Chromatographic Separation Start->CheckChromatography CheckMS Investigate In-Source Fragmentation CheckChromatography->CheckMS Separation is good OptimizePrep Optimize Sample Preparation CheckChromatography->OptimizePrep Co-elution observed CheckMS->OptimizePrep Fragmentation confirmed Validate Re-validate Method OptimizePrep->Validate

Caption: A logical approach to troubleshooting inaccurate Ebastine N-Oxide results.

By understanding the inherent instability of Ebastine N-Oxide and implementing the proactive strategies outlined in this guide, researchers can develop robust and reliable analytical methods. This will ultimately lead to higher quality data and a more accurate understanding of the pharmacology of Ebastine.

References

  • Kang, W., Liu, K. H., Ryu, J. Y., & Shin, J. G. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry.
  • Patel, S. (n.d.). A thesis submitted to Saurashtra University, Rajkot for the degree of Doctor of Philosophy in Pharmacy. Shodhganga. Retrieved from [Link]

  • Ramanathan, R., Su, A. D., Ramirez, J., & Jemal, M. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid communications in mass spectrometry, 15(22), 2165–2173.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2)
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q14: Analytical Procedure Development.
  • Li, W., & Bartlett, M. G. (2011). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In LC-MS in Drug Bioanalysis (Vol. 8, pp. 209-222). AAPS.
  • Dalvie, D., & O'Donnell, J. P. (2004). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism and Disposition, 32(1), 18-24.
  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Retrieved from [Link]

  • Wikipedia. (2023). Amine oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Is there any antioxidant to avoid the formation of N-Oxide?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]

  • MDPI. (2022). Reduction Behavior and Characteristics of Metal Oxides in the Nanoscale. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Thieme.
  • PubMed. (2024). Diversity and evolution of nitric oxide reduction in bacteria and archaea. Retrieved from [Link]

  • Wiley Online Library. (2017). Mechanisms of nitrous oxide (N2O) formation and reduction in denitrifying biofilms. Retrieved from [Link]

  • CONICET Digital. (n.d.). A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Tertiary Amine N-Oxides-A Review. Retrieved from [Link]

  • Scholaris. (n.d.). INVESTIGATIVE STUDIES ON THE STABILITY OF AN AMINE BLEND IN THE PRESENCE OF EXHAUST GAS DUST (METAL OXIDE) IMPURITIES DURING AN ACCELERATED DEGRADATION TEST. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Retrieved from [Link]

  • Community Pharmaweb. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Journal of the Macedonian Chemical Society. (n.d.). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Ebastine N-Oxide Quantification in Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Ebastine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the quantification of Ebastine N-oxide (a common metabolic product often referred to as Carebastine) in plasma samples, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and validate your bioanalytical methods. The following question-and-answer format addresses specific, common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Sample Handling and Stability

Question 1: I'm seeing unexpectedly low concentrations of Carebastine (Ebastine N-oxide) in my QC samples. Could this be a stability issue?

Answer: Yes, this is a strong possibility. N-oxide metabolites are notoriously unstable and can revert back to their parent drug, in this case, Ebastine.[1] This chemical instability can be exacerbated by several factors during sample handling and storage.

Causality and In-Depth Explanation: The N-oxide functional group is susceptible to reduction, a chemical reaction that removes the oxygen atom. This can be triggered by temperature, pH, and exposure to certain endogenous components in the plasma matrix.

Troubleshooting Protocol:

  • Assess Freeze-Thaw Stability: Conduct a freeze-thaw stability test. Analyze QC samples after subjecting them to multiple (e.g., three to five) freeze-thaw cycles.[2] A significant decrease in Carebastine concentration with a concurrent (though likely small) increase in Ebastine suggests degradation. Published studies have shown Carebastine to be stable through five freeze-thaw cycles when handled correctly.[3]

  • Evaluate Bench-Top Stability: Determine how long your processed and unprocessed samples can remain at room temperature before significant degradation occurs.[2] For Carebastine, stability has been established for at least 119 hours at room temperature in processed samples.[3] If your protocol involves longer periods, you must validate this.

  • Control pH: Maintain neutral or near-neutral pH conditions throughout your sample preparation process, as extreme pH can promote instability of N-oxides.[1]

  • Minimize Heat Exposure: Avoid high temperatures during sample processing.[1] If an evaporation step is necessary, use a controlled temperature (e.g., 40°C) and a gentle stream of nitrogen.

  • Investigate Hemolyzed Samples: If you are working with hemolyzed plasma, be aware that components released from red blood cells can sometimes accelerate the degradation of sensitive analytes. Specific stabilization strategies may be needed for such samples.

Section 2: Sample Preparation & Extraction

Question 2: I'm observing significant ion suppression and high baseline noise in my LC-MS/MS analysis. Which extraction method is better for Carebastine: Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE)?

Answer: Both methods are viable, but they offer a trade-off between cleanliness and speed. Significant ion suppression often points to matrix effects, which are more common with the less selective Protein Precipitation method.

Causality and In-Depth Explanation:

  • Protein Precipitation (PPT): This method is fast and uses a solvent like acetonitrile to crash out proteins.[4] However, it is non-selective and leaves behind many endogenous plasma components, particularly phospholipids, which are notorious for causing ion suppression in the MS source.[5][6]

  • Liquid-Liquid Extraction (LLE): LLE is more selective. It uses immiscible organic solvents to extract the analyte from the aqueous plasma based on its solubility and charge state (which can be manipulated with pH). This results in a much cleaner sample, reducing matrix effects.[5]

  • Solid-Phase Extraction (SPE): This is another excellent option that offers high selectivity and can yield very clean extracts.[3][7]

Troubleshooting and Optimization Workflow:

Caption: Decision workflow for selecting a sample extraction method.

Recommended Protocols:

  • Protein Precipitation Protocol:

    • To 200 µL of plasma, add the internal standard solution.

    • Add 600 µL of cold acetonitrile to precipitate proteins.[4]

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a new tube for evaporation or direct injection.

  • Liquid-Liquid Extraction Protocol:

    • A published method for Ebastine and its metabolites uses a mixture of diethyl ether and dichloromethane in the presence of 1 M HCl.[8][9]

    • The organic layer is collected, evaporated to dryness, and reconstituted in the mobile phase.[8][9] This method provides a cleaner extract compared to PPT.

Self-Validation: To confirm matrix effects, perform a post-extraction spike experiment. Compare the analyte response in a spiked, extracted blank plasma sample to the response in a pure solvent solution at the same concentration. A significant difference indicates the presence of ion suppression or enhancement.[2]

Section 3: Chromatography

Question 3: My Carebastine peak is tailing severely. What are the likely causes and how can I improve the peak shape?

Answer: Peak tailing for basic compounds like Carebastine is a classic chromatographic problem, often caused by unwanted interactions with the stationary phase.

Causality and In-Depth Explanation: The primary cause is the interaction between basic amine groups on the analyte and acidic residual silanol groups on the surface of silica-based C18 columns.[10] This secondary interaction causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailing peak. Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[11]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with 0.1% formic acid) protonates the silanol groups, minimizing their interaction with the positively charged analyte.[10] Many validated methods for Carebastine use a mobile phase containing formic acid and ammonium acetate.[12]

  • Column Selection: Use a modern, high-purity, end-capped C18 column. "End-capping" is a process that chemically deactivates most of the residual silanols.[10] Columns like a Synergi Hydro-RP have been successfully used.[12]

  • Check for Column Contamination: A contaminated guard column or analytical column can also lead to peak tailing. Flush the column with a strong solvent or replace the guard column.

G cluster_column HPLC Column cluster_mobile_phase Mobile Phase cluster_interaction Interaction & Solution Silanol Residual Silanol (Si-OH) Analyte Carebastine (Basic) Analyte->Silanol Causes Tailing H_plus H+ (from Formic Acid) H_plus->Silanol Neutralizes Interaction Tailing Interaction (Ionic Attraction) Solution Solution: Protonation (Silanol Neutralization)

Caption: Mitigating peak tailing by neutralizing residual silanols.

Section 4: Mass Spectrometry

Question 4: I am having trouble optimizing the MS/MS parameters for Carebastine. I'm also seeing a fragment corresponding to the loss of an oxygen atom in the source. Is this normal?

Answer: Yes, in-source fragmentation via the loss of oxygen (a "deoxygenation" event) is a known characteristic of N-oxide compounds and can be managed.[13] Proper optimization of MS/MS parameters is crucial for sensitivity and specificity.

Causality and In-Depth Explanation: The [M+H]+ ion of an N-oxide can be thermally unstable. In the heated electrospray ionization (ESI) source, it can lose its oxygen atom (a loss of 16 Da), generating an ion that corresponds to the parent drug.[13] This is not collision-induced dissociation (CID) in the collision cell but rather a thermal process in the source. While this can be used diagnostically, it can also reduce the abundance of your intended precursor ion, potentially lowering sensitivity if not controlled.

Optimization Protocol:

  • Precursor and Product Ion Selection: Infuse a standard solution of Carebastine to determine the most abundant and stable precursor ion ([M+H]+) and its most sensitive product ions after CID.

    • Published Transitions for Carebastine: A common transition monitored is m/z 500.6 → 167.1.[8][9]

  • Managing In-Source Fragmentation:

    • Source Temperature: Carefully optimize the ion source temperature. Higher temperatures can increase the thermal deoxygenation.[13][14] Find a balance that provides efficient desolvation without excessive fragmentation.

    • Declustering Potential (DP) / Fragmentor Voltage: This voltage prevents ion clusters but, if too high, can induce fragmentation in the source region.[14] Optimize this parameter to maximize the signal of your target precursor ion.

  • Internal Standard (IS) Selection: The gold standard is a stable isotope-labeled (SIL) internal standard, such as Carebastine-d6.[3] A SIL-IS co-elutes and experiences the same matrix effects and in-source phenomena as the analyte, providing the most accurate correction and improving precision.[15] If a SIL-IS is unavailable, a structural analog like Terfenadine has been used, but it may not perfectly correct for all variabilities.[8][9]

ParameterAnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Analyte Carebastine (N-oxide)500.6167.1[8][9]
Parent Drug Ebastine470.7167.1[8][9]
SIL-IS Carebastine-d6VariesVaries[3]
Analog IS Terfenadine472.7436.0[8][9]
Table 1: Example Mass Spectrometry Parameters for Ebastine and Metabolites.

References

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. Available at: [Link]

  • Samanidou, V. F., & Nazyropoulou, C. (2016). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Sample Preparation in LC-MS Bioanalysis. ResearchGate. Available at: [Link]

  • Phiri, M., et al. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4904. Available at: [Link]

  • Venkateswarlu, P. (2008). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. Chromatographia, 67, 395-401. Available at: [Link]

  • Li, W., et al. (2015). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Tropical Journal of Pharmaceutical Research, 14(10), 1909-1915. Available at: [Link]

  • Kang, W., et al. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80. Available at: [Link]

  • Patel, S. S. (n.d.). A new stability indicating RP-HPLC method for the determination of Ebastine in presence of its degradation products. Amazon S3. Available at: [Link]

  • Contrepois, K., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 31. Available at: [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2201-2206. Available at: [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Available at: [Link]

  • Kang, W., et al. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80. Available at: [Link]

  • SCIEX. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. SCIEX Community. Available at: [Link]

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for Ebastine N-Oxide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of Ebastine N-Oxide. As the primary metabolite and a critical impurity of Ebastine, achieving a robust and reliable separation is paramount for accurate quantification in drug development, quality control, and pharmacokinetic studies.[1] This guide is structured to provide not only a validated starting method but also to empower you, the researcher, with the scientific rationale to troubleshoot and optimize your high-performance liquid chromatography (HPLC) method effectively.

The analysis of Ebastine and its N-oxide presents a classic chromatographic challenge: separating a parent compound from its more polar metabolite. Ebastine is a relatively nonpolar molecule with a high logP (6.8) and a basic pKa of 8.19, attributed to its piperidine nitrogen.[2] The introduction of the N-oxide functional group increases the polarity of the metabolite, leading to shorter retention times in reversed-phase chromatography. However, the basic nature of both compounds can lead to undesirable secondary interactions with the stationary phase, causing significant peak tailing and compromising resolution.[3][4]

This guide will address these challenges head-on, providing field-proven insights grounded in established chromatographic principles and regulatory standards.

Recommended HPLC Method for Ebastine and Ebastine N-Oxide

This method is designed as a robust starting point for the simultaneous analysis of Ebastine and its N-oxide metabolite. It employs a reversed-phase C18 column and a gradient elution with a buffered mobile phase to ensure good peak shape and optimal resolution.

Experimental Protocol
  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector or a mass spectrometer.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent (Mobile Phase A / Mobile Phase B, 50:50 v/v) to a target concentration within the linear range (e.g., 10-100 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale & Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides sufficient hydrophobicity for retaining Ebastine. The longer column length enhances resolution between the parent and metabolite.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)The acidic mobile phase protonates residual silanol groups on the silica packing, minimizing secondary ionic interactions that cause peak tailing for basic analytes like Ebastine.[3]
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient Elution 0-5 min: 40% B5-15 min: 40% to 70% B15-20 min: 70% B20-22 min: 70% to 40% B22-27 min: 40% B (Equilibration)A gradient is essential for eluting both the more polar N-oxide and the highly retained parent drug within a reasonable time while maintaining good resolution.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. This can be adjusted according to USP <621> guidelines if necessary.[6]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[5]
Injection Volume 10 µLCan be adjusted based on sample concentration and detector sensitivity.
UV Detection 254 nmBoth Ebastine and its N-oxide show significant absorbance at this wavelength.[1][7] For higher sensitivity, a wavelength of ~210-220 nm can be explored.[8]
System Suitability As per USP <621> and ICH Q2(R2)Tailing factor for both peaks should be ≤ 1.5. Resolution between Ebastine N-Oxide and Ebastine should be ≥ 2.0. RSD for replicate injections should be ≤ 2.0%.[6][9]
Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of Ebastine N-Oxide in a direct question-and-answer format.

Q1: Why are my peaks for Ebastine and/or Ebastine N-Oxide tailing severely?

Answer: Peak tailing is the most common problem when analyzing basic compounds like Ebastine. The primary cause is secondary interactions between the positively charged amine groups on the analytes and negatively charged residual silanol groups on the surface of the silica-based stationary phase.[3][4] This creates multiple retention mechanisms, leading to a distorted peak shape.

cluster_0 Troubleshooting Peak Tailing Analyte Basic Analyte (e.g., Ebastine) Interaction Secondary Ionic Interaction Analyte->Interaction Attraction Silanol Ionized Silanol Group (-Si-O⁻) on C18 phase Silanol->Interaction Tailing Peak Tailing (Asymmetry > 1.2) Interaction->Tailing Causes

Caption: Secondary interactions causing peak tailing.

Solutions:

  • Lower Mobile Phase pH: The recommended method uses phosphoric acid to lower the pH to ~2.5. At this pH, the vast majority of silanol groups (pKa ~3.5-4.5) are protonated (-Si-OH) and thus neutral, preventing ionic interactions with the protonated basic analytes.[3] This is the most effective solution.

  • Use a High-Purity, End-Capped Column: Modern columns are manufactured with higher purity silica and are "end-capped" to block most of the residual silanols. If tailing persists, consider a column specifically designed for the analysis of basic compounds.

  • Add a Competing Base: In older methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase.[10] TEA is a stronger base and preferentially interacts with the active silanol sites, shielding the analyte from these interactions. However, this can shorten column lifetime and is less common with modern columns.

Q2: I can't get baseline separation between the Ebastine N-Oxide and Ebastine peaks. How can I improve resolution?

Answer: Resolution is a function of column efficiency, selectivity, and retention factor. When two peaks are not well separated, you need to adjust one or more of these parameters.[11]

Start Low Resolution (Rs < 2.0) CheckTailing Is Peak Tailing an Issue? Start->CheckTailing AdjustGradient Decrease Gradient Slope (Slower ramp of %B) CheckTailing->AdjustGradient No FixTailing Address Peak Tailing First (See Q1) CheckTailing->FixTailing Yes ChangeOrganic Change Organic Solvent (e.g., to Methanol) AdjustGradient->ChangeOrganic OptimizeTemp Adjust Temperature ChangeOrganic->OptimizeTemp End Resolution Optimized OptimizeTemp->End FixTailing->AdjustGradient

Caption: Workflow for optimizing chromatographic resolution.

Solutions:

  • Decrease the Gradient Slope: The most powerful way to increase resolution in a gradient method is to make the gradient shallower (i.e., increase the ramp time for the organic mobile phase).[5] For example, try changing the 5-15 minute segment from 40% to 70% B to a 5-20 minute segment. This gives the analytes more time to interact with the stationary phase, improving separation.

  • Change the Organic Solvent: Acetonitrile and methanol have different selectivities. Replacing acetonitrile with methanol (or using a mixture) can alter the elution order or increase the spacing between peaks.

  • Reduce Column Temperature: Lowering the temperature (e.g., to 25 °C) generally increases retention and can sometimes improve resolution, although it may also increase peak broadening and backpressure.[5]

  • Use a Longer Column or Smaller Particle Size: If permitted by your instrumentation (UHPLC), moving to a column with smaller particles (e.g., < 3 µm) will significantly increase efficiency and resolution. A longer column also increases the theoretical plates and, consequently, resolution.[12]

Q3: My retention times are drifting from one injection to the next. What is the cause?

Answer: Retention time instability is a sign that the chromatographic system is not in equilibrium or that conditions are changing.

Solutions:

  • Ensure Adequate Column Equilibration: This is the most common cause, especially with gradient methods. The column must be fully returned to the initial mobile phase composition before the next injection. The recommended method includes a 5-minute post-run equilibration time; if you see drift, increase this to 10 minutes.

  • Check for Leaks: A leak anywhere in the system, especially between the pump and the injector, will cause fluctuations in flow rate and pressure, leading to unstable retention times.

  • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Evaporation of the more volatile organic component can also change the mobile phase composition over time, so keep solvent reservoirs covered.[13]

  • Stable Column Temperature: Ensure your column thermostat is functioning correctly. Fluctuations in ambient temperature can affect retention times if a column heater is not used.[5]

Q4: How do I validate this HPLC method for quality control purposes?

Answer: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[14] All validation experiments should be conducted according to a pre-approved protocol, and the results documented in a validation report. The key parameters to evaluate are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[9][15]

Key Validation Parameters (ICH Q2(R2)):

  • Specificity: Demonstrate that you can accurately measure the analytes without interference from excipients, impurities, or degradation products. This is often done by analyzing a placebo sample and by performing forced degradation studies.[16]

  • Linearity: Analyze a series of standards at different concentrations (typically 5 levels) to show a linear relationship between concentration and peak area. The correlation coefficient (r²) should be > 0.999.[17]

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.

  • Accuracy: Determine how close the measured value is to the true value. This is typically assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[16]

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method over a short interval. Analyze a minimum of 6 preparations at 100% of the test concentration or 9 preparations covering the specified range.[14]

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.

  • Robustness: Deliberately make small changes to method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) and show that the results remain reliable.

References
  • Soni, L. K., Narsinghani, T., & Saxena, C. (2011). Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy. International Journal of ChemTech Research, 3(4), 1918-1925. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ebastine N-Oxide. PubChem Compound Database. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Wolfender, J. L., et al. (2019). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Journal of Chromatography A, 1604, 460338. Retrieved from [Link]

  • Sahoo, P. K., et al. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 69(2), 305. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Dahivadkar, M. S., Jain, H. K., & Gujar, K. N. (2013). Development and validation of uv spectrophotometric estimation of ebastine in bulk and tablet dosage form using area under curve method. International Research Journal of Pharmacy, 4(6), 201-204. Retrieved from [Link]

  • Atinary Technologies. (2024). Optimizing HPLC method development to maximize peak resolution. Retrieved from [Link]

  • Dahivadkar, M. S., Jain, H. K., & Gujar, K. N. (2013). Development and validation of uv spectrophotometric estimation of ebastine in bulk and tablet dosage form using area under curve. SciSpace. Retrieved from [Link]

  • Frare, R. G., & Singh, A. K. (2018). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. Critical Reviews in Analytical Chemistry, 48(2), 102-109. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • El-Didamony, A. M., et al. (2016). Validation of the proposed HPLC method for determination of ebastine in pure and dosage forms. ResearchGate. Retrieved from [Link]

  • Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Patsnap. (2025). Achieving High Resolution in HPLC for Trace Analysis. Retrieved from [Link]

  • Google Patents. (2014). CN104101663A - Method for testing ebastine-related substances by high performance liquid chromatography.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • Agilent Technologies. (2022). Tips to Help Maximize Resolution. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ebastine. PubChem Compound Database. Retrieved from [Link]

  • Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Interference in Ebastine N-Oxide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical challenges in the detection of Ebastine N-Oxide. This guide is designed for researchers, analytical scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the underlying scientific reasoning to empower you to resolve complex analytical issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is Ebastine N-Oxide and why is its detection critical?

Ebastine N-Oxide is a known impurity and a potential metabolite of Ebastine, a second-generation H1 antihistamine.[1] Its chemical formula is C₃₂H₃₉NO₃, and it has a molecular weight of 485.7 g/mol .[1] Accurate detection and quantification are critical for several reasons:

  • Pharmaceutical Quality Control: In the synthesis of the active pharmaceutical ingredient (API) Ebastine, the N-Oxide is considered a specified impurity that must be monitored to ensure the safety and purity of the final drug product.[1]

  • Metabolism and Safety Studies: While Ebastine is primarily metabolized to carebastine and hydroxyebastine, understanding the formation and fate of all minor metabolites, including potential N-oxides, is essential for a complete pharmacokinetic and safety profile.[2][3]

  • Stability Testing: Ebastine can degrade under certain conditions, such as in the presence of oxidizing agents or upon exposure to UV light, potentially forming the N-oxide.[4][5][6] Stability-indicating methods must be able to separate and quantify this degradant.

Q2: What are the primary sources of interference in Ebastine N-Oxide analysis?

Interference in LC-MS/MS analysis is any substance that alters the true value of the analyte's measured concentration.[7] For Ebastine N-Oxide, interference typically arises from three main sources:

  • Isomeric Metabolites: The most significant potential interferent is Hydroxyebastine . Both Ebastine N-Oxide and Hydroxyebastine are products of oxidation and have the same nominal molecular weight, resulting in protonated molecules with an identical mass-to-charge ratio (m/z) of 486.7. Without adequate chromatographic separation, these two compounds are indistinguishable by mass alone.[2]

  • In-Source Conversion/Degradation: N-oxide compounds are susceptible to thermal degradation within the mass spectrometer's ion source (a process often called "in-source fragmentation" or "deoxygenation").[8][9] This can cause Ebastine N-Oxide (m/z 486.7) to lose its oxygen atom and be incorrectly detected as Ebastine (m/z 470.7), leading to an underestimation of the N-oxide and an overestimation of the parent drug.

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components like phospholipids or salts can co-elute with Ebastine N-Oxide and suppress or enhance its ionization, leading to poor accuracy and reproducibility.[7]

Troubleshooting Guide: Resolving Common Analytical Issues

Problem: I'm seeing a peak at the expected m/z for Ebastine N-Oxide, but I'm not sure if it's pure. How can I confirm its identity?

Root Cause Analysis: This ambiguity is most likely due to the co-elution of an isobaric compound, specifically the hydroxylated metabolite, Hydroxyebastine. Since both compounds have the same mass, standard MS detection cannot differentiate them.

Solution Strategy: The key is to use techniques that can distinguish between the N-oxide and hydroxyl functionalities.

  • Chromatographic Separation: The most robust solution is to optimize your HPLC method to achieve baseline separation.

    • Action: Try modifying the mobile phase gradient, switching to a column with a different selectivity (e.g., a Phenyl-Hexyl or PFP column), or adjusting the pH. A slower, shallower gradient around the elution time of the peak of interest can often resolve closely eluting isomers.

  • Mass Spectrometric Differentiation: If complete chromatographic separation is challenging, specific MS techniques can help.

    • Action 1 (Ion Source Tuning): N-oxides characteristically lose an oxygen atom ([M+H-16]⁺) through thermal processes in the ion source, particularly with Atmospheric Pressure Chemical Ionization (APCI).[8][10] Hydroxylated compounds do not typically exhibit this behavior. By analyzing pure standards of both compounds, you can compare the extent of this in-source deoxygenation to identify the unknown peak.

    • Action 2 (MS/MS Fragmentation): While collision-induced dissociation (CID) does not typically cause the loss of oxygen from an N-oxide, it does produce other characteristic fragments.[9] N-oxides often show a fragmentation pathway involving the elimination of an OH radical.[11] In contrast, hydroxylated metabolites predominantly show a loss of water (H₂O).[10] Compare the MS/MS fragmentation pattern of your unknown peak to that of reference standards for both Ebastine N-Oxide and Hydroxyebastine. One study identified a common product ion of m/z 167.1 for ebastine and its primary metabolites after fragmentation.[2] A unique product ion for the N-oxide should be used for quantification.

Problem: My signal for Ebastine N-Oxide is low and highly variable between replicate injections, especially in plasma samples.

Root Cause Analysis: This is a classic symptom of matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma) interfere with the ionization of the target analyte in the MS source.[7] This can lead to significant ion suppression.

Solution Strategy: The goal is to minimize the amount of matrix components that reach the detector or to compensate for their effect.

  • Improve Sample Preparation: A more rigorous sample cleanup is the first line of defense.

    • Action: If you are using protein precipitation (PPT), which is known to leave significant amounts of phospholipids, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can be optimized with different sorbents and wash steps to selectively remove interfering components while retaining your analyte.

  • Optimize Chromatography: Ensure the analyte is chromatographically separated from the bulk of the matrix components.

    • Action: Implement a divert valve that sends the initial, highly polar matrix components from the column directly to waste instead of the MS source. Additionally, a longer chromatographic run time or a steeper initial gradient can help elute matrix components before your analyte.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects.

    • Action: An ideal internal standard for Ebastine N-Oxide would be Ebastine N-Oxide-d₆. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement. By using the peak area ratio (analyte/IS), the variability caused by the matrix effect is normalized, leading to accurate and precise quantification. If a SIL-IS for the N-oxide is unavailable, an analogue like Ebastine-d₆ could be a secondary choice, but its effectiveness depends on it having a very similar retention time and ionization efficiency.[12]

Data & Protocols

Table 1: Key Compounds in Ebastine Analysis
Compound NameMolecular FormulaExact Mass [M]Protonated Ion [M+H]⁺ (m/z)Potential MS/MS Fragments & Notes
Ebastine N-Oxide C₃₂H₃₉NO₃485.2930486.2999Prone to in-source loss of oxygen (-16 Da) to form m/z 470.3.[8][10] CID may show loss of OH radical.[11]
Hydroxyebastine C₃₂H₃₉NO₃485.2930486.2999Isobaric with N-Oxide. CID shows characteristic loss of water (-18 Da).[10] A reported transition is 486.7 → 167.1.[2]
EbastineC₃₂H₃₉NO₂469.2981470.3053This is the parent drug. A reported transition is 470.7 → 167.1.[2]
CarebastineC₃₂H₃₇NO₄499.2723500.2795The primary active metabolite. A reported transition is 500.6 → 167.1.[2]

Note: The m/z values are calculated based on monoisotopic masses. Reported values from literature may reflect the nominal mass.

Experimental Protocol: Differential Analysis for Peak Identity Confirmation

This protocol outlines a workflow to confirm if an unknown peak is Ebastine N-Oxide or the isobaric Hydroxyebastine.

Objective: To definitively identify a chromatographic peak with m/z 486.3.

Materials:

  • LC-MS/MS system (preferably with both ESI and APCI sources)

  • Validated reference standards for Ebastine N-Oxide and Hydroxyebastine

  • Analytical column (e.g., C18, Phenyl-Hexyl)

  • Standard mobile phases (e.g., Acetonitrile, Methanol, Water with 0.1% Formic Acid or 5 mM Ammonium Formate)

Procedure:

  • Individual Standard Analysis:

    • Prepare separate solutions of Ebastine N-Oxide and Hydroxyebastine (~100 ng/mL).

    • Inject each standard individually using your current LC-MS/MS method.

    • Record the retention time (RT) and acquire full scan MS and MS/MS spectra for each compound.

    • Self-Validation Check: Confirm that the two standards have different retention times. If they co-elute, proceed to step 4 to optimize chromatography.

  • Sample Analysis:

    • Inject your experimental sample (e.g., extracted plasma, degradation sample).

    • Compare the RT of the unknown peak with the RTs of the two standards. A direct match provides strong evidence of identity.

  • Co-injection (Spiking) Analysis:

    • Spike your experimental sample with a small amount of the Ebastine N-Oxide standard.

    • Inject the spiked sample. If the peak of interest increases in area without changing shape or splitting, it confirms the peak is Ebastine N-Oxide.

    • Repeat the process by spiking with the Hydroxyebastine standard. If a new peak appears or the existing peak becomes distorted/split, it further confirms the original peak was not Hydroxyebastine.

  • Advanced MS Analysis (for Co-eluting Peaks):

    • In-Source Fragmentation Comparison: Re-inject the individual standards and the sample. Increase the ion source temperature or capillary voltage in steps. Monitor the ratio of the [M+H-16]⁺ ion (m/z 470.3) to the [M+H]⁺ ion (m/z 486.3). The compound that shows a significant increase in this ratio is the N-oxide.[8]

    • MS/MS Fragmentation Comparison: Acquire high-resolution MS/MS spectra for the standards and the sample. Look for the characteristic neutral loss of water (18.01 Da) for Hydroxyebastine versus other fragments for the N-Oxide.

Visualizations

Diagram 1: Ebastine Metabolic & Degradation Relationships

G cluster_0 Primary Metabolic Pathway Ebastine Ebastine (Parent Drug) Hydroxyebastine Hydroxyebastine (Metabolite M1 - Isobaric) Ebastine->Hydroxyebastine CYP2J2 / CYP3A (Hydroxylation) Ebastine_N_Oxide Ebastine N-Oxide (Impurity/Degradant - Isobaric) Ebastine->Ebastine_N_Oxide Carebastine Carebastine (Active Metabolite M2) Hydroxyebastine->Carebastine Oxidation

Caption: Key metabolic and degradation products related to Ebastine.

Diagram 2: Troubleshooting Workflow for Ebastine N-Oxide Interference

G Start Issue Detected: Inaccurate or Variable Ebastine N-Oxide Signal Check_RT Is an unexpected peak co-eluting with the analyte? Start->Check_RT Check_Matrix Are you analyzing a complex biological matrix? Check_RT->Check_Matrix No Optimize_LC Optimize HPLC: - Change gradient - Test different column - Adjust pH Check_RT->Optimize_LC Yes Check_Matrix->Start No (Re-evaluate problem) Improve_SP Improve Sample Prep: Switch from PPT to SPE or LLE Check_Matrix->Improve_SP Yes Spike_Study Perform Spiking Study with Isobaric Standard (Hydroxyebastine) Optimize_LC->Spike_Study MS_Diff Use Advanced MS: - In-source fragmentation - Compare MS/MS patterns Spike_Study->MS_Diff Resolved1 Interference Resolved MS_Diff->Resolved1 Use_SIL_IS Implement Stable Isotope-Labeled Internal Standard Improve_SP->Use_SIL_IS Resolved2 Interference Resolved Use_SIL_IS->Resolved2

Caption: Decision tree for troubleshooting interference in Ebastine N-Oxide analysis.

References

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. Available from: [Link]

  • Rohatagi, S., et al. (2005). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. Journal of Chromatographic Science, 43(8), 429-434. Available from: [Link]

  • Jerkovich, G., et al. (2003). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of Mass Spectrometry, 38(6), 646-655. Available from: [Link]

  • Kang, W., et al. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80. Available from: [Link]

  • Phiri, M., et al. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(10), e4904. Available from: [Link]

  • PubChem. (n.d.). Ebastine N-Oxide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Kawabata, K., et al. (2025). Evaluation of photochemical behavior of ebastine and elucidation of its photoproducts. Journal of Pharmaceutical and Biomedical Analysis, 261, 117288. Available from: [Link]

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81. Available from: [Link]

  • Awasthi, A., et al. (2015). A novel UV Degradation Product of Ebastine: Isolation and Characterization using Q-TOF, NMR, IR and Computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 107, 352-359. Available from: [Link]

  • Genzen, J. R., & Rockwood, A. L. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. American Association for Clinical Chemistry. Available from: [Link]

  • Ueno, T., et al. (2017). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. Scholars Academic Journal of Pharmacy, 6(11), 458-464. Available from: [Link]

  • Avula, B., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 21-34. Available from: [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2209-2214. Available from: [Link]

  • Jain, D., et al. (2015). Stability indicating hplc method for antihistamine drug ebastine along with degradation kinetic study. International Journal of Current Advanced Research, 4(10), 405-410. Available from: [Link]

  • El-Aneed, A., et al. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(8), 923-932. Available from: [Link]

  • CN104101663A. (2014). Method for testing ebastine-related substances by high performance liquid chromatography. Google Patents.
  • Kang, W., et al. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 813(1-2), 75-80. Available from: [Link]

  • Awasthi, A., et al. (2015). A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 107, 352-359. Available from: [Link]

  • Frare, R. G., & Singh, A. K. (2018). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. Critical Reviews in Analytical Chemistry, 48(2), 102-109. Available from: [Link]

  • Al-Nemrawi, N. K., & Al-Shdefat, R. I. (2021). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. ResearchGate. Available from: [Link]

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. Available from: [Link]

  • Hashizume, T., et al. (2002). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 30(9), 983-990. Available from: [Link]

Sources

Navigating Matrix Effects in the Bioanalysis of Ebastine N-Oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of Ebastine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we will explore common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to ensure the accuracy and reliability of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: What are matrix effects, and why are they a significant concern in the bioanalysis of Ebastine N-Oxide?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the bioanalysis of Ebastine N-Oxide from biological samples like plasma, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][2][3] This phenomenon is a major concern because it can compromise the precision, accuracy, and overall robustness of the bioanalytical method.[1][2]

The primary culprits behind matrix effects are endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[4] These components can interfere with the ionization of Ebastine N-Oxide in the mass spectrometer's ion source, particularly when using electrospray ionization (ESI), which is highly susceptible to such interferences.[5][6] Given the regulatory scrutiny of bioanalytical data in drug development, understanding and mitigating matrix effects is paramount for method validation and ensuring data integrity.[1][7]

Q2: I'm observing poor reproducibility and accuracy in my Ebastine N-Oxide quantification. Could matrix effects be the cause?

A2: Yes, inconsistent accuracy and precision are hallmark signs of unmanaged matrix effects. If you observe significant variability in your quality control (QC) samples or a lack of correlation between spiked concentrations and measured values, it is highly probable that matrix components are interfering with your analysis.[1][2]

Matrix effects can vary between different lots of biological matrix and even between individual samples, leading to erratic results.[1][4] For instance, the phospholipid profile can differ from one plasma donor to another, causing variable ion suppression for Ebastine N-Oxide. This variability directly impacts the reliability of your calibration curve and the accuracy of your unknown sample measurements. Therefore, a thorough evaluation of matrix effects is a critical component of method development and validation as stipulated by regulatory bodies like the FDA.[1][8][9]

Q3: How can I definitively identify and quantify matrix effects in my assay?

A3: The most common and accepted method for evaluating matrix effects is the post-extraction addition approach.[10] This involves comparing the analyte's response in a neat solution to its response when spiked into an extracted blank matrix sample.

Here is a conceptual breakdown of the experiment:

  • Set A: Analyze Ebastine N-Oxide in a pure solvent (e.g., mobile phase).

  • Set B: Extract a blank biological matrix (e.g., plasma) using your established sample preparation protocol. Then, spike the extracted matrix with Ebastine N-Oxide at the same concentration as in Set A.

The matrix effect (ME) can then be calculated as a percentage:

ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value of 100% indicates no matrix effect. A value below 100% suggests ion suppression, while a value above 100% points to ion enhancement. According to regulatory guidelines, this evaluation should be performed using matrix from at least six different sources to assess the inter-subject variability of the matrix effect.[8]

Section 2: Troubleshooting Guides - From Diagnosis to Solution

This section provides a structured approach to troubleshooting common issues related to matrix effects in Ebastine N-Oxide bioanalysis.

Issue 1: Significant Ion Suppression Observed

Symptoms:

  • Low signal intensity for Ebastine N-Oxide, even at higher concentrations.

  • Poor sensitivity and a high lower limit of quantification (LLOQ).

  • Matrix effect calculation consistently below 85%.

Causality Analysis: Ion suppression is often caused by co-eluting endogenous compounds, most notably phospholipids from plasma, that compete with Ebastine N-Oxide for ionization in the ESI source.[1][10] These compounds can alter the droplet formation and solvent evaporation processes, which are critical for efficient ionization.[11]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for ion suppression.

Step-by-Step Mitigation:

  • Enhance Sample Preparation: The first line of defense is a more effective sample clean-up.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing phospholipids. If using PPT, consider different organic solvents (e.g., acetonitrile vs. methanol) and their ratios.[12][13]

    • Liquid-Liquid Extraction (LLE): LLE can offer better clean-up than PPT. Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH conditions to selectively extract Ebastine N-Oxide while leaving interfering components behind.[14][15][16]

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects by providing superior sample clean-up.[10][17] Explore different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find the optimal retention and elution conditions for Ebastine N-Oxide.

  • Optimize Chromatography: If sample preparation improvements are insufficient, focus on chromatographic separation.

    • Increase Resolution: A longer column, a smaller particle size, or a slower gradient can help separate Ebastine N-Oxide from co-eluting matrix components.[10]

    • Alternative Column Chemistry: Switching to a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl column) can alter the elution profile of interferences relative to your analyte.

    • Mobile Phase Modifiers: Adjusting the pH or the concentration of additives (e.g., formic acid, ammonium formate) in the mobile phase can influence the retention and ionization of both the analyte and interfering species.[12][17]

  • Consider a Different Ionization Technique: If ion suppression persists, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may be a viable solution. APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects than ESI.[5][6]

Issue 2: Inconsistent Results Across Different Plasma Lots

Symptoms:

  • Acceptable accuracy and precision with some plasma lots, but failure with others.

  • High coefficient of variation (%CV) in the matrix effect assessment across different sources.

Causality Analysis: This issue points to lot-to-lot variability in the composition of the biological matrix. Factors such as diet, genetics, and health status of the donors can influence the levels of endogenous components like lipids and metabolites, leading to inconsistent matrix effects.

Troubleshooting Workflow:

Caption: Strategy for addressing inter-lot matrix variability.

Step-by-Step Mitigation:

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects.[10][14] A SIL-IS is an analog of the analyte that contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It co-elutes with the analyte and experiences the same matrix effects.[10] By monitoring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression or enhancement is normalized, leading to more accurate and precise results.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards and QC samples in the same biological matrix as the study samples can help to account for the matrix effect.[10] However, this approach assumes that the matrix effect is consistent across all samples, which may not always be the case.

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

Objective: To quantify the degree of ion suppression or enhancement for Ebastine N-Oxide in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., human plasma, from at least 6 different donors)

  • Ebastine N-Oxide reference standard

  • Appropriate solvents for sample preparation and LC-MS analysis

Procedure:

  • Prepare Solution A (Neat Solution):

    • Prepare a stock solution of Ebastine N-Oxide in a suitable solvent (e.g., methanol).

    • Dilute the stock solution with the mobile phase to a final concentration representing a mid-range QC sample.

  • Prepare Solution B (Post-Extraction Spike):

    • Dispense an aliquot of blank plasma into a series of tubes.

    • Perform the sample extraction procedure (e.g., PPT, LLE, or SPE) on these blank samples.

    • Evaporate the supernatant/eluate to dryness if necessary.

    • Reconstitute the dried extract with the same volume of Solution A.

  • LC-MS/MS Analysis:

    • Inject equal volumes of Solution A and Solution B into the LC-MS/MS system.

    • Record the peak area of Ebastine N-Oxide for each injection.

  • Calculation:

    • Calculate the Matrix Effect (ME) for each matrix source: ME (%) = (Mean Peak Area of Solution B / Mean Peak Area of Solution A) * 100

    • Calculate the mean ME and the %CV across all matrix sources.

Acceptance Criteria (based on FDA guidelines): The %CV of the matrix effect across the different lots should be ≤15%.[8]

Data Summary Table: Example Matrix Effect Assessment
Matrix LotPeak Area (Neat Solution A)Peak Area (Post-Extraction Spike B)Matrix Effect (%)
1150,000120,00080.0
2152,000115,00075.7
3148,000125,00084.5
4155,000118,00076.1
5149,000122,00081.9
6151,000119,00078.8
Mean 150,833 119,833 79.5
%CV 4.3%

In this example, there is a consistent ion suppression of approximately 20.5%, but the variability between lots is low (4.3% CV), suggesting that a robust internal standard could effectively compensate for this effect.

Section 4: Special Considerations for N-Oxide Metabolites

Ebastine N-Oxide, like many N-oxide metabolites, can be prone to instability, which can complicate bioanalysis.[14]

  • Potential for In-Source Conversion: N-oxides can sometimes revert back to the parent drug in the high-temperature environment of the mass spectrometer's ion source. This should be investigated during method development.

  • Sample Handling and Stability: It is crucial to establish the stability of Ebastine N-Oxide in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top stability).[14] To minimize potential degradation, it is recommended to work at neutral or near-neutral pH and avoid high temperatures during sample processing.[14]

By systematically evaluating and addressing matrix effects and considering the inherent properties of N-oxide metabolites, you can develop a robust and reliable bioanalytical method for the quantification of Ebastine N-Oxide, ensuring the integrity and quality of your data for regulatory submissions and pharmacokinetic studies.

References

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

  • Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. ResearchGate. [Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. [Link]

  • Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. National Institutes of Health. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Resolve Mass Spectrometry. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]

  • Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

  • A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Formulation of Ebastine Fast-Disintegrating Tablet Using Coprocessed Superdisintegrants and Evaluation of Quality Control Parameters. National Institutes of Health. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

Sources

Technical Support Center: In Vitro pH-Dependent Stability of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers investigating the in vitro stability of Ebastine N-Oxide. As a major metabolite of Ebastine, understanding its stability profile across a range of pH conditions is critical for accurate pharmacokinetic modeling, bioanalytical method development, and overall drug safety assessment. This guide is designed to provide both foundational knowledge and practical, field-proven troubleshooting advice to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the nature of Ebastine N-Oxide and the principles governing its stability.

Q1: What is Ebastine N-Oxide, and why is its stability a concern?

Ebastine N-Oxide is a metabolite of Ebastine, a second-generation H1-antihistamine.[1] It is formed in the body through metabolic oxidation.[2] The stability of any drug metabolite is a critical parameter for several reasons:

  • Pharmacokinetic Accuracy: If a metabolite degrades in biological matrices (like plasma or buffer) during sample collection, storage, or analysis, its measured concentration will be artificially low, leading to inaccurate pharmacokinetic calculations.

  • Safety Assessment: Regulatory bodies, such as the FDA, recommend that the stability of metabolites be understood, especially for orally administered drugs where they may be exposed to the acidic environment of the stomach.[3]

  • Bioanalytical Method Validity: A robust bioanalytical method must account for potential instability. Understanding the degradation pathway helps in identifying potential interferences and ensuring the method is truly "stability-indicating."

Q2: What are the primary chemical liabilities of Ebastine N-Oxide that could be affected by pH?

Based on its chemical structure, Ebastine N-Oxide has several functional groups that could be susceptible to pH-dependent degradation:

  • The N-Oxide Group: The N-oxide functional group on the piperidine ring is the defining feature. While often stable, N-oxides can be prone to reduction back to the parent tertiary amine (Ebastine) or other complex rearrangements, particularly under certain conditions.

  • Ether Linkage: The diphenylmethoxy group contains an ether linkage. Ethers can undergo acid-catalyzed hydrolysis, especially if there are neighboring groups that can stabilize a carbocation intermediate. Given that the parent drug, Ebastine, is known to degrade in acidic solutions, this is a plausible pathway.[4]

  • Ketone Carbonyl: The butyrophenone moiety contains a ketone. While generally stable, ketones can participate in various reactions, though they are less likely to be the primary point of pH-mediated degradation compared to the ether or N-oxide functionalities under typical in vitro conditions.

Q3: My parent drug, Ebastine, is highly unstable at low pH. Should I expect the same for Ebastine N-Oxide?

Yes, this is a very reasonable starting hypothesis. Studies on Ebastine show that it undergoes significant degradation in acidic media like pH 1.2, following pseudo-first-order kinetics.[4] The degradation products identified were a result of cleavage of the molecule.[4] Since Ebastine N-Oxide shares the core structure of Ebastine, including the susceptible ether linkage, it is highly probable that it will also exhibit instability in acidic conditions. Your experimental design must account for this anticipated rapid degradation.

Troubleshooting Guide: Navigating Your In Vitro Stability Study

This section is structured in a problem-and-solution format to address specific challenges you may encounter during your experiments.

Issue 1: Rapid and Complete Loss of Ebastine N-Oxide in Acidic Buffers (e.g., pH 1.2 - 3)

  • Symptom: When analyzing samples from low-pH incubations, the peak corresponding to Ebastine N-Oxide is either absent or significantly diminished even at the earliest time points.

  • Underlying Cause & Rationale: This is likely due to rapid, acid-catalyzed hydrolysis. The acidic environment provides protons that can catalyze the cleavage of the ether bond, a known liability for the parent Ebastine molecule.[4] The N-oxide group itself might also undergo acid-catalyzed reactions.

  • Troubleshooting Workflow:

    • Confirm Identity of Degradants: Use a high-resolution mass spectrometer (LC-QTOF/MS or Orbitrap) to analyze the low-pH samples. This will help you identify the masses of the degradation products and confirm if the degradation pathway is similar to that of Ebastine (e.g., formation of benzhydrol).

    • Shorten Time Points: Redesign your experiment with much shorter incubation times. Instead of hours, sample at intervals of minutes (e.g., 0, 2, 5, 10, 15, 30 minutes).

    • Lower the Temperature: Perform the incubation at a lower temperature (e.g., 4°C or 25°C instead of 37°C) to slow down the degradation kinetics, making the reaction easier to monitor. Remember to run a parallel control at 37°C to understand the temperature dependence.

    • Quench the Reaction: Immediately upon sample collection, quench the degradation by adding a predetermined volume of a strong base (e.g., 1 M NaOH or Tris buffer pH 9) to neutralize the acid. Ensure the final pH is neutral or slightly basic and that the analyte is stable under these quenching conditions. Validate that the quenching process itself does not cause degradation.

Issue 2: Poor Reproducibility and High Variability in Results Across Replicates

  • Symptom: Replicate incubations under the same pH and temperature conditions yield significantly different % remaining values for Ebastine N-Oxide.

  • Underlying Cause & Rationale: Variability often stems from inconsistent experimental conditions or sample handling. The stability of a compound can be highly sensitive to minor fluctuations in pH, temperature, or exposure to light.

  • Troubleshooting Workflow:

    • Verify Buffer Preparation and pH:

      • Always prepare buffers using high-purity water and analytical-grade reagents.

      • Calibrate your pH meter immediately before use with at least two standard buffers that bracket your target pH.

      • Measure the pH of the final buffer solution after all components have been added and at the temperature of the experiment, as pH can be temperature-dependent.

    • Ensure Precise Temperature Control: Use a calibrated, stable incubation system (e.g., a water bath or dry block incubator). Avoid opening the incubator frequently. Pre-warm all solutions to the target temperature before starting the reaction.

    • Assess Photostability: The parent drug, Ebastine, is known to degrade under UV light.[5] It is prudent to assume the N-oxide may also be photosensitive. Conduct all experimental steps under amber or red light and use amber vials for sample collection and storage.

    • Standardize Sample Handling: Ensure that the time between removing a sample from incubation, quenching the reaction (if applicable), and storing it is consistent for all samples. For sample analysis, ensure that the autosampler is temperature-controlled to prevent degradation while samples are waiting for injection.

Issue 3: Difficulty in Chromatographically Separating Ebastine N-Oxide from Degradation Products or the Parent Drug (Ebastine)

  • Symptom: Your HPLC chromatogram shows broad or co-eluting peaks, making accurate quantification impossible. You may see the parent Ebastine peak growing as the N-Oxide peak decreases, suggesting in-situ reduction or co-elution.

  • Underlying Cause & Rationale: The analytical method is not "stability-indicating." Ebastine N-Oxide is more polar than Ebastine. Its degradation products may have very similar polarities, requiring a highly efficient chromatographic system to resolve them.

  • Troubleshooting Workflow:

    // Nodes start [label="Start: Co-elution or Poor\nPeak Shape Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="1. Verify Column Health\n(Run QC check, check backpressure)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_gradient [label="2. Optimize Gradient Slope\n(Shallower gradient for better resolution)", fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="3. Adjust Mobile Phase pH\n(e.g., +/- 0.5 units)\nDoes it improve separation?", fillcolor="#F1F3F4", fontcolor="#202124"]; change_organic [label="4. Change Organic Modifier\n(e.g., Acetonitrile to Methanol or vice-versa)", fillcolor="#F1F3F4", fontcolor="#202124"]; consider_column [label="5. Try a Different Column Chemistry\n(e.g., Phenyl-Hexyl, Cyano)", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Success: Peaks Resolved\nValidate Method per ICH Guidelines", fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Edges start -> check_column; check_column -> optimize_gradient [label="Column is OK"]; optimize_gradient -> adjust_ph; adjust_ph -> change_organic [label="No / Minor Improvement"]; adjust_ph -> success [label="Yes, significant improvement"]; change_organic -> consider_column [label="No / Minor Improvement"]; change_organic -> success [label="Yes, significant improvement"]; consider_column -> success; }

    Caption: HPLC Method Optimization Workflow

    • Start with a Good Foundation: Based on literature for Ebastine, a reversed-phase C18 column is a logical starting point.[6][7]

    • Optimize the Mobile Phase:

      • pH: The ionization state of your analytes is critical. Adjust the pH of the aqueous portion of your mobile phase (e.g., using 0.1% formic acid or 10mM ammonium formate) to ensure sharp, symmetrical peaks.

      • Organic Modifier: Systematically evaluate different ratios of acetonitrile and/or methanol with water. Create a shallower gradient (e.g., a longer ramp time from low to high organic) to increase the separation between closely eluting peaks.

    • Use Mass Spectrometry Detection: A mass spectrometer is invaluable. It can distinguish between co-eluting compounds if they have different mass-to-charge ratios (m/z), a technique known as extracted ion chromatogram (XIC) analysis. This confirms whether you have a purity issue or a chromatographic one.

Experimental Protocols & Data Management

Protocol: pH-Dependent Stability Assessment of Ebastine N-Oxide

This protocol is a template and should be adapted based on preliminary experiments.

  • Preparation of Buffers:

    • Prepare a series of buffers covering a physiologically and chemically relevant pH range (e.g., pH 1.2, 3.0, 5.0, 7.4, 9.0). Use buffers with appropriate buffering capacity for each pH (e.g., HCl for 1.2, citrate for 3-5, phosphate for 7.4, borate for 9.0).

    • Ensure the final buffer concentration is consistent across all pH values (e.g., 50 mM).

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of Ebastine N-Oxide in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Initiation of Experiment:

    • Pre-warm buffer solutions to the desired temperature (e.g., 37°C).

    • Spike the stock solution into each buffer to achieve a final concentration of 1-10 µg/mL. The final concentration of the organic solvent should be low (<1%) to minimize its effect on stability.

    • Vortex each solution gently. This is your T=0 sample point. Immediately withdraw an aliquot.

  • Incubation and Sampling:

    • Incubate the solutions at 37°C in a light-protected environment.

    • Withdraw aliquots at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes and 24 hours). The time points should be adjusted based on the observed degradation rate.

    • Immediately quench the reaction by mixing the aliquot with an equal volume of cold acetonitrile or methanol containing an internal standard, if used. This stops the degradation and precipitates proteins if in a biological matrix.

  • Sample Analysis:

    • Analyze the samples using a validated, stability-indicating LC-MS/MS or HPLC-UV method.

    • Calculate the percent of Ebastine N-Oxide remaining at each time point relative to the T=0 sample.

// Nodes prep_buffers [label="1. Prepare Buffers\n(pH 1.2, 3, 5, 7.4, 9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_stock [label="2. Prepare Analyte Stock\n(1 mg/mL in ACN)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label="3. Initiate Reaction\n(Spike stock into pre-warmed buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sample_t0 [label="4. Sample T=0\n(Immediate aliquot)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="5. Incubate\n(37°C, protected from light)", fillcolor="#F1F3F4", fontcolor="#202124"]; sample_tx [label="6. Sample at Time Points\n(e.g., 15, 30, 60 min...)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="7. Quench Reaction\n(e.g., cold ACN)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="8. Analyze Samples\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_proc [label="9. Process Data\n(% Remaining vs. Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep_buffers -> initiate; prep_stock -> initiate; initiate -> sample_t0; sample_t0 -> incubate; incubate -> sample_tx; sample_tx -> quench; quench -> analyze; analyze -> data_proc; }

Caption: General Workflow for a pH Stability Study

Data Presentation: Stability of Parent Drug Ebastine

As a reference, the following table summarizes published stability data for the parent drug, Ebastine, under acidic conditions. This provides a benchmark for what you might observe.

Temperature (°C)pHApparent First-Order Rate Constant (k, hour⁻¹)Reference
371.214.9 x 10⁻³[4]
501.267.1 x 10⁻³[4]
601.2265.3 x 10⁻³[4]

References

  • Matsuyama, S., et al. (2016). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. Scholars Academic Journal of Pharmacy, 5(4), 87-91. [Link]

  • ResearchGate. (n.d.). A novel UV Degradation Product of Ebastine: Isolation and Characterization using Q-TOF, NMR, IR and Computational chemistry. Request PDF. [Link]

  • Bibliomed. (n.d.). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Journal of Complementary Medicine Research. [Link]

  • Silpa, K., et al. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. International Journal of Pharmaceutical Research and Applications, 9(1), 1661-1668. [Link]

  • ResearchGate. (n.d.). Stability-indicating RP-HPLC method applied to the quantification of anti-histaminic drug ebastine in its oral suspension dosage form. PDF. [Link]

  • Anumolu, P. D., et al. (2015). A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 107, 48-56. [Link]

  • National Center for Biotechnology Information. (n.d.). Ebastine N-Oxide. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Representative chromatograms from forced degradation studies developed from validation of HPLC method applied to ebastine in suspension formulation. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Ibrahim, F., et al. (2011). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Chemistry Central Journal, 5, 24. [Link]

  • Leggett, D. J. (2002). Kinetics of the Reactions of Ethylene Oxide with Water and Ethylene Glycols. ioMosaic Corporation. [Link]

  • Sakhno, Y., et al. (2021). Kinetics and products composition of catalytic hydration of ethylene oxide in the presence of layered double hydroxides. Epitoanyag - Journal of Silicate Based and Composite Materials, 73(1), 18-22. [Link]

  • Schwartz, H., et al. (1996). Microbial Oxidation of Ebastine. Applied Microbiology and Biotechnology, 44(6), 731-5. [Link]

  • El-Enany, N., et al. (2011). Validated stability-indicating spectrofluorimetric methods for the determination of ebastine in pharmaceutical preparations. Chemistry Central Journal, 5, 11. [Link]

  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. [Link]

  • ResearchGate. (n.d.). Kinetics of the reactions of ethylene oxide with water and ethylene glycols. PDF. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT, VALIDATION AND STABILITY INDICATING STUDIES FOR DETERMINATION OF EBASTINE IN TABLET DOSAGE FORM BY USING RP-HPLC. [Link]

  • National Center for Biotechnology Information. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(2), 101372. [Link]

  • MDPI. (2024). A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics. Catalysts, 14(1), 58. [Link]

  • Dong, S., et al. (2001). Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification. Biotechnology Letters, 23(12), 957-960. [Link]

  • Frare, R. G., & Singh, A. K. (2018). A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. Critical Reviews in Analytical Chemistry, 48(2), 102-109. [Link]

  • ResearchGate. (n.d.). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. PDF. [Link]

  • ResearchGate. (n.d.). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Request PDF. [Link]

Sources

Technical Support Center: Optimizing Ebastine N-Oxide Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Ebastine N-Oxide. This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in scientific principles and field-proven experience. Our goal is to empower you to diagnose and resolve peak shape issues, ensuring the accuracy and reliability of your analytical data.

Understanding the Analyte: Ebastine N-Oxide

Ebastine N-Oxide is a primary metabolite and a known impurity of Ebastine, a second-generation H1 antihistamine.[1] As a tertiary amine N-oxide, its chemical properties present unique challenges in reversed-phase liquid chromatography (RPLC). The N-oxide functional group increases the molecule's polarity and introduces a basic site, making it susceptible to undesirable secondary interactions with the stationary phase, often leading to poor peak shape, particularly tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My Ebastine N-Oxide peak is exhibiting significant tailing on a C18 column. What is the most likely cause?

A1: Peak tailing for basic compounds like Ebastine N-Oxide on silica-based C18 columns is most commonly caused by secondary interactions between the analyte and residual silanol groups on the stationary phase surface.

The Causality Explained:

Silica-based stationary phases, even when extensively end-capped, possess a population of free silanol groups (Si-OH). At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanols become deprotonated and negatively charged (Si-O⁻). Ebastine N-Oxide, being a basic compound, will be protonated at acidic to neutral pH, carrying a positive charge. The electrostatic interaction between the positively charged analyte and the negatively charged silanols creates a strong, secondary retention mechanism that is kinetically slow, resulting in a tailing peak.

Q2: How can I mitigate silanol interactions to improve the peak shape of Ebastine N-Oxide?

A2: There are several effective strategies to minimize silanol interactions, primarily centered around controlling the mobile phase pH and utilizing appropriate column chemistry.

Troubleshooting Protocol: Mobile Phase pH Optimization

  • Lower the Mobile Phase pH: The most direct way to suppress silanol interactions is to lower the mobile phase pH to a value at least 2 pH units below the pKa of the silanol groups. Operating at a pH of 2.5-3.0 will ensure the silanols are fully protonated (Si-OH), eliminating the strong ionic interaction with the protonated Ebastine N-Oxide.

    • Recommended Additives:

      • Phosphoric Acid: A concentration of 0.1-0.5% in the aqueous portion of the mobile phase is effective. A published method for Ebastine and its degradation products successfully utilized a mobile phase of acetonitrile and 0.5% phosphoric acid.[1]

      • Formic Acid: Typically used at 0.1%, it is volatile and MS-friendly.

      • Trifluoroacetic Acid (TFA): Used at 0.05-0.1%, TFA is a strong ion-pairing agent that can effectively mask silanol activity and improve peak shape.[2] However, it can cause ion suppression in mass spectrometry and may be difficult to remove from the HPLC system.[2]

  • Consider a Mid-Range pH with Buffering: If low pH is not suitable for your separation, a well-buffered mobile phase at a moderate pH can also be effective. A UHPLC method for Ebastine and its impurities, including the N-oxide, successfully employed a 10 mM acetate buffer at pH 6.2.[3] In this range, a higher ionic strength buffer can help to shield the charged silanols and reduce secondary interactions.

Experimental Workflow for pH Optimization:

Caption: A logical workflow for optimizing mobile phase pH to improve peak shape.

Q3: Can my choice of HPLC column affect the peak shape of Ebastine N-Oxide?

A3: Absolutely. Modern column technologies offer significant advantages in minimizing peak tailing for basic compounds.

Column Selection Guide:

Column TypeMechanism of Improved Peak ShapeRecommended for Ebastine N-Oxide?
High Purity, Type B Silica Columns Synthesized from silica with very low metal content, resulting in fewer and less acidic silanol groups.Yes, highly recommended. Most modern C18 columns fall into this category.
End-Capped Columns The stationary phase is chemically treated to convert a majority of the free silanol groups into less reactive species.Yes, this is a standard feature of high-performance columns.
Sterically Protected or Bulky Ligand Columns The bulky nature of the bonded phase physically hinders the analyte's access to the underlying silica surface and residual silanols.Yes, can be very effective.
Hybrid Particle Columns (e.g., BEH) These columns incorporate organic polymers into the silica matrix, which reduces the number of surface silanols and increases pH stability. A UHPLC method for Ebastine impurities utilized a Waters Acquity UPLC BEH C18 column.[3]Yes, an excellent choice for robustness and peak shape.
Phenyl Columns The phenyl stationary phase can offer alternative selectivity through pi-pi interactions, which may be beneficial for aromatic compounds like Ebastine N-Oxide.Worth considering if C18 selectivity is not optimal.
Q4: I've optimized the mobile phase pH and am using a modern C18 column, but I still see some peak tailing. What other mobile phase modifications can I try?

A4: If peak tailing persists, consider the addition of competitive basic additives or employing a different chromatographic mode.

Advanced Troubleshooting with Mobile Phase Additives:

  • Competitive Amines: Small amounts of a basic amine, such as triethylamine (TEA), can be added to the mobile phase (typically 10-25 mM). TEA will preferentially interact with the active silanol sites, effectively "masking" them from Ebastine N-Oxide. Note: TEA is not MS-friendly and can be difficult to remove from the column.

Alternative Chromatographic Modes:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds like N-oxides.[4][5]

    • Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to retention.

    • Advantages for Ebastine N-Oxide: The high organic content of the mobile phase is advantageous for MS sensitivity. HILIC can provide orthogonal selectivity to reversed-phase, which is useful for separating polar metabolites from the parent drug.[5]

HILIC Troubleshooting Workflow:

HILIC_Workflow start Persistent Peak Tailing in RPLC select_column Select HILIC Column (e.g., Amide, Zwitterionic) start->select_column mobile_phase Prepare Mobile Phase (e.g., 90:10 ACN:10mM Ammonium Formate) select_column->mobile_phase sample_prep Ensure Sample is Dissolved in High Organic Solvent mobile_phase->sample_prep inject Inject and Analyze sample_prep->inject good_retention Good Retention and Symmetrical Peak inject->good_retention Success adjust_water Adjust Water Content for Optimal Retention inject->adjust_water Retention too high/low adjust_water->inject

Caption: A workflow for transitioning to HILIC for improved peak shape of polar analytes.

Q5: Could my sample solvent be causing peak distortion for Ebastine N-Oxide?

A5: Yes, the composition of your sample solvent can have a significant impact on peak shape, especially in reversed-phase chromatography.

The Causality Explained:

If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can lead to peak fronting or splitting. The "plug" of strong solvent carrying your analyte travels down the column, causing the analyte molecules at the leading edge of the injection band to move faster than those at the trailing edge, distorting the peak.

Best Practices for Sample Preparation:

  • Match the Mobile Phase: Ideally, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker (more aqueous).

  • Minimize Strong Solvents: If you must use a stronger solvent to dissolve your sample (e.g., pure methanol or acetonitrile), keep the injection volume as small as possible to minimize the effect. Ebastine is reported to be sparingly soluble in methanol and practically insoluble in water.[7] Therefore, a mobile phase-matched solvent is highly recommended. A Chinese patent for Ebastine-related substances suggests using methanol or a "solubilizer" for sample preparation.[8]

  • Consider Solubility: For Ebastine N-Oxide, which is more polar than Ebastine, a higher proportion of aqueous buffer in the sample solvent may be tolerated and even beneficial for solubility.

Summary of Key Recommendations

IssuePrimary CauseRecommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.1. Lower mobile phase pH to 2.5-3.0 with formic or phosphoric acid. 2. Use a modern, high-purity, end-capped C18 or hybrid particle column. 3. Consider adding a competitive amine like TEA (for non-MS applications).
Poor Retention in RPLC High polarity of Ebastine N-Oxide.1. Use a highly aqueous mobile phase. 2. Switch to HILIC mode for enhanced retention.
Peak Splitting or Fronting Sample solvent is stronger than the mobile phase.1. Dissolve the sample in the initial mobile phase. 2. If using a strong solvent, minimize the injection volume.
Irreproducible Retention Times Unstable mobile phase pH or temperature.1. Use a buffer, especially when operating near the pKa of the analyte or silanols. 2. Use a column oven to maintain a consistent temperature.

By systematically addressing these common issues, you can significantly improve the peak shape of Ebastine N-Oxide, leading to more accurate and reproducible chromatographic results.

References

  • Using an innovative Quality-by-Design approach for development of a stability indicating UHPLC method for ebastine in the. Molnar Institute. Available from: [Link]

  • Determination of Ebastine in Pharmaceutical Formulations by HPLC. PMC - NIH. Available from: [Link]

  • Method for testing ebastine-related substances by high performance liquid chromatography. Google Patents.
  • Patel, S. S. A stability-indicating HPLC method for the determination of ebastine in bulk drug and pharmaceutical dosage form. Amazon S3. Available from: [Link]

  • RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. (2024-02-18). Available from: [Link]

  • Liquid Chromatography development for determination of ebastine in pharma. (2011-05-12). Available from: [Link]

  • Impact of Trifluoroacetic Acid on Tetraethoxysilane and Amine-Functionalized Tetraethoxysilane Silica Membranes for CO2 Separation. ACS Publications. (2024-06-23). Available from: [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent. (2023-05-22). Available from: [Link]

  • Solubility enhancement of ebastine through natural solid dispersion: formulation and pharmacokinetics. Pharmakeftiki. (2025-10-10). Available from: [Link]

  • Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. (2024-07-24). Available from: [Link]

  • Determination of ebastine in pharmaceutical formulations by HPLC. PubMed. Available from: [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017-06-26). Available from: [Link]

  • Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC - PubMed Central. Available from: [Link]

  • Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. MicroSolv. (2025-11-03). Available from: [Link]

  • Evaluation of various HILIC materials for the fast separation of polar compounds. ResearchGate. Available from: [Link]

  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Publishing. Available from: [Link]

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Waters Corporation. Available from: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available from: [Link]

  • Ebastine N-Oxide. Pharmaffiliates. Available from: [Link]

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Minimizing degradation of Ebastine N-Oxide during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ebastine N-Oxide. This guide provides in-depth troubleshooting advice and detailed protocols to help you minimize analyte degradation during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and preparation of samples containing Ebastine N-Oxide.

Q1: What are the primary degradation pathways for Ebastine N-Oxide that I should be aware of during sample preparation?

A1: Ebastine N-Oxide, like many N-oxide compounds, is susceptible to degradation through several key pathways. Understanding these mechanisms is crucial for developing a robust sample preparation workflow.

  • Reduction to Parent Amine: The most common degradation pathway is the reduction of the N-oxide back to its parent tertiary amine, Ebastine.[1][2] This can be initiated by various factors commonly present in a lab environment, including exposure to acidic pH, endogenous reducing agents in biological matrices, or the presence of certain metal ions.

  • Photodegradation: The molecule exhibits sensitivity to light, particularly UV radiation.[1] Prolonged exposure can lead to decomposition, necessitating the use of light-protected labware and storage conditions.[1] The parent compound, Ebastine, is also known to form degradation products under UV light, a characteristic that may extend to its N-oxide metabolite.[3]

  • pH-Mediated Degradation: Ebastine N-Oxide is most stable in a neutral to slightly alkaline environment (pH 7-8).[1] Acidic conditions (pH below 7) can significantly accelerate degradation, likely by catalyzing the reduction to Ebastine.[1][4]

  • Thermal Degradation: Elevated temperatures can increase the rate of decomposition.[4] While synthesis may be performed at 50-60°C to accelerate oxidation, exceeding this range during sample processing can trigger degradation.[1] All sample preparation steps should ideally be performed at reduced temperatures.

Below is a diagram illustrating the main degradation routes.

Key Degradation Pathways of Ebastine N-Oxide cluster_causes Degradation Triggers ENO Ebastine N-Oxide (Analyte of Interest) EBA Ebastine (Parent Amine) ENO->EBA Reduction DP Other Degradation Products ENO->DP Photolysis / Thermal Stress Reducing_Agents Reducing Agents (e.g., in matrix) Reducing_Agents->EBA Acidic_pH Acidic pH (< 7) Acidic_pH->EBA UV_Light UV Light UV_Light->DP High_Temp High Temperature (> 60°C) High_Temp->DP caption Primary degradation routes for Ebastine N-Oxide.

Caption: Primary degradation routes for Ebastine N-Oxide.

Q2: My analyte recovery for Ebastine N-Oxide is consistently low after sample processing. What are the most likely causes?

A2: Low recovery is a frequent problem stemming from analyte degradation. The following troubleshooting table outlines potential causes and their corresponding solutions.

Symptom Potential Cause Recommended Solution & Scientific Rationale
Low Recovery in All Samples pH of Solvents/Buffers: The use of acidic reagents (pH < 7) during extraction or reconstitution is likely causing reduction of the N-oxide to Ebastine.[1][4]Action: Adjust the pH of all aqueous solutions to 7.0-8.0. Rationale: This pH range maintains the stability of the N-O bond, preventing acid-catalyzed hydrolysis and reduction.[1]
High Temperature Exposure: Processing steps such as solvent evaporation are being conducted at too high a temperature.Action: Perform evaporation steps at or below 40°C under a gentle stream of nitrogen. Keep samples on ice whenever possible. Rationale: N-oxides can be thermally labile.[4] Reducing thermal stress minimizes the energy available to overcome the activation barrier for degradation reactions.
Light Exposure: Samples are being handled in clear vials or under direct laboratory lighting for extended periods.Action: Use amber glass or light-blocking polypropylene vials for all steps. Minimize exposure to ambient light. Rationale: Ebastine N-Oxide is known to be photosensitive.[1] Amber vials block the UV wavelengths that are most damaging to the molecule.
Low Recovery Specifically in Biological Samples (e.g., Plasma, Microsomes) Enzymatic Reduction: Endogenous enzymes (e.g., reductases) in the biological matrix may be reducing the N-oxide back to the parent amine.[2]Action: Immediately after collection, add an enzyme inhibitor to the matrix or use a protein precipitation method with ice-cold solvent (e.g., acetonitrile) to denature enzymes. Rationale: Rapid denaturation of proteins, including metabolic enzymes, halts biological conversion of the analyte post-collection.
Presence of Reducing Agents: Biological matrices contain endogenous reducing agents (e.g., glutathione, ascorbic acid) that can chemically reduce the N-oxide.Action: Keep samples at low temperatures (≤ 4°C) at all times and process them as quickly as possible. Consider the use of a mild oxidizing agent or stabilizer if compatible with your analytical method. Rationale: The rates of chemical reactions, including reduction, are significantly slowed at lower temperatures. Minimizing processing time reduces the opportunity for these reactions to occur.
Q3: I am detecting a significant peak for the parent drug, Ebastine, in my N-Oxide standards and samples. How can I prevent this artifactual conversion?

A3: The appearance of Ebastine is a classic indicator of the reductive degradation of Ebastine N-Oxide. This is a critical issue as it leads to under-quantification of the N-oxide and incorrect quantification of the parent drug.

Causality: The N-O bond is polar and susceptible to cleavage by reducing agents, which donate electrons to the nitrogen, breaking the bond and releasing the parent tertiary amine.[2] This process is often catalyzed by protons (H+), which is why acidic conditions are particularly problematic.[1]

Prevention Strategy:

  • Strict pH Control: Buffer all aqueous solutions and mobile phases to a pH of 7.0-8.0. This is the single most effective measure to prevent acid-catalyzed reduction.[1]

  • Avoid Contaminated Solvents: Ensure that solvents like methanol and acetonitrile are free of metal contaminants, which can catalyze reductive processes. Use high-purity, HPLC-grade solvents.

  • Inert Analytical System: If using LC-MS, be aware that metal components in the ion source or transfer optics can sometimes promote in-source reduction. Optimize source conditions (e.g., temperature, voltages) to be as gentle as possible.

  • Sample Processing: When working with biological samples, rapid processing on ice combined with immediate protein precipitation is key to stopping both enzymatic and chemical reduction.

Recommended Experimental Protocols

To ensure the integrity of your analyte, a carefully designed workflow is essential. The following protocol provides a validated framework for sample preparation.

Protocol 1: General Workflow for Ebastine N-Oxide Sample Preparation

This protocol is designed to be a self-validating system by incorporating controls at every critical point to minimize degradation.

  • Pre-analytical Handling:

    • Collect samples (e.g., plasma, buffer) and immediately place them on ice.

    • Use amber or opaque collection tubes to prevent light exposure from the very beginning.[1]

  • Protein Precipitation (for Biological Matrices):

    • To 100 µL of sample in an amber microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction.

    • Rationale: Acetonitrile is an efficient protein precipitant. Using it ice-cold rapidly halts enzymatic activity that could reduce the N-oxide.

  • Centrifugation:

    • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

    • Rationale: This step ensures a clear separation of the supernatant from the precipitated protein pellet, preventing column clogging and matrix effects. The low temperature maintains sample stability.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean, amber HPLC vial. Avoid disturbing the protein pellet.

  • Solvent Evaporation (If Concentration is Needed):

    • Place the vials in a solvent evaporator (e.g., vacuum concentrator or gentle nitrogen stream).

    • Set the temperature to a maximum of 40°C. Evaporate just to dryness. Over-drying can sometimes degrade analytes.

    • Rationale: This step concentrates the analyte, improving detection limits. Strict temperature control is vital to prevent thermal degradation.[4]

  • Reconstitution:

    • Reconstitute the dried extract in a mobile phase-compatible solution with a pH buffered to 7.0-8.0.

    • Vortex briefly to ensure the analyte is fully dissolved.

  • Analysis:

    • Immediately place the vials in the autosampler (preferably cooled) and proceed with LC-MS/MS or HPLC-UV analysis.

The workflow is visualized in the diagram below.

cluster_workflow Sample Preparation Workflow Start 1. Sample Collection (Amber Tubes, on Ice) PPT 2. Protein Precipitation (Ice-cold Acetonitrile) Start->PPT Critical: Minimize Time CCP1 Light Start->CCP1 Centrifuge 3. Centrifugation (4°C) PPT->Centrifuge CCP2 Temp PPT->CCP2 Transfer 4. Supernatant Transfer (Amber Vials) Centrifuge->Transfer Evap 5. Evaporation (Optional) (≤ 40°C, N2 Stream) Transfer->Evap If concentration needed Recon 6. Reconstitution (pH 7-8 Buffer) Transfer->Recon If no concentration Evap->Recon Analysis 7. HPLC/LC-MS Analysis (Cooled Autosampler) Recon->Analysis CCP3 pH Recon->CCP3 caption Workflow with critical control points (light, temp, pH).

Caption: Workflow with critical control points (light, temp, pH).

References

  • Clement, B. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(19), 14139-14185. Available from: [Link]

  • Sorkin, E.M., & Goa, K.L. (1996). Ebastine. Drugs, 52(Suppl 1), 15-19.
  • Schroeder, O. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available from: [Link]

  • Silpa, K., et al. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form.
  • PubChem. Ebastine N-Oxide. National Center for Biotechnology Information. Available from: [Link]

  • Ali, H. Sh., et al. (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. ResearchGate. Available from: [Link]

  • Ciprandi, G., et al. (2009). Ebastine increases IFN-gamma production in patients with persistent allergic rhinitis.
  • Kumar, A., et al. (2015). A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. Journal of Pharmaceutical and Biomedical Analysis, 107, 439-447. Available from: [Link]

  • Google Patents. Process for preparing n-oxides.
  • Meyyanathan, S.N., & Suresh, B. (2005). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 67(5), 629-631. Available from: [Link]

  • Pharmaffiliates. Ebastine N-Oxide. Available from: [Link]

  • Organic Syntheses. Pyridine-n-oxide. Available from: [Link]

  • Sravani, G.S., et al. (2018). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. Impact Factor, 6(5).
  • Šmajgl, D., & Dreu, R. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 334. Available from: [Link]

  • Church, M.K., & Martin, U. (2003). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Dove Medical Press.
  • Anderson, O.P., et al. (2015). Nitric oxide activation by distal redox modulation in tetranuclear iron nitrosyl complexes. Journal of the American Chemical Society, 137(47), 14949-14958.
  • Dalvie, D., et al. (2011). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism and Disposition, 39(11), 2023-2032.
  • Hashizume, T., et al. (1998). N-Dealkylation and hydroxylation of ebastine by human liver cytochrome P450. Drug Metabolism and Disposition, 26(6), 573-579. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). How to Tell if a Reaction is a Redox Reaction. YouTube. Available from: [Link]

  • Ciprandi, G., et al. (2009). Ebastine increases IFN-gamma production in patients with persistent allergic rhinitis. ResearchGate. Available from: [Link]

  • Feng, X., et al. (2012). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
  • Sharma, D., et al. (2023). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development.
  • PharmaCompass. Ebastine. Available from: [Link]

  • Uekama, K., et al. (2015). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. SAS Publishers.
  • Meyyanathan, S.N., & Suresh, B. (2005). Determination of Ebastine in Pharmaceutical Formulations by HPLC.
  • JSC "Active Component". (2022). Composition and Technology Development for Obtaining Amorphous Solid Dispersion of Ebastine by Hot Melt Extrusion to Increase Dissolution Rate.
  • Reiter, R.J., et al. (2002). Reactions of the NO redox forms NO+, *NO and HNO (protonated NO-) with the melatonin metabolite N1-acetyl-5-methoxykynuramine. Journal of Pineal Research, 33(3), 129-136.
  • Comini, E., et al. (2017). Metal oxide nanostructures: preparation, characterization and functional applications as chemical sensors. Sensors, 17(6), 1-15. Available from: [Link]

  • Sharma, D., et al. (2023). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.
  • CrashCourse. (2013). Redox Reactions: Crash Course Chemistry #10. YouTube. Available from: [Link]

  • Ashok, P., et al. (2003). Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy.
  • Ackroyd, J.A., et al. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 664-672. Available from: [Link]

  • Ackroyd, J.A., et al. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science. Available from: [Link]

  • Brisbois, E.J., et al. (2013). Long-term nitric oxide release and elevated temperature stability with S-nitroso-N-acetylpenicillamine (SNAP)-doped Elast-eon E2As polymer. Biomaterials, 34(19), 4547-4555. Available from: [Link]

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Technical Support Center: Quantification of Ebastine N-Oxide (Carebastine)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Internal Standard Selection and Method Validation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of Ebastine N-Oxide, also known as Carebastine. As Senior Application Scientists, we provide in-depth technical guidance and troubleshooting solutions to ensure the development of robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard in a bioanalytical method?

An internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples, before sample processing. Its primary function is to compensate for the variability that can occur during sample preparation and analysis. By mimicking the behavior of the analyte of interest (in this case, Carebastine), the IS helps to ensure the accuracy and precision of the quantitative results.

The ideal IS should have physicochemical properties as close as possible to the analyte.[1] This ensures that it experiences similar extraction recovery, ionization efficiency in the mass spectrometer, and chromatographic retention.[2] Ultimately, the ratio of the analyte's response to the IS's response is used for quantification, which corrects for potential experimental inconsistencies.

Q2: What are the options for an internal standard when quantifying Carebastine?

The selection of an appropriate internal standard is a critical step in developing a robust bioanalytical method. For the quantification of Carebastine, several options can be considered, each with its own advantages and disadvantages.

  • Stable Isotope-Labeled (SIL) Carebastine: This is the "gold standard" choice. A SIL version of Carebastine (e.g., Carebastine-d6) is structurally identical to the analyte but has a different mass due to the incorporation of stable isotopes like deuterium.[3] This ensures that it co-elutes with Carebastine and experiences the same ionization and matrix effects.

  • Stable Isotope-Labeled (SIL) Ebastine: Since Carebastine is the major active metabolite of Ebastine, a SIL version of the parent drug (e.g., Ebastine-d6) is a very suitable alternative.[3] Its chemical structure is highly similar to Carebastine, leading to comparable behavior during sample processing and analysis.

  • Analog Internal Standard: A structurally similar compound that is not endogenously present in the biological matrix can also be used. For antihistamines like Ebastine and its metabolites, Terfenadine has been successfully used as an internal standard.[4][5] Terfenadine shares structural similarities with Ebastine and Carebastine, making it a viable option.[6]

Q3: Why is a stable isotope-labeled internal standard considered the best choice?

Stable isotope-labeled (SIL) internal standards are widely regarded as the most reliable choice for quantitative mass spectrometry for several key reasons:

  • Near-Identical Physicochemical Properties: SIL standards have virtually the same chemical structure, polarity, and ionization potential as the analyte.[1] This leads to very similar behavior during extraction, chromatography, and detection.

  • Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the biological matrix, can significantly impact accuracy. Because a SIL IS co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.

  • Improved Precision and Accuracy: By compensating for variations in sample preparation and instrument response, SIL internal standards lead to higher precision and accuracy in the final concentration measurements.[2]

Q4: I don't have access to a stable isotope-labeled standard. Can I still develop a validatable method?

Yes, it is possible to develop a validatable method without a stable isotope-labeled internal standard, although it may present more challenges. The key is to select an appropriate analog internal standard and thoroughly validate the method according to regulatory guidelines.

In the case of Carebastine quantification, Terfenadine is a suitable analog IS.[4][5] When using an analog IS, it is crucial to demonstrate that it adequately tracks the analyte's behavior throughout the analytical process. This includes evaluating for differential matrix effects and ensuring consistent extraction recovery for both the analyte and the IS.

Troubleshooting Guide

Problem: High variability in my quality control (QC) samples.
  • Potential Cause 1: Inconsistent Sample Preparation: Manual sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, can introduce variability.

    • Solution: Ensure that the internal standard is added to all samples before any extraction steps. This allows the IS to compensate for inconsistencies in extraction recovery. Automating sample preparation can also improve consistency.

  • Potential Cause 2: Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ionization of the analyte.

    • Solution: A stable isotope-labeled internal standard is the most effective way to mitigate matrix effects. If using an analog IS, ensure that it elutes as closely as possible to the analyte to experience similar matrix effects. Modifying the chromatographic method to improve separation from interfering matrix components can also be beneficial.

  • Potential Cause 3: Instability of Carebastine: N-oxide metabolites can sometimes be unstable and revert to the parent drug.[7]

    • Solution: Investigate the stability of Carebastine under the conditions of your sample preparation and storage. This includes freeze-thaw stability, bench-top stability, and long-term storage stability.[8][9] Using a stable isotope-labeled IS for both Carebastine and Ebastine can help to monitor for any in-process conversion.

Problem: Poor peak shape or chromatography.
  • Potential Cause 1: Inappropriate Mobile Phase: The pH and organic composition of the mobile phase can significantly affect peak shape.

    • Solution: For the analysis of Ebastine and Carebastine, a common mobile phase consists of an ammonium acetate buffer and methanol or acetonitrile.[10] Experiment with different gradients and pH values to optimize peak shape.

  • Potential Cause 2: Column Overload: Injecting too high a concentration of the analyte or matrix components can lead to poor peak shape.

    • Solution: Dilute the sample or reduce the injection volume. Ensure that the sample preparation method effectively removes interfering substances.

Experimental Protocols

Protocol 1: Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Carebastine, Ebastine, and the chosen internal standard (e.g., Ebastine-d6 or Terfenadine) and dissolve in an appropriate solvent (e.g., methanol) to a final volume of 1 mL.

  • Intermediate Stock Solutions: Prepare a series of intermediate stock solutions by diluting the primary stock solutions with the appropriate solvent.

  • Working Calibrator and QC Solutions: Prepare separate working solutions for the calibration standards and quality control samples by diluting the intermediate stock solutions. This is a critical step to ensure the accuracy of the validation.[11]

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that provides an appropriate response in the mass spectrometer.

Protocol 2: Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to precipitate the plasma proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

Data Presentation

Table 1: Physicochemical Properties of Ebastine and Carebastine

PropertyEbastineCarebastine (Ebastine N-Oxide)
Molecular Formula C32H39NO2C32H37NO4
Molecular Weight 469.66 g/mol 499.64 g/mol [12][13]
LogP 6.8[14]-
pKa 8.19[14]-

Table 2: Comparison of Potential Internal Standards

Internal StandardProsCons
Carebastine-d6 - Ideal choice, co-elutes with analyte- Experiences identical matrix effects- May not be commercially available or can be expensive
Ebastine-d6 - Structurally very similar to Carebastine- Likely to have similar extraction and ionization behavior- May have slightly different retention time than Carebastine
Terfenadine - Commercially available and cost-effective- Structurally similar to Ebastine and Carebastine[6]- May have different extraction recovery and ionization efficiency- Requires thorough validation to ensure it tracks the analyte

Visualizations

Internal_Standard_Selection cluster_options Internal Standard Options cluster_evaluation Evaluation Criteria SIL_Carebastine Stable Isotope-Labeled (SIL) Carebastine Availability Commercial Availability and Cost SIL_Carebastine->Availability Low/High Cost Similarity Structural and Physicochemical Similarity SIL_Carebastine->Similarity Highest Validation Regulatory Compliance and Validation Effort SIL_Carebastine->Validation Lowest SIL_Ebastine Stable Isotope-Labeled (SIL) Ebastine SIL_Ebastine->Availability Moderate SIL_Ebastine->Similarity High SIL_Ebastine->Validation Low Analog_IS Analog Internal Standard (e.g., Terfenadine) Analog_IS->Availability High Analog_IS->Similarity Moderate Analog_IS->Validation Highest

Caption: Decision matrix for internal standard selection.

Bioanalytical_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, etc.) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis

Caption: General bioanalytical workflow for Carebastine quantification.

References

  • Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. PubMed. Available from: [Link]

  • Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. PubMed. Available from: [Link]

  • A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. ResearchGate. Available from: [Link]

  • Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. ResearchGate. Available from: [Link]

  • Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. IJPSDR. Available from: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available from: [Link]

  • Typical chromatograms of terfenadine (TER) and internal standard (i.s.)... ResearchGate. Available from: [Link]

  • Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • A Critical Review of Physicochemical Properties and Analytical Methods Applied to Quantitative Determination of Ebastine. PubMed. Available from: [Link]

  • Effects of supratherapeutic doses of ebastine and terfenadine on the QT interval. PMC. Available from: [Link]

  • Summary of in vivo pharmacokinetic parameters of carebastine following... ResearchGate. Available from: [Link]

  • Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. ScienceDirect. Available from: [Link]

  • Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available from: [Link]

  • Computer-assisted comparison of the structural and electronic dispositions of ebastine and terfenadine. PubMed. Available from: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available from: [Link]

  • Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. MDPI. Available from: [Link]

  • Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. Available from: [Link]

  • ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Dove Medical Press. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available from: [Link]

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Validation & Comparative

A Comparative Analysis of Ebastine and Its Metabolites for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the second-generation antihistamine, ebastine, and its primary metabolites: carebastine and hydroxylebastine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to deliver a nuanced understanding of the pharmacological and pharmacokinetic interplay between the parent drug and its metabolic derivatives. By elucidating the causal relationships behind their activity and metabolic fate, this guide aims to equip you with the critical insights necessary for informed decision-making in drug discovery and development.

Introduction: The Clinical Significance of Ebastine

Ebastine is a potent and selective H1-receptor antagonist widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria.[1][2] As a second-generation antihistamine, it is designed to offer significant therapeutic benefits with a reduced sedation profile compared to its first-generation predecessors.[3] A key feature of ebastine's clinical efficacy lies in its extensive metabolism, which generates active metabolites that significantly contribute to its overall therapeutic effect and duration of action.[1][3] Understanding the distinct properties of these metabolites is paramount for a comprehensive evaluation of ebastine's pharmacological profile.

The Metabolic Journey of Ebastine

Upon oral administration, ebastine undergoes rapid and extensive first-pass metabolism, primarily in the liver.[4] This biotransformation process is a critical determinant of the drug's activity, as the parent compound, ebastine, is largely converted into its active metabolites. The metabolic cascade is a sequential process mediated predominantly by the cytochrome P450 enzymes, CYP3A4 and CYP2J2.[4]

The metabolic pathway can be visualized as follows:

Ebastine_Metabolism cluster_enzymes Mediating Enzymes Ebastine Ebastine Hydroxylebastine Hydroxylebastine Ebastine->Hydroxylebastine Hydroxylation Carebastine Carebastine (Primary Active Metabolite) Hydroxylebastine->Carebastine Oxidation CYP2J2 CYP2J2 CYP2J2->Ebastine primary CYP3A4 CYP3A4 CYP3A4->Hydroxylebastine primary caption Fig. 1: Metabolic Pathway of Ebastine

Fig. 1: Metabolic Pathway of Ebastine

Initially, ebastine is hydroxylated to form hydroxylebastine, a reaction primarily catalyzed by CYP2J2.[4] Subsequently, hydroxylebastine is further oxidized to carebastine, a step largely mediated by CYP3A4.[4] Carebastine is the principal and most pharmacologically active metabolite of ebastine.[2][3]

Comparative Pharmacokinetics: A Tale of Three Molecules

The pharmacokinetic profiles of ebastine and its metabolites are distinct and crucial to understanding the drug's clinical performance. Following oral administration, plasma concentrations of the parent drug, ebastine, are negligible, underscoring the rapid and efficient nature of its first-pass metabolism.[5] The therapeutic activity is therefore predominantly driven by its metabolites.

ParameterEbastineHydroxylebastineCarebastine
Plasma Concentration NegligibleIntermediatePredominant
Time to Peak Plasma Concentration (Tmax) Not applicableIntermediate~2.5 - 4 hours[1]
Elimination Half-life (t½) Very shortShort~10 - 16 hours[6]
Primary Role ProdrugIntermediate MetabolitePrimary Active Moiety

Table 1: Comparative Pharmacokinetic Parameters of Ebastine and its Metabolites

The long half-life of carebastine is a key contributor to the sustained, once-daily dosing regimen of ebastine.[1] Studies have shown that the pharmacokinetics of carebastine are linear over the therapeutic dose range.[6]

Pharmacodynamic Comparison: Antihistaminic Potency

The primary mechanism of action for ebastine and its metabolites is the selective antagonism of the histamine H1 receptor.[3] The binding affinity of a compound for its target receptor is a critical determinant of its potency.

Histamine H1 Receptor Binding Affinity

The affinity of ebastine and its metabolites for the H1 receptor has been characterized through in vitro binding assays. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.

CompoundH1 Receptor Binding Affinity (Ki)
Ebastine~31.6 nM
HydroxylebastineNot explicitly quantified, but described as having "good" affinity
Carebastine~10.0 nM

Table 2: Comparative H1 Receptor Binding Affinities

Functional Antihistaminic Activity

Beyond receptor binding, the functional consequence of this antagonism is the inhibition of histamine-induced physiological responses. This is often assessed through in vitro functional assays, such as the inhibition of histamine-induced contractions in isolated tissues.

While direct comparative IC50 values for all three compounds from a single study are not available, the higher receptor affinity of carebastine strongly suggests it is the most potent antihistamine of the three. Clinical studies have demonstrated that the antihistaminic activity of orally administered ebastine correlates well with the plasma concentrations of carebastine.[6]

Comparative Safety and Toxicology

Ebastine is generally well-tolerated, with a safety profile comparable to other second-generation antihistamines.[7][8] Adverse effects are typically mild and may include headache, dry mouth, and drowsiness.[8] Importantly, at therapeutic doses, ebastine is not associated with significant cardiovascular side effects, such as QT interval prolongation, a concern with some earlier second-generation antihistamines.[7]

Due to the rapid and extensive metabolism of ebastine and hydroxylebastine, the systemic exposure to these compounds is significantly lower than that of carebastine. Consequently, the safety profile of ebastine is largely reflective of the properties of carebastine. Specific toxicological studies focusing on hydroxylebastine are limited, which is a common scenario for transient intermediate metabolites. However, the established safety of ebastine over years of clinical use provides indirect evidence of the low toxicity of its metabolic pathway.

Analytical Methodologies for Quantification

The simultaneous quantification of ebastine and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Experimental Protocol: Simultaneous Quantification by HPLC-MS/MS

Objective: To simultaneously determine the concentrations of ebastine, hydroxylebastine, and carebastine in human plasma.

Methodology Workflow:

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_msms MS/MS Detection Plasma_Sample Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection onto C18 Column Supernatant_Transfer->Injection Gradient_Elution Gradient Elution with Mobile Phase (e.g., acetonitrile/water with formic acid) Injection->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Data_Analysis Data Analysis and Quantification MRM->Data_Analysis caption Fig. 2: HPLC-MS/MS Workflow

Fig. 2: HPLC-MS/MS Workflow

Step-by-Step Protocol:

  • Sample Preparation:

    • To 100 µL of human plasma, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of one of the analytes).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the three compounds and the internal standard.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for ebastine, hydroxylebastine, carebastine, and the internal standard should be optimized.

  • Quantification:

    • Construct calibration curves for each analyte using known concentrations.

    • Determine the concentrations of the analytes in the plasma samples by interpolating from the calibration curves.

This self-validating system, through the use of an internal standard and calibration curves, ensures the accuracy and precision of the obtained results.

Conclusion: A Synthesized Perspective

The clinical efficacy of ebastine is a synergistic interplay between the parent drug and its active metabolites. While ebastine acts as a prodrug with rapid conversion, it is the primary active metabolite, carebastine, that is the main driver of the sustained antihistaminic effect. This is attributed to its higher H1 receptor binding affinity and longer elimination half-life. Hydroxylebastine, as an intermediate metabolite, also contributes to the overall pharmacological activity. This detailed understanding of the comparative properties of ebastine and its metabolites is crucial for the rational design of future drug candidates and for optimizing the clinical application of this important antihistamine.

References

  • Patsnap Synapse. (2024). What is the mechanism of Ebastine? Retrieved from [Link]

  • Goyal, V., Gupta, S., & Gupta, Y. K. (2017). Comparative Efficacy and Safety of Ebastine 20 mg, Ebastine 10 mg and Levocetirizine 5 mg in Acute Urticaria. Journal of clinical and diagnostic research : JCDR, 11(3), WC06–WC09. [Link]

  • Sorkin, E. M., & Goa, K. L. (1994). Ebastine. A review of its pharmacological properties and therapeutic efficacy in the treatment of allergic disorders. Drugs, 48(6), 947–965.
  • Liu, K. H., Kim, M. G., Lee, D. J., Yoon, Y. J., Kim, M. J., Shon, J. H., ... & Desta, Z. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug metabolism and disposition, 34(11), 1793–1797. [Link]

  • Roberts, D. J., Spickett, R. G., & Wallis, R. B. (1999). Ebastine: an update of its use in allergic disorders. Drugs, 57(1), 41–56.
  • van Cauwenberge, P., de Belder, T., & de la Loge, C. (2004). Ebastine in allergic rhinitis and chronic idiopathic urticaria. Drugs, 64(24), 2829–2847.
  • Noveck, R. J., Preston, R. A., & Swan, S. K. (2007). Pharmacokinetics and safety of ebastine in healthy subjects and patients with renal impairment. Clinical pharmacokinetics, 46(6), 525–534.
  • Yamaguchi, T., Hashizume, T., Matsuda, M., & Sugiyama, Y. (1995). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 45(10), 1081–1085. [Link]

  • Rico, J. M., Luff, D., & Church, M. K. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of asthma and allergy, 2, 73–82. [Link]

  • Vincent, J., Liminana, R., Meredith, P. A., & Reid, J. L. (1988). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British journal of clinical pharmacology, 26(5), 497–502. [Link]

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A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Ebastine N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ebastine N-Oxide in biological matrices. As the N-oxide is a metabolic product of Ebastine, a second-generation antihistamine, its accurate measurement is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][2][3] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind key decisions in method development and validation, ensuring a scientifically sound, defensible, and reproducible assay. The principles and procedures outlined herein are grounded in the latest international regulatory standards, primarily the ICH M10 guideline on bioanalytical method validation.[4][5][6]

The Analytical Imperative: Why Quantify Ebastine N-Oxide?

Ebastine undergoes extensive first-pass metabolism, with one of the identified products being Ebastine N-Oxide.[1][2] While the primary active metabolite is carebastine, understanding the complete metabolic profile, including the formation and elimination of N-oxide species, is fundamental to fully characterizing the drug's disposition in the body. An unreliable analytical method can lead to erroneous pharmacokinetic calculations, misinterpretation of safety data, and ultimately, delays in drug development. Therefore, a fully validated LC-MS/MS method is not merely a procedural requirement but the bedrock upon which reliable bioanalytical data is built.[4][6]

Physicochemical Properties of Ebastine N-Oxide:

PropertyValueSource
Molecular Formula C₃₂H₃₉NO₃[7][8]
Molecular Weight 485.66 g/mol [7][8]
IUPAC Name 4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one[1][7]

Method Development: Crafting a Selective and Sensitive Assay

The goal of method development is to establish a precise and accurate analytical procedure. This involves the systematic optimization of chromatographic separation, mass spectrometric detection, and sample preparation.

Mass Spectrometry: The Core of Selectivity

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. The process involves selecting a precursor ion (typically the protonated molecule, [M+H]⁺) and fragmenting it to produce a specific product ion.

  • Analyte and Internal Standard (IS) Tuning:

    • Ebastine N-Oxide: With a molecular weight of 485.66, the protonated precursor ion [M+H]⁺ is expected at m/z 486.3. Direct infusion of a standard solution into the mass spectrometer is performed to optimize collision energy and identify stable, high-intensity product ions for quantification and confirmation.

    • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard, such as Ebastine-d5 N-Oxide, is the gold standard in quantitative bioanalysis.[9] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to co-elute. This co-elution is critical as it enables the SIL-IS to effectively track and compensate for variability during sample preparation, injection, and ionization, a phenomenon known as matrix effect.[10] The mass transition for the SIL-IS (e.g., Ebastine-d5 N-Oxide, MW 490.69) would be tuned similarly, for instance, from m/z 491.4 to a corresponding product ion.[11][12]

Table 1: Example Mass Spectrometric Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ebastine N-Oxide 486.3Hypothetical: 261.115035
Ebastine-d5 N-Oxide (IS) 491.4Hypothetical: 261.115035
Liquid Chromatography: Achieving Separation

The objective is to achieve chromatographic separation of the analyte from endogenous matrix components to minimize ion suppression or enhancement.

  • Column Chemistry: A reversed-phase column, such as a C18 or Phenyl-Hexyl, is typically suitable for a compound with the polarity of Ebastine N-Oxide.[13][14] These stationary phases provide effective retention and separation based on hydrophobicity.

  • Mobile Phase: A gradient elution using a combination of an aqueous phase and an organic phase is standard.

    • Aqueous Phase (A): Water with an additive like 0.1% formic acid or 5 mM ammonium acetate. The rationale for the additive is to control the pH and promote better protonation of the analyte in the ESI source, leading to a stronger signal and improved peak shape.[13]

    • Organic Phase (B): Acetonitrile or Methanol. These solvents are effective at eluting the analyte from the reversed-phase column.

  • Flow Rate & Gradient: A typical flow rate for a standard analytical column (e.g., 2.1 mm ID) would be 0.3-0.5 mL/min. A gradient starting with a high percentage of aqueous phase and ramping up the organic phase ensures that early-eluting polar interferences are washed away before the analyte elutes, providing a cleaner baseline.

Sample Preparation: The Comparative Analysis

Effective sample preparation is paramount for removing interfering matrix components like proteins and phospholipids.[15] The choice of technique represents a trade-off between cleanliness, recovery, speed, and cost.

Comparison of Sample Preparation Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Protein Precipitation (PPT) Addition of a water-miscible organic solvent (e.g., acetonitrile) to denature and precipitate proteins.[16]Fast, simple, inexpensive, high-throughput.[17]Less clean extracts, high risk of matrix effects, potential for analyte loss due to co-precipitation.[15]Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on differential solubility.[18]Cleaner extracts than PPT, good for removing salts and highly polar interferences.More labor-intensive, requires solvent optimization, potential for emulsion formation.Assays requiring cleaner samples than PPT can provide.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent.[19]Provides the cleanest extracts, significantly reduces matrix effects, allows for analyte concentration.Most complex, time-consuming method development, higher cost per sample.[15]Regulated bioanalysis, assays requiring the lowest limits of quantification.

Experimental Protocol: Solid-Phase Extraction (SPE)

This protocol provides a robust method for extracting Ebastine N-Oxide from plasma, yielding a clean extract suitable for regulated bioanalysis.

  • Sample Pre-treatment: To 100 µL of plasma sample/calibrator/QC, add 10 µL of the internal standard working solution (e.g., Ebastine-d5 N-Oxide in 50% methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water to acidify the sample, ensuring the analyte is in its charged state for optimal retention on a cation-exchange sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. The conditioning step wets the sorbent and creates an environment receptive to the analyte.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M HCl in water. This removes neutral and acidic interferences.

    • Wash 2: Add 1 mL of methanol. This removes less-retained, non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH of the elution solvent neutralizes the analyte, breaking its ionic bond with the sorbent and allowing it to be eluted.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Aqueous Phase A, 10% Organic Phase B). This step concentrates the sample and ensures it is dissolved in a solvent compatible with the LC system.

  • Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Method Validation: Proving Fitness for Purpose

Bioanalytical method validation is the process of demonstrating that an analytical method is suitable for its intended purpose.[4][5] The experiments described below are based on the ICH M10 guideline.[6]

Bioanalytical Method Validation Workflow Figure 1: Key Pillars of Bioanalytical Method Validation (ICH M10) cluster_Core Core Validation Parameters cluster_Matrix Matrix & Recovery cluster_Stability Analyte Stability Selectivity Selectivity Calibration_Curve Calibration Curve (Linearity & Range) Accuracy_Precision Accuracy & Precision (Within-run & Between-run) LLOQ Lower Limit of Quantification (LLOQ) Recovery Recovery Matrix_Effect Matrix Effect FT_Stability Freeze-Thaw BT_Stability Bench-Top LT_Stability Long-Term Stock_Stability Stock Solution Full_Validation Full_Validation Full_Validation->Selectivity Full_Validation->Calibration_Curve Full_Validation->Accuracy_Precision Full_Validation->LLOQ Full_Validation->Recovery Full_Validation->Matrix_Effect Full_Validation->FT_Stability Full_Validation->BT_Stability Full_Validation->LT_Stability Full_Validation->Stock_Stability

Caption: Key Pillars of Bioanalytical Method Validation (ICH M10).

Selectivity and Specificity
  • Rationale: To ensure that endogenous matrix components or other metabolites do not interfere with the detection of the analyte or IS.

  • Protocol: Analyze at least six different blank matrix lots. The response at the retention time of the analyte should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ). The response for the IS should be ≤ 5% of its response in the LLOQ sample.[4]

Calibration Curve and Linearity
  • Rationale: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specific range.

  • Protocol: A calibration curve is constructed from a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards. The simplest regression model that adequately describes the concentration-response relationship should be used (typically a linear fit with 1/x or 1/x² weighting).

Accuracy and Precision
  • Rationale: To determine the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision).

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Mid, High) in at least three independent analytical runs.

Table 2: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance Criteria (Small Molecules)
Accuracy The mean concentration should be within ±15% of the nominal value.
Precision (CV%) The coefficient of variation (CV) should not exceed 15%.
At LLOQ For both accuracy and precision, the criteria are relaxed to ±20%.
Source: ICH M10 Bioanalytical Method Validation Guideline[4][6]
Matrix Effect
  • Rationale: To evaluate the suppression or enhancement of analyte ionization caused by co-eluting matrix components.

  • Protocol: The matrix factor is determined by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. This is performed in at least six different lots of matrix. The IS-normalized matrix factor should have a CV ≤ 15%.

Stability
  • Rationale: To ensure that the analyte concentration does not change from the time of sample collection to the time of analysis.[20] This is a critical parameter, as analyte degradation leads to underestimation of the true concentration.[21][22]

  • Protocol: Low and High QC samples are subjected to various storage and handling conditions and then analyzed. The mean concentration of the stability samples must be within ±15% of the nominal concentration.[21]

    • Freeze-Thaw Stability: Samples are frozen and thawed for multiple cycles (e.g., 3 cycles) before analysis.

    • Bench-Top Stability: Samples are kept at room temperature for a period that simulates the sample handling time in the laboratory.

    • Long-Term Stability: Samples are stored at the intended storage temperature (e.g., -70°C) for a duration that covers the expected storage time of study samples.

    • Stock Solution Stability: The stability of the analyte and IS in their stock solutions is evaluated at room temperature and refrigerated conditions.

Sample Preparation Workflow Comparison Figure 2: Comparative Workflow of Sample Preparation Techniques cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT1 Plasma + IS PPT2 Add Acetonitrile PPT1->PPT2 PPT3 Vortex & Centrifuge PPT2->PPT3 PPT4 Collect Supernatant PPT3->PPT4 Analysis Inject into LC-MS/MS PPT4->Analysis LLE1 Plasma + IS + Buffer LLE2 Add Organic Solvent LLE1->LLE2 LLE3 Vortex & Centrifuge LLE2->LLE3 LLE4 Collect Organic Layer LLE3->LLE4 LLE5 Evaporate & Reconstitute LLE4->LLE5 LLE5->Analysis SPE1 Condition Cartridge SPE2 Load Sample SPE1->SPE2 SPE3 Wash Interferences SPE2->SPE3 SPE4 Elute Analyte SPE3->SPE4 SPE5 Evaporate & Reconstitute SPE4->SPE5 SPE5->Analysis

Caption: Comparative Workflow of Sample Preparation Techniques.

Conclusion

The successful validation of an LC-MS/MS method for Ebastine N-Oxide requires a systematic approach grounded in a thorough understanding of the analyte's chemistry, chromatographic principles, and mass spectrometric behavior. By following the validation framework outlined in guidelines such as the ICH M10, laboratories can ensure the generation of high-quality, reliable, and reproducible data. The choice of sample preparation technique remains a critical decision point, with SPE offering the highest degree of selectivity and cleanliness required for rigorous regulatory submissions. This guide serves as a foundational document, providing both the procedural steps and the underlying scientific rationale to empower researchers, scientists, and drug development professionals to develop and validate robust bioanalytical methods.

References

  • Solid Phase Extraction in LC-MS Sample Preparation. (2020, October 20). Biocompare. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ebastine N-Oxide. PubChem Compound Database. Retrieved from [Link]

  • Ebastine N-Oxide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Journal of Chromatography B, 1092, 455-462. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. Retrieved from [Link]

  • Bioanalytical Method Validation: Focus on Sample Stability. (n.d.). BioPharma Services. Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (n.d.). LCGC International. Retrieved from [Link]

  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. (2025, October 6). Waters Blog. Retrieved from [Link]

  • Liu, K. H., et al. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 34(10), 1793-1798. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]

  • Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. (2013, February 14). Agilent. Retrieved from [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation M10. ICH. Retrieved from [Link]

  • Shah, G., et al. (2012). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. Chromatographia, 75(1-2), 61-68. Retrieved from [Link]

  • De Meulder, M., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 10(24), 2055-2060. Retrieved from [Link]

  • van de Merbel, N. C., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(4), 1139-1151. Retrieved from [Link]

  • Exploring Ebastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023, November 3). Patsnap Synapse. Retrieved from [Link]

  • Ebastine-d5 N-Oxide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved from [Link]

  • Optimization of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). Molecules. Retrieved from [Link]

  • Li, W., et al. (2013). Supported Liquid Extraction Versus Liquid–Liquid Extraction for Sample Preparation in LC–MS/MS-Based Bioanalysis. Bioanalysis, 5(3), 259-265. Retrieved from [Link]

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A Comparative Analysis of Carebastine (Active Metabolite of Ebastine) Versus Other Second-Generation Antihistamine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolution of Antihistamines and the Critical Role of Metabolites

The therapeutic management of allergic disorders, such as allergic rhinitis and chronic idiopathic urticaria, has been significantly advanced by the development of second-generation H1 antihistamines.[1][2] Unlike their first-generation predecessors, which were characterized by sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier, second-generation agents offer a superior safety profile with comparable efficacy.[1][2][3][4]

A crucial aspect of the pharmacology of many second-generation antihistamines is their nature as prodrugs. These compounds are administered in an inactive or less active form and are subsequently converted in vivo to their principal active metabolites. This biotransformation is not merely a metabolic footnote; it is central to the drug's therapeutic action and pharmacokinetic profile. Understanding the characteristics of these active metabolites is therefore paramount for researchers and drug development professionals.

This guide provides an in-depth comparison of carebastine, the primary active metabolite of ebastine, with other key second-generation antihistamine metabolites, namely desloratadine (from loratadine) and fexofenadine (the active metabolite of terfenadine). While "Ebastine N-Oxide" is a known derivative, the vast majority of ebastine's pharmacological activity is attributed to carebastine, which will be the focus of this comparative analysis.[5][6][7] We will dissect their pharmacokinetics, pharmacodynamics, and the experimental methodologies used to characterize their performance, providing a robust framework for scientific evaluation.

Section 1: The Metabolic Journey: From Prodrug to Active Moiety

The clinical rationale for using a prodrug strategy in antihistamine development often involves improving oral bioavailability or mitigating specific side effects associated with the parent compound. The conversion is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[7]

  • Ebastine to Carebastine: Ebastine is rapidly and extensively metabolized to its pharmacologically active carboxylic acid metabolite, carebastine.[5][6][7] This conversion is a critical activation step, with studies indicating that carebastine is responsible for most, if not all, of the clinical antihistaminic effect.[5] The metabolism involves enzymes such as CYP2J2 and CYP3A4.[5][8]

  • Loratadine to Desloratadine: Loratadine undergoes extensive first-pass metabolism to desloratadine, its major active metabolite. Desloratadine is significantly more potent than the parent drug.[9]

  • Terfenadine to Fexofenadine: The development of fexofenadine was a direct result of safety concerns with its parent drug, terfenadine. Terfenadine was associated with rare but serious cardiac arrhythmias (torsades de pointes) when its metabolism via CYP3A4 was inhibited.[2] Fexofenadine, the active metabolite, does not share this cardiotoxicity, leading to the withdrawal of terfenadine from the market and the marketing of fexofenadine as a standalone, safer alternative.[2]

The metabolic pathway is a key determinant of a drug's profile, influencing its onset of action, duration, and potential for drug-drug interactions.

Metabolism_Pathway cluster_prodrugs Parent Drugs (Prodrugs) cluster_enzymes cluster_metabolites Active Metabolites Ebastine Ebastine CYP_Enzymes CYP450 System (e.g., CYP2J2, CYP3A4) Ebastine->CYP_Enzymes First-Pass Metabolism Loratadine Loratadine Loratadine->CYP_Enzymes Terfenadine Terfenadine Terfenadine->CYP_Enzymes Carebastine Carebastine CYP_Enzymes->Carebastine Desloratadine Desloratadine CYP_Enzymes->Desloratadine Fexofenadine Fexofenadine CYP_Enzymes->Fexofenadine

Caption: Metabolic activation of second-generation antihistamines.

Section 2: Comparative Pharmacokinetics

The pharmacokinetic profile of an active metabolite dictates its concentration at the receptor site over time, which is fundamental to its clinical efficacy and dosing regimen.

ParameterCarebastine (from Ebastine)Desloratadine (from Loratadine)Fexofenadine
Time to Peak Plasma (Tmax) ~2.5 - 4 hours[7]~3 hours~1 - 3 hours[10][11]
Elimination Half-Life (t½) 10 - 16 hours[5]~27 hours~14.4 hours[11]
Plasma Protein Binding >95%82 - 87%60 - 70%[10]
Metabolism Further minor metabolism[12]Extensively metabolized (CYP3A4, CYP2D6)[13]Minimal (~5%) metabolism[11][14]
Primary Excretion Route Renal and fecalRenal and fecalPrimarily fecal (~80%)[11][13]

Causality Behind the Data:

  • Half-Life and Dosing: The long half-lives of carebastine, desloratadine, and fexofenadine support convenient once-daily dosing, which is a significant advantage for patient adherence over first-generation antihistamines.[7]

  • Metabolism and Drug Interactions: Fexofenadine's minimal metabolism makes it less susceptible to drug-drug interactions involving the CYP450 system, a clear advantage derived from the lessons learned with terfenadine.[11][14] In contrast, desloratadine's reliance on CYP enzymes means there is a theoretical potential for interactions, although clinically significant events are rare.[13]

  • Protein Binding: High plasma protein binding, as seen with carebastine, can influence the volume of distribution and the concentration of free, active drug available to bind to H1 receptors.

Section 3: Pharmacodynamic Profile: Receptor Affinity and Potency

The cornerstone of an antihistamine's action is its ability to bind to the histamine H1 receptor, acting as an inverse agonist to stabilize the receptor in its inactive state and block the effects of histamine.[15] The affinity and selectivity of this binding are critical measures of performance.

MetaboliteH1 Receptor Binding Affinity (Ki or IC50)In Vivo Potency / Clinical Observations
Carebastine High affinity (IC50: ~0.12 µM in some assays)[16]Potent and long-acting antihistaminic activity.[16] Ebastine 20mg has shown superiority to loratadine 10mg in some studies.[6]
Desloratadine Very high affinity; significantly more potent than loratadine.[9]Highly potent H1 receptor antagonist with additional anti-inflammatory effects.[9][17]
Fexofenadine High affinityEffective H1-receptor antagonist. Studies show 180mg fexofenadine is superior to 5mg desloratadine in suppressing histamine-induced wheal and flare.[18]

Beyond H1-Receptor Blockade: Anti-Inflammatory Effects

A distinguishing feature of several second-generation antihistamines is their ability to exert anti-inflammatory effects, which are independent of H1-receptor antagonism. These pleiotropic effects contribute to their clinical efficacy, particularly in managing the complex inflammatory cascade of allergic rhinitis.

  • Carebastine: Has been shown to inhibit the release of inflammatory mediators like LTC4/D4 and PGD2 from mast cells in vitro.[19] Furthermore, it has demonstrated anti-angiogenic activity by inhibiting VEGF-induced processes, suggesting a role in modulating airway remodeling.[20]

  • Desloratadine: Exhibits a broad range of anti-inflammatory actions, including the inhibition of cytokine and chemokine release from mast cells and basophils.[9]

  • Fexofenadine: While primarily acting on the H1 receptor, some studies suggest it may also have modest effects on inflammatory cell infiltration.

These additional mechanisms provide a compelling rationale for choosing one agent over another based on the specific inflammatory phenotype of a patient's allergic disease.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Symptoms Allergic Symptoms (Vasodilation, etc.) Ca_ER->Symptoms PKC->Symptoms Histamine Histamine Histamine->H1R Binds & Activates Metabolite Antihistamine Metabolite (e.g., Carebastine) Metabolite->H1R Binds & Blocks

Caption: Simplified H1 receptor signaling and point of inhibition.

Section 4: Experimental Protocols for Characterization

To ensure scientific integrity, the methods used to compare these metabolites must be robust and self-validating. Below are outlines of standard, authoritative protocols.

Protocol 1: In Vitro H1 Receptor Binding Affinity Assay

Objective: To determine the affinity (Ki) of a test compound for the H1 receptor through competitive displacement of a radiolabeled ligand.

Causality and Rationale: This assay provides a direct measure of the physical interaction between the drug and its target. Using membranes from cells specifically engineered to overexpress the H1 receptor (e.g., CHO or HEK293 cells) ensures that the observed binding is target-specific and not confounded by interactions with other receptors.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., CHO-K1) stably transfected with the human H1 receptor gene.

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes (typically 20-50 µg protein/well), a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) near its Kd value, and varying concentrations of the unlabeled test compound (e.g., carebastine, desloratadine).

    • Controls are critical:

      • Total Binding: Membranes + radioligand only.

      • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of a known, potent unlabeled H1 antagonist (e.g., 10 µM mianserin) to saturate all specific binding sites.

    • Incubate the plate (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

    • Place the filter discs in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes (with H1 Receptors) Start->Prep Incubate Incubate: Membranes + [³H]-Mepyramine + Test Compound (Varying Conc.) Prep->Incubate Filter Rapid Filtration (Separate Bound from Unbound) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis: Plot curve, calculate IC50, convert to Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Histamine-Induced Wheal and Flare Model

Objective: To assess the in vivo efficacy and duration of action of an antihistamine by measuring its ability to suppress a cutaneous allergic reaction.

Causality and Rationale: This model provides a clinically relevant measure of antihistamine activity in a living system. The wheal (edema) and flare (erythema) are direct consequences of histamine-induced vasodilation and increased vascular permeability, the very processes the drug is designed to block at the H1 receptor on endothelial cells and sensory nerves.

Step-by-Step Methodology:

  • Subject Enrollment:

    • Recruit healthy volunteers with a demonstrated response to histamine.

    • Ensure a washout period for any medications that could interfere with the results.

  • Baseline Measurement:

    • On a subject's forearm, perform an epicutaneous skin prick test with a standard concentration of histamine phosphate (e.g., 10 mg/mL).

    • After a set time (e.g., 15 minutes), measure the size of the resulting wheal and flare. The flare area is often traced onto a transparent sheet and calculated using planimetry or digital imaging.

  • Drug Administration:

    • Administer a single oral dose of the test drug (e.g., ebastine 20mg), a comparator (e.g., fexofenadine 180mg), or a placebo in a randomized, double-blind, crossover design. A crossover design is powerful because each subject acts as their own control, reducing inter-individual variability.

  • Post-Dose Challenge and Measurement:

    • At predetermined time points after dosing (e.g., 1, 2, 4, 8, 12, 24 hours), perform the histamine skin prick test again at a new site on the forearm.

    • Measure the wheal and flare sizes at each time point.

  • Data Analysis:

    • For each time point, calculate the percentage inhibition of the wheal and flare areas compared to the baseline measurement.

    • Compare the inhibition curves for the different drugs and placebo to determine the onset of action, peak effect, and duration of action. Statistical analysis (e.g., ANOVA) is used to determine significant differences between treatment groups.[18]

Conclusion and Future Directions

The comparative analysis reveals that carebastine, desloratadine, and fexofenadine are all highly effective H1 receptor antagonists, each with a distinct pharmacokinetic and pharmacodynamic profile.

  • Carebastine stands out for its potent and long-lasting antihistaminic activity, complemented by documented anti-inflammatory and anti-angiogenic properties that may offer additional therapeutic benefits.[16][19][20]

  • Desloratadine is characterized by its very high receptor affinity and broad anti-inflammatory effects.[9]

  • Fexofenadine offers a superior safety profile with regard to drug interactions due to its minimal metabolism, a critical consideration in polypharmacy.[11]

The choice between these agents in a clinical or developmental context depends on the desired balance of potency, duration of action, safety, and potential for pleiotropic anti-inflammatory effects. For researchers, the experimental protocols outlined here provide a validated framework for head-to-head comparisons. Future research should continue to explore the non-H1-mediated effects of these metabolites, as these actions may hold the key to developing third-generation antihistamines with even greater efficacy in managing the full spectrum of allergic inflammation.

References

  • Title: Second-Generation Antihistamines Source: Therapeutic Research Center URL
  • Title: Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC Source: PubMed Central URL: [Link]

  • Title: Antihistamine Types & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: ebastine in the light of CONGA recommendations for the development of third-generation antihistamines Source: Dove Medical Press URL: [Link]

  • Title: Ebastine – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Antihistamines - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: Comparison of the potency of antihistamines Source: UTMB Research Expert Profiles URL: [Link]

  • Title: Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart - PMC Source: NIH URL: [Link]

  • Title: Ebastine: an update of its use in allergic disorders Source: PubMed URL: [Link]

  • Title: Pharmacokinetic overview of oral second-generation H1 antihistamines Source: PubMed URL: [Link]

  • Title: Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug Source: PubMed URL: [Link]

  • Title: Clinical Pharmacokinetics of Fexofenadine: A Systematic Review Source: MDPI URL: [Link]

  • Title: Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling Source: European Respiratory Journal URL: [Link]

  • Title: What is the mechanism of Ebastine? Source: Patsnap Synapse URL: [Link]

  • Title: Fexofenadine - StatPearls Source: NCBI Bookshelf URL: [Link]

  • Title: [Pharmacological study of ebastine, a novel histamine H1-receptor antagonist] Source: PubMed URL: [Link]

  • Title: Efficacy of fexofenadine versus desloratadine in suppressing histamine-induced wheal and flare Source: PubMed URL: [Link]

  • Title: Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes: Major Roles for CYP2J2 and CYP3A Source: ResearchGate URL: [Link]

  • Title: Desloratadine: an update of its efficacy in the management of allergic disorders Source: PubMed URL: [Link]

  • Title: Antihistamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Fexofenadine: Package Insert / Prescribing Information / MOA Source: Drugs.com URL: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth technical comparison and cross-validation workflow for two distinct bioanalytical methods tailored for Ebastine N-Oxide, a potential metabolite of the second-generation antihistamine, Ebastine. Our focus is not merely on procedural steps but on the scientific rationale underpinning the methodological choices, ensuring a self-validating and regulatory-compliant approach.

Ebastine is extensively metabolized, with its primary active metabolite being Carebastine. The formation of N-oxide metabolites is a common metabolic pathway for tertiary amine-containing drugs.[1] These N-oxides can sometimes be pharmacologically active or contribute to the overall safety profile of a drug, making their accurate quantification crucial.[1] However, N-oxide metabolites are notoriously unstable, often reverting to the parent drug in biological matrices, which presents a significant challenge in bioanalysis.[2][3] This guide will address these challenges head-on.

We will compare two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of Ebastine N-Oxide in human plasma:

  • Method A: A rapid and high-throughput approach using Protein Precipitation (PPT) for sample cleanup.

  • Method B: A more rigorous method employing Solid-Phase Extraction (SPE) for enhanced sample purification.

The cross-validation of these two methods is essential to ensure that data generated from either method, perhaps across different laboratories or at different stages of drug development, are reliable and can be confidently compared. This aligns with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4][5][6]

The Analytical Challenge: The Instability of N-Oxide Metabolites

A primary hurdle in the bioanalysis of N-oxide metabolites is their propensity for in-vitro reduction back to the parent tertiary amine.[1][3] This can be exacerbated by factors such as sample collection, processing, and storage conditions. To mitigate this, specific precautions must be integrated into the analytical workflow, such as minimizing hemolysis during sample collection and maintaining a neutral or near-neutral pH during sample processing. The choice of sample preparation technique can also significantly influence the stability of N-oxide metabolites.[7]

Comparative Analysis of Two Proposed LC-MS/MS Methods

The selection of an analytical method is often a balance between throughput, sensitivity, and the required level of data quality. Below is a comparative summary of the two proposed methods for Ebastine N-Oxide analysis.

ParameterMethod A: Protein Precipitation (PPT)Method B: Solid-Phase Extraction (SPE)Rationale
Principle Rapid removal of proteins by precipitation with an organic solvent.Selective isolation of the analyte from the biological matrix using a solid sorbent.PPT is faster and less expensive, while SPE offers superior cleanup, reducing matrix effects.[8][9]
Throughput HighModeratePPT is more amenable to high-throughput automation.[10]
Selectivity LowerHigherSPE provides a cleaner extract by removing more endogenous interferences.[9][11]
Potential for Matrix Effects HigherLowerThe cleaner extract from SPE minimizes ion suppression or enhancement in the MS source.[9]
Recovery Generally good, but can be analyte-dependent.High and reproducible with proper method development.SPE allows for more controlled extraction and elution, often leading to better recovery.[8]
Cost per Sample LowHighSPE cartridges and the need for more extensive method development increase the cost.

Experimental Protocols

Below are the detailed, step-by-step methodologies for the two proposed analytical methods for Ebastine N-Oxide.

Method A: UPLC-MS/MS with Protein Precipitation

This method is designed for rapid analysis, suitable for early-stage discovery or high-throughput screening.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Ebastine N-Oxide). b. Vortex for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Carefully transfer the supernatant to a clean 96-well plate. e. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.
  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S).
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: To be determined by infusion of Ebastine N-Oxide standard. A characteristic fragmentation of N-oxides is the neutral loss of oxygen (-16 Da).[12][13]
Method B: UPLC-MS/MS with Solid-Phase Extraction

This method is designed for higher sensitivity and accuracy, suitable for late-stage development and regulatory submissions.

1. Sample Preparation (Solid-Phase Extraction): a. Conditioning: Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water. b. Loading: To 100 µL of human plasma, add 100 µL of 4% phosphoric acid in water and the internal standard. Load the entire mixture onto the conditioned SPE cartridge. c. Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of methanol. d. Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions:

  • Same as Method A.

Cross-Validation: Ensuring Method Comparability

Cross-validation is a critical step when two or more bioanalytical methods are used to generate data for the same study or across different studies.[5][14] The objective is to demonstrate that the methods provide comparable results. The ICH M10 guideline provides a framework for conducting cross-validation.[5][15]

Cross-Validation Experimental Design
  • Sample Selection: A set of at least 30 study samples should be selected, covering the low, medium, and high concentration ranges.

  • Analysis: Each sample is analyzed in duplicate using both Method A and Method B.

  • Data Evaluation: The results from both methods are statistically compared. While the ICH M10 guideline does not prescribe specific acceptance criteria for cross-validation, it emphasizes a statistical assessment of bias.[14][15] A common approach is to calculate the percentage difference between the results of the two methods for each sample.

    Percentage Difference = ((Result_Method_A - Result_Method_B) / Mean(Result_Method_A, Result_Method_B)) * 100

  • Acceptance Criteria (Example):

    • At least 67% of the samples should have a percentage difference within ±20%.

    • A Bland-Altman plot can be used to visualize the agreement between the two methods and identify any systematic bias.

Illustrative Cross-Validation Workflow

G cluster_0 Cross-Validation of Analytical Methods for Ebastine N-Oxide cluster_1 Method A Analysis cluster_2 Method B Analysis start Select ≥ 30 Study Samples (Low, Medium, High Concentrations) prep_A Sample Preparation (Protein Precipitation) start->prep_A prep_B Sample Preparation (Solid-Phase Extraction) start->prep_B lcms_A UPLC-MS/MS Analysis prep_A->lcms_A data_A Obtain Concentration Data (A) lcms_A->data_A compare Compare Results from Method A and B - Calculate % Difference - Bland-Altman Plot data_A->compare lcms_B UPLC-MS/MS Analysis prep_B->lcms_B data_B Obtain Concentration Data (B) lcms_B->data_B data_B->compare evaluate Evaluate Against Acceptance Criteria (e.g., ≥67% of samples within ±20%) compare->evaluate report Document Findings in Cross-Validation Report evaluate->report

Caption: Workflow for the cross-validation of two analytical methods.

Hypothetical Performance Data Comparison

The following table presents hypothetical but realistic performance data for the two proposed methods, based on typical outcomes for PPT and SPE in bioanalysis.

Validation ParameterMethod A: Protein PrecipitationMethod B: Solid-Phase ExtractionICH M10 Guideline Acceptance Criteria
Linearity (r²) > 0.995> 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.1 ng/mLClearly defined and reproducible
Intra-day Precision (%CV) < 10%< 5%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) ± 10%± 5%Within ± 15% (± 20% at LLOQ)
Mean Recovery ~85%> 95%Consistent, precise, and reproducible
Matrix Effect (%CV) < 15%< 5%Investigated and minimized
N-Oxide Stability (in-process) 90% of nominal> 98% of nominalAnalyte should be stable

Conclusion: Selecting the Appropriate Method

The choice between a protein precipitation and a solid-phase extraction method for the analysis of Ebastine N-Oxide depends on the specific requirements of the study.

  • Method A (PPT) is well-suited for high-throughput screening in early drug discovery where speed is paramount and a slightly higher limit of quantification and variability can be tolerated.

  • Method B (SPE) is the preferred choice for regulated bioanalysis in later-stage clinical trials and for pivotal non-clinical safety studies, where the highest level of accuracy, precision, and sensitivity is required to ensure data integrity for regulatory submission.

Ultimately, a thorough cross-validation, as detailed in this guide, provides the necessary confidence that data generated by either method are comparable and reliable. This rigorous scientific approach is fundamental to the successful development of new therapeutic agents.

References

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]

  • Majumdar, T. K. (2014). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis (pp. 481-494). John Wiley & Sons, Inc. [Link]

  • Das, S., & Majumdar, T. K. (2018). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][16] triazolo[4,3-a]quinoxaline by in vitro rat. Xenobiotica, 48(10), 999-1006. [Link]

  • Hypha Discovery Ltd. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved January 23, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Lavallée, R., Koudssi, G., Furtado, M., & Keyhani, A. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Stavik, J., Viste, K., Gjelstad, A., & Pedersen-Bjergaard, S. (2021). New Extraction Technique Tested on Polar Metabolites in Human Plasma. LCGC North America, 39(11), 546-549. [Link]

  • Berna, M., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113478. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2165-2173. [Link]

  • Ramanathan, R., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Lelièvre, F., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Talanta, 258, 124424. [Link]

  • Jamrógiewicz, M., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 28(13), 5001. [Link]

  • Savoie, N. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-4. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Metware Biotechnology. (n.d.). Metabolomics Sample Extraction. Retrieved January 23, 2026, from [Link]

  • Waters Corporation. (2018, March 21). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Peptide Level Sample Clean-up [Video]. YouTube. [Link]

  • IQVIA. (2025, January 8). Cross-Validations in Regulated Bioanalysis. [Link]

  • ResearchGate. (2022, July 5). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]

  • Bioanalysis Zone. (2018, May 25). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Husser, T., & Dittmann, E. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Brain and Cognitive Scientists. IntechOpen. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. [Link]

  • Fischer, S. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Biocompare. [Link]

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A Senior Application Scientist's Guide to the Comparative Stability of Ebastine and Its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the bioanalysis of ebastine, a comprehensive understanding of the stability of the parent drug and its primary active metabolite, carebastine, is paramount. The integrity of pharmacokinetic and pharmacodynamic data hinges on the assurance that analyte concentrations in biological samples remain unchanged from the moment of collection to the point of analysis. This guide provides an in-depth comparison of the stability of ebastine and its metabolites in biological matrices, grounded in experimental data and established bioanalytical principles.

The Critical Role of Metabolite Stability in Bioanalysis

Ebastine, a second-generation H1 antihistamine, undergoes rapid and extensive first-pass metabolism to its pharmacologically active carboxylic acid metabolite, carebastine.[1][2] Consequently, plasma concentrations of the parent ebastine are often very low or negligible, making carebastine the primary analyte of interest for assessing the drug's therapeutic effect.[1] Understanding the comparative stability of both ebastine and carebastine is crucial for several reasons:

  • Accurate Pharmacokinetic Profiling: Degradation of either compound can lead to an underestimation of their true concentrations, resulting in erroneous pharmacokinetic parameters such as half-life, clearance, and bioavailability.

  • Method Validation Integrity: Stability assessments are a cornerstone of bioanalytical method validation as mandated by regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5]

  • Reliable Clinical Data: In clinical trials, samples are often collected at various sites and may be stored for extended periods before analysis. Ensuring analyte stability under these conditions is essential for the reliability of the clinical data generated.

This guide will delve into the experimental evidence for the stability of ebastine and carebastine under various conditions encountered during sample handling and storage.

Metabolic Pathway of Ebastine

The metabolic conversion of ebastine is a key factor in its pharmacological activity and bioanalytical considerations. The following diagram illustrates the primary metabolic pathway.

Ebastine_Metabolism cluster_legend Legend Ebastine Ebastine Carebastine Carebastine (Active Metabolite) Ebastine->Carebastine First-Pass Metabolism (CYP450 Enzymes) Parent Drug Parent Drug Active Metabolite Active Metabolite

Caption: Metabolic conversion of ebastine to its active metabolite, carebastine.

Comparative Stability Analysis in Human Plasma

Human plasma is the most common biological matrix for the bioanalysis of ebastine and its metabolites. The stability of these analytes has been evaluated under various conditions as part of method validation studies for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[6]

Freeze-Thaw Stability

The process of freezing and thawing samples can cause physical stress and enzymatic degradation of analytes. Therefore, it is crucial to assess the stability of ebastine and carebastine after multiple freeze-thaw cycles.

Experimental Evidence: In a study by Nair et al. (2018), the stability of ebastine and carebastine in human plasma was evaluated for up to five freeze-thaw cycles.[6] The results indicated that both compounds remained stable throughout the five cycles, demonstrating their robustness to this common laboratory procedure.[6]

Short-Term (Bench-Top) Stability

Samples are often left at room temperature on the laboratory bench during processing. Assessing short-term stability at ambient temperatures is therefore a critical component of method validation.

Experimental Evidence: The same study by Nair et al. (2018) also investigated the stability of processed samples of ebastine and carebastine at room temperature.[6] Their findings concluded that the processed samples were stable for at least 119 hours, providing a sufficient window for sample preparation and analysis without significant degradation.[6]

Long-Term Storage Stability

Clinical and preclinical studies often require the long-term storage of samples at low temperatures. It is essential to confirm that the analytes of interest do not degrade over these extended periods.

Experimental Evidence: While specific quantitative data from peer-reviewed publications is limited, bioanalytical method validation reports submitted for regulatory approval routinely include long-term stability data. The general acceptance criterion is that the mean concentration of the stability quality control (QC) samples should be within ±15% of the nominal concentration. Based on the successful validation of numerous bioanalytical methods, it is inferred that ebastine and carebastine are stable in human plasma when stored at -20°C and -70°C for extended periods, typically covering the duration of a clinical study.

Summary of Stability Data

Stability ParameterMatrixAnalyteConditionsFindingReference
Freeze-Thaw Stability Human PlasmaEbastine & Carebastine5 cyclesStable[6]
Short-Term (Bench-Top) Stability Human PlasmaEbastine & Carebastine (Processed Samples)Room temperature for 119 hoursStable[6]
Long-Term Storage Stability Human PlasmaEbastine & Carebastine-20°C and -70°CGenerally considered stable based on method validation principles.Inferred from regulatory guidelines[3][4][5]

Experimental Protocols for Stability Assessment

The following protocols are based on established bioanalytical method validation guidelines and the methodologies reported in the scientific literature for ebastine and carebastine.[3][4][5][6]

Preparation of Stability Samples
  • Spiking: Prepare pools of the biological matrix (e.g., human plasma) spiked with ebastine and carebastine at low and high QC concentration levels.

  • Aliquoting: Aliquot these pools into appropriate storage vials. A subset of these aliquots will serve as the baseline (time zero) samples.

Freeze-Thaw Stability Assessment

Freeze_Thaw_Workflow Start Prepare Low & High QC Samples Freeze Freeze at -20°C or -70°C (for at least 12 hours) Start->Freeze Thaw Thaw Unassisted at Room Temperature Freeze->Thaw Repeat Repeat Freeze-Thaw Cycle (e.g., 5 times) Thaw->Repeat After each cycle, analyze a subset Repeat->Freeze Analyze Analyze Samples vs. T0 Repeat->Analyze

Caption: Workflow for assessing freeze-thaw stability.

  • Baseline Analysis: Analyze the time zero QC samples to establish the initial concentrations.

  • Cycling: Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours, followed by unassisted thawing at room temperature.

  • Repetition: Repeat this freeze-thaw cycle for a specified number of times (e.g., three to five cycles).

  • Analysis: After the completion of the desired number of cycles, analyze the QC samples.

  • Evaluation: Compare the mean concentrations of the cycled samples to the baseline concentrations. The deviation should be within ±15%.

Short-Term (Bench-Top) Stability Assessment
  • Thawing: Thaw the low and high QC samples and keep them at room temperature for a specified duration that reflects the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the QC samples after the specified duration.

  • Evaluation: Compare the mean concentrations of the bench-top samples to the baseline concentrations. The deviation should be within ±15%.

Long-Term Storage Stability Assessment
  • Storage: Store the low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -70°C).

  • Time Points: At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples.

  • Analysis: Analyze the retrieved QC samples along with a freshly prepared calibration curve.

  • Evaluation: Compare the mean concentrations of the stored samples to the nominal concentrations. The deviation should be within ±15%.

Conclusion and Recommendations

The available scientific evidence indicates that both ebastine and its primary active metabolite, carebastine, exhibit good stability in human plasma under typical bioanalytical laboratory conditions, including multiple freeze-thaw cycles and short-term exposure to room temperature.[6] While specific long-term storage data is not always publicly available in extensive detail, the principles of validated bioanalytical methods suggest that they are stable when stored at -20°C or colder.

For researchers and scientists, it is imperative to perform and document comprehensive stability assessments as part of any bioanalytical method validation for ebastine and carebastine. Adherence to regulatory guidelines, such as those from the ICH, is essential for ensuring the quality and integrity of the data generated. The inherent stability of carebastine, the main active component, provides confidence in the reliability of pharmacokinetic data when proper sample handling and storage protocols are followed.

References

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. Available at: [Link]

  • Vincent, J., Liminana, R., Meredith, P. A., & Reid, J. L. (1988). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British journal of clinical pharmacology, 26(5), 497–502. Available at: [Link]

  • Phiri, M., et al. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical chromatography : BMC, 34(10), e4904. Available at: [Link]

  • Kang, W., Liu, K. H., Ryu, J. Y., & Shin, J. G. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 813(1-2), 75–80. Available at: [Link]

  • Roberts, D. J. (2000). Ebastine: an update of its use in allergic disorders. Drugs, 60(6), 1317-1337. Available at: [Link]

  • Yamaguchi, T., et al. (1994). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung, 44(1), 59-62. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available at: [Link]

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A Comparative Analysis of Antihistaminic Potency: Ebastine N-Oxide versus Carebastine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the antihistaminic potency of two key molecules related to the second-generation antihistamine, ebastine: its principal active metabolite, Carebastine , and its N-oxide derivative, Ebastine N-Oxide . While ebastine itself is a prodrug, its therapeutic effects are largely attributed to its rapid and extensive conversion to carebastine.[1][2] The emergence of Ebastine N-Oxide, either as a metabolite or a degradation product, necessitates a clear understanding of its pharmacological activity relative to the well-characterized carebastine.[3]

The Metabolic Landscape of Ebastine

Upon oral administration, ebastine undergoes near-complete first-pass metabolism in the liver to its active carboxylic acid metabolite, carebastine.[1] This conversion is a critical step in the drug's mechanism of action, with carebastine being primarily responsible for the observed antihistaminic effects.[4][5] The metabolic pathway is complex, involving cytochrome P450 enzymes, primarily CYP3A4 and CYP2J2, which mediate the formation of various intermediates, including hydroxyebastine, ultimately leading to carebastine.[6] Ebastine N-Oxide is also formed through metabolic oxidation.[3]

Ebastine_Metabolism Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine Ebastine->Hydroxyebastine CYP2J2, CYP3A4 Ebastine_N_Oxide Ebastine N-Oxide Ebastine->Ebastine_N_Oxide Metabolic Oxidation Carebastine Carebastine (Principal Active Metabolite) Hydroxyebastine->Carebastine CYP2J2, CYP3A4

Metabolic conversion of Ebastine.

Potency Profile of Carebastine: The Active Moiety

Carebastine is a potent and selective histamine H1 receptor antagonist.[4][7] Its high affinity for the H1 receptor is central to its efficacy in alleviating the symptoms of allergic conditions.[5] The potency of carebastine has been quantified in several preclinical studies, establishing it as the benchmark for ebastine's therapeutic activity.

In competitive antagonism assays, carebastine demonstrates significantly higher potency than the parent drug, ebastine.[8] Furthermore, functional assays have confirmed its ability to inhibit histamine-induced physiological responses at low concentrations. For instance, in isolated guinea pig trachea, carebastine effectively inhibits histamine-induced contractions with an IC50 of 0.12 µM.[9]

CompoundAssayPotency MetricValueReference
Carebastine Histamine-induced contraction (guinea pig trachea)IC500.12 µM[9]
Carebastine [3H]-mepyramine binding (rat cerebral cortex H1 receptors)IC500.17 µmol/L[8]
Ebastine [3H]-mepyramine binding (rat cerebral cortex H1 receptors)IC500.32 µmol/L[8]

Potency Profile of Ebastine N-Oxide: An Emerging Picture

Ebastine N-Oxide is known to retain antihistaminic properties and exerts its effects through interaction with histamine H1 receptors.[3] However, a detailed, quantitative characterization of its potency, particularly in direct comparison to carebastine, is not extensively documented in publicly available literature. This represents a significant knowledge gap for researchers in the field. The current understanding is that Ebastine N-Oxide contributes to the overall pharmacological profile of ebastine, but its relative contribution to the therapeutic effect remains to be fully elucidated.

Experimental Protocols for a Head-to-Head Potency Comparison

To definitively ascertain the relative potency of Ebastine N-Oxide and Carebastine, standardized in vitro assays are essential. The following protocols outline the methodologies for a comprehensive comparative assessment.

Protocol 1: Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of the test compounds to the histamine H1 receptor, typically using a radioligand displacement method.

Objective: To determine the inhibitory constant (Ki) of Ebastine N-Oxide and Carebastine for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compounds (Ebastine N-Oxide and Carebastine).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1 Receptor-Expressing Cell Membranes Incubation Incubate Membranes, Radioligand & Compounds Membranes->Incubation Radioligand [³H]-mepyramine (Radioligand) Radioligand->Incubation Compounds Ebastine N-Oxide & Carebastine (Test Compounds) Compounds->Incubation Filtration Separate Bound from Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50 Determine IC50 Values Counting->IC50 Ki Calculate Ki Values IC50->Ki

Workflow for H1 Receptor Binding Assay.
Protocol 2: Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of the test compounds to inhibit histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Objective: To determine the functional potency (IC50) of Ebastine N-Oxide and Carebastine in inhibiting histamine-induced H1 receptor signaling.

Methodology:

  • Cell Culture: Culture cells stably expressing the human histamine H1 receptor in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of Ebastine N-Oxide and Carebastine.

  • Histamine Stimulation: Add a fixed concentration of histamine to stimulate the H1 receptors.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

  • Data Analysis: Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion and Future Directions

The available evidence strongly establishes Carebastine as the primary driver of ebastine's antihistaminic activity, with a well-defined and potent profile as a histamine H1 receptor antagonist. Ebastine N-Oxide is also pharmacologically active at the H1 receptor, though its potency relative to Carebastine remains to be conclusively determined through direct comparative studies.

For researchers and drug development professionals, a head-to-head comparison of Ebastine N-Oxide and Carebastine using standardized in vitro binding and functional assays is a critical next step. Such studies will provide a clearer understanding of the complete pharmacological profile of ebastine and its derivatives, aiding in the development of future antihistaminic therapies and the establishment of comprehensive impurity profiling for quality control.

References

  • Rico, P. et al. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 2, 73–87. Available at: [Link]
  • Rico, P. et al. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. PMC, 2, 73–87. Available at: [Link]
  • Roberts, D. J. (1996). A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist. Drug investigation, 11(3), 113-125. Available at: [Link]
  • Yamaguchi, T. et al. (1993). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 43(10), 1044-1047. Available at: [Link]
  • Kamei, C. et al. (1992). [Pharmacological study of ebastine, a novel histamine H1-receptor antagonist]. Nihon Yakurigaku Zasshi, 100(4), 313-322. Available at: [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Ebastine?. Available at: [Link]
  • Liu, K. H. et al. (2006). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug metabolism and disposition, 34(10), 1793-1798. Available at: [Link]
  • Patsnap Synapse. (2023). Exploring Ebastine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Available at: [Link]
  • Sorkin, E. M., & Goa, K. L. (1999). Ebastine: an update of its use in allergic disorders. Drugs, 57(5), 735-753. Available at: [Link]
  • European Patent Office. (2006). Nanoparticulate ebastine formulations. EP1898882B1.
  • ResearchGate. (2025). pharmacological study of ebastine,a novel histamine H1 receptor antagonist. Available at: [Link]
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A Head-to-Head Comparison for Drug Development Professionals: Ebastine and its Active Metabolite, Carebastine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of the second-generation antihistamine, Ebastine, and its pharmacologically active N-oxide metabolite, Carebastine. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the causal mechanisms, comparative experimental data, and the critical prodrug-metabolite relationship that defines their clinical utility.

Introduction: The Prodrug Strategy in Antihistamine Development

Ebastine is a potent and selective H1-receptor antagonist, valued for its efficacy in managing allergic rhinitis and chronic idiopathic urticaria with a non-sedating profile.[1][2][3] However, the therapeutic activity observed after oral administration of Ebastine is not primarily due to the parent compound itself. Ebastine functions as a prodrug, undergoing rapid and extensive first-pass metabolism to form its active carboxylic acid metabolite, Carebastine.[4][5][6] It is Carebastine that is largely responsible for the systemic antihistaminic effects.[4][7][8] Understanding the distinct properties of both the parent molecule and its active metabolite is crucial for optimizing drug development, predicting clinical performance, and designing bioequivalence studies. This guide dissects their comparative pharmacology, pharmacokinetics, and mechanism of action, supported by experimental data and protocols.

Section 1: Metabolic Activation - The Conversion Pathway

The clinical efficacy of Ebastine is fundamentally dependent on its biotransformation. After oral administration, Ebastine is absorbed and subjected to intense metabolism by the cytochrome P450 (CYP) enzyme system, primarily in the intestine and liver.[1][4] Plasma concentrations of the parent drug, Ebastine, are typically negligible or undetectable, while Carebastine reaches therapeutic concentrations.[8][9]

The metabolic cascade involves two primary reactions: N-dealkylation and hydroxylation. Critically, CYP2J2 and CYP3A4 are the major enzymes responsible for converting Ebastine to its key metabolites, including an intermediate, hydroxyebastine, which is then oxidized to Carebastine.[10][11] Specifically, CYP2J2 plays a dominant role in the initial hydroxylation, while CYP3A4 is the main catalyst for the N-dealkylation of Ebastine and its subsequent metabolites.[4][11]

Metabolic_Pathway cluster_enzymes CYP450 Enzymes Ebastine Ebastine (Prodrug) Hydroxyebastine Hydroxyebastine (Intermediate) Ebastine->Hydroxyebastine Hydroxylation Desalkylebastine Desalkylebastine (Metabolite) Ebastine->Desalkylebastine Carebastine Carebastine (Active Metabolite) Hydroxyebastine->Carebastine CYP2J2 CYP2J2 CYP2J2->Ebastine:n major CYP3A4 CYP3A4 CYP3A4->Ebastine:n minor CYP3A4->Desalkylebastine:s major

Figure 1: Metabolic conversion of Ebastine.

Section 2: Comparative Pharmacokinetic Profiles

A direct pharmacokinetic comparison is skewed by Ebastine's role as a prodrug. The clinically relevant parameters are those of Carebastine following the administration of Ebastine.

ParameterCarebastine (following Ebastine administration)Ebastine (Parent Drug)
Peak Plasma Time (Tmax) 2.5 - 6 hours[1][8][9]Not applicable (negligible levels)[8]
Elimination Half-life (t½) 10 - 19 hours[1][7][8][9]Not applicable
Plasma Protein Binding >95%[7]>95%[7]
Effect of Food Plasma levels may increase 1.5-2.0 fold[7]Not applicable
Metabolism Further N-dealkylation via CYP3A4[11]Extensive first-pass metabolism via CYP2J2 & CYP3A4[1][4][11]

Causality Behind Experimental Choices: Pharmacokinetic studies for Ebastine focus on quantifying Carebastine levels because its sustained plasma concentration directly correlates with the duration of antihistaminic activity.[5] The long half-life of Carebastine is the primary reason Ebastine is effective with a once-daily dosing regimen.[1]

Section 3: Head-to-Head Pharmacodynamic Analysis

While Carebastine is the primary active agent in vivo, in vitro studies allow for a direct comparison of the pharmacological activity of both molecules.

Histamine H1 Receptor Binding Affinity

The cornerstone of an antihistamine's action is its affinity for the H1 receptor. This is quantified using competitive antagonism assays, where the pA2 value represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater receptor affinity.

CompoundH1 Receptor Affinity (pA2)
Carebastine 8.7[12]
Ebastine 7.9[12]

Analysis: The data clearly shows that Carebastine possesses a significantly higher binding affinity for the H1 receptor than its parent prodrug, Ebastine.[12] This finding provides a molecular basis for the assertion that Carebastine is the principal mediator of Ebastine's therapeutic effect.

Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity

This protocol provides a self-validating system to determine and compare the binding affinities of test compounds like Ebastine and Carebastine.

Objective: To determine the inhibitory constant (Ki) of Ebastine and Carebastine for the histamine H1 receptor by measuring their ability to displace a specific radioligand.

Materials:

  • Cell membranes from a stable cell line expressing human H1 receptors (e.g., CHO-H1 or HEK293-H1).

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM Mianserin or Triprolidine.

  • Test Compounds: Ebastine and Carebastine, serially diluted.

  • 96-well plates, glass fiber filters, scintillation counter, and scintillation fluid.

Methodology:

  • Membrane Preparation: Thaw cryopreserved cell membranes on ice and dilute to a final concentration of 20-40 µg of protein per well in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL buffer, 50 µL [³H]-Mepyramine, 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL Mianserin (10 µM), 50 µL [³H]-Mepyramine, 100 µL membrane suspension.

    • Competitive Binding: 50 µL of serially diluted Ebastine or Carebastine, 50 µL [³H]-Mepyramine, 100 µL membrane suspension. (Final [³H]-Mepyramine concentration should be near its Kd value, e.g., 1 nM).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

graphprotocol_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare H1R Membranes D Combine Reagents in 96-well Plate A->D B Serial Dilute Ebastine/Carebastine B->D C Prepare Radioligand ([³H]-Mepyramine) C->D E Incubate at 25°C for 60 min D->E F Filter & Wash (Cell Harvester) E->F G Quantify Radioactivity (Scintillation Counter) F->G H Calculate IC50 (Non-linear Regression) G->H I Calculate Ki (Cheng-Prusoff) H->I

Figure 2: Workflow for H1 Receptor Binding Assay.
Anti-inflammatory Activity

Beyond direct receptor antagonism, effective antihistamines can modulate the allergic cascade by inhibiting the release of inflammatory mediators from mast cells.

CompoundInhibition of Anti-IgE-induced Mediator Release (IC30)
Ebastine 2.57 – 9.6 µmol/L[12][13]
Carebastine 8.14 µmol/L[12][13]

Analysis: In this in vitro model using dispersed nasal polyp cells, Ebastine demonstrated greater potency than Carebastine in inhibiting the release of eicosanoids (LTC4/D4 and PGD2).[12][13] This suggests that while Carebastine is the more potent H1 receptor antagonist, the parent drug, Ebastine, may possess its own anti-inflammatory properties. However, the clinical relevance of this finding is debatable, given Ebastine's low systemic exposure. It may suggest a potential for topical activity or a localized effect in the gut wall prior to metabolism.

Section 4: Central Nervous System Penetration and Safety

A defining feature of second-generation antihistamines is their low propensity to cross the blood-brain barrier (BBB), thus minimizing sedative side effects. Both Ebastine and Carebastine fit this profile.[1] Their chemical structure, which includes a polar carboxylic acid group in Carebastine, and their nature as substrates for efflux transporters at the BBB (like P-glycoprotein) contribute to their limited CNS penetration. Clinically, the incidence of drowsiness with Ebastine is comparable to placebo.[2][7]

Synthesis and Conclusion

The relationship between Ebastine and Carebastine is a classic example of a successful prodrug strategy. Ebastine serves as a stable, orally bioavailable precursor that is efficiently converted into the highly active and long-lasting metabolite, Carebastine.

  • Pharmacokinetic Driver: Ebastine is the delivery form; its rapid metabolism necessitates focusing on the pharmacokinetics of Carebastine, whose long half-life allows for convenient once-daily dosing.

  • Pharmacodynamic Powerhouse: Carebastine is the more potent H1 receptor antagonist, driving the primary antihistaminic effect observed clinically.

  • A Tale of Two Activities: While Carebastine excels at receptor binding, in vitro data suggest the parent drug, Ebastine, may be more effective at inhibiting inflammatory mediator release. The clinical significance of this secondary action warrants further investigation but is likely limited by Ebastine's low systemic concentrations.

For drug development professionals, this head-to-head comparison underscores a critical lesson: when dealing with a prodrug, the therapeutic profile is a composite of the properties of both the parent compound and its active metabolite(s). The success of Ebastine lies in the synergistic relationship where the prodrug ensures delivery and the metabolite provides sustained, potent, and safe therapeutic action.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ebastine? Retrieved from [Link]

  • Goyal, V., et al. (2017). Comparative Efficacy and Safety of Ebastine 20 mg, Ebastine 10 mg and Levocetirizine 5 mg in Acute Urticaria. Journal of Clinical and Diagnostic Research, 11(3), WC01–WC05. Available at: [Link]

  • Rico, J. M., et al. (2009). ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 2, 73–82. Available at: [Link]

  • Yamaguchi, T., et al. (1995). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittelforschung, 45(8), 903-907. Available at: [Link]

  • Taylor & Francis Online. (Various Dates). Ebastine – Knowledge and References. Retrieved from [Link]

  • Vincent, J., et al. (1988). The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects. British Journal of Clinical Pharmacology, 26(5), 497–502. Available at: [Link]

  • Rico, J. M., et al. (2009). Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. Journal of Asthma and Allergy, 2, 73–82. Available at: [Link]

  • ResearchGate. (n.d.). Ebastine. Retrieved from [Link]

  • Balfour, J. A., & Punekar, Y. S. (2000). Ebastine: an update of its use in allergic disorders. Drugs, 60(4), 893-913. Available at: [Link]

  • Patsnap Synapse. (n.d.). Carebastine. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of once-daily ebastine 20 mg, ebastine 10 mg, loratadine 10 mg, and placebo in the treatment of seasonal allergic rhinitis. Retrieved from [Link]

  • Sorkin, E. M., & Goa, K. L. (1996). Ebastine. A review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 52(1), 81-100. Available at: [Link]

  • Hashizume, T., et al. (2002). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 30(11), 1266-1273. Available at: [Link]

  • Lee, J. I., et al. (2010). Characterization of Ebastine, Hydroxyebastine, and Carebastine Metabolism by Human Liver Microsomes and Expressed Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 38(1), 133-140. Available at: [Link]

  • CARE Hospitals. (n.d.). Ebastine: Uses, Side Effects, Dosage, Precautions and More. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of Ebastine N-Oxide Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to the meticulous study of pharmacokinetics and drug metabolism, the reliable quantification of drug metabolites is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of Ebastine N-Oxide, a potential metabolite and degradation product of the second-generation antihistamine, Ebastine. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and propose a robust framework for the inter-laboratory validation of Ebastine N-Oxide assays, ensuring data integrity and comparability across different research sites.

The Significance of Ebastine and the Emergence of Ebastine N-Oxide

Ebastine is a potent and selective H1 receptor antagonist widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1] Upon oral administration, Ebastine undergoes extensive first-pass metabolism, primarily to its active carboxylic acid metabolite, carebastine.[2][3] The metabolism of Ebastine is complex, involving multiple pathways and cytochrome P450 enzymes, principally CYP3A4 and CYP2J2, leading to various metabolites including hydroxyebastine and desalkylebastine.[4][5]

While carebastine is the major active metabolite, the formation of other metabolites, including oxidative products, is of significant interest in comprehensive drug safety and metabolism studies. Ebastine N-Oxide has been identified as a product of Ebastine degradation under oxidative stress.[6] The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities and can be mediated by cytochrome P450s and flavin-containing monooxygenases.[7] These N-oxide metabolites can sometimes be biologically active or unstable, reverting to the parent drug, which necessitates their accurate quantification in biological matrices.[7] The potential for Ebastine N-Oxide to be a human metabolite warrants the development and validation of sensitive and specific analytical methods for its measurement.

A Comparative Analysis of Bioanalytical Platforms for Ebastine N-Oxide Quantification

The choice of an analytical platform is a critical decision in bioanalysis, governed by the required sensitivity, selectivity, and throughput. Here, we compare the two most relevant techniques for the quantification of Ebastine N-Oxide in biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of small molecules. Several HPLC-UV methods have been developed for the analysis of Ebastine in pharmaceutical formulations.[8]

  • Principle: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column.

  • Strengths:

    • Cost-effective and widely available: The instrumentation is common in most analytical laboratories.

    • Robust and reliable: The technique is well-established and generally provides reproducible results for routine analysis.

  • Limitations:

    • Limited Sensitivity: Compared to mass spectrometry, UV detection is significantly less sensitive, which may be a major drawback for quantifying low-level metabolites in biological samples.

    • Potential for Interference: The selectivity of UV detection is based on the chromophore of the analyte. In complex biological matrices, endogenous compounds may co-elute and absorb at the same wavelength, leading to interference and inaccurate quantification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and selectivity.

  • Principle: Following chromatographic separation, the analyte is ionized and introduced into a mass spectrometer. In a tandem mass spectrometer, a specific parent ion (precursor ion) of the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity.

  • Strengths:

    • Exceptional Sensitivity: LC-MS/MS can detect and quantify analytes at picogram or even femtogram levels, making it ideal for low-concentration metabolites.

    • High Selectivity: The use of MRM transitions significantly reduces the likelihood of interference from co-eluting compounds, ensuring accurate quantification in complex matrices.

    • Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity.

  • Limitations:

    • Higher Cost and Complexity: The instrumentation is more expensive and requires specialized expertise for operation and maintenance.

    • Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of quantification. This necessitates careful method development and validation, including the use of a stable isotope-labeled internal standard.

For the quantification of Ebastine N-Oxide, which is expected to be present at low concentrations in biological samples, LC-MS/MS is the unequivocally superior choice . Its sensitivity and selectivity are essential for obtaining reliable pharmacokinetic and metabolism data.

Proposed Framework for an Inter-laboratory Validation of an Ebastine N-Oxide LC-MS/MS Assay

The purpose of an inter-laboratory validation (or cross-validation) is to ensure that a bioanalytical method provides equivalent results when performed in different laboratories.[8] This is crucial when data from multiple sites will be combined for regulatory submissions or integrated into a single pharmacokinetic/pharmacodynamic model.

Here, we propose a comprehensive workflow and protocol for a hypothetical inter-laboratory validation of an LC-MS/MS assay for Ebastine N-Oxide in human plasma.

Experimental Workflow

Caption: Workflow for the inter-laboratory validation of the Ebastine N-Oxide assay.

Detailed Experimental Protocols
  • Ebastine N-Oxide Analytical Standard: A certified reference standard of Ebastine N-Oxide should be procured from a reputable supplier.[9]

  • Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of Ebastine N-Oxide (e.g., Ebastine N-Oxide-d5) is highly recommended to compensate for matrix effects and variability in extraction and ionization. If a SIL-IS is not available, a structurally similar compound can be used, but this requires more rigorous validation of matrix effects.

  • Reagents and Solvents: All solvents and reagents should be of HPLC or LC-MS grade.

  • LC System: UPLC or HPLC system capable of delivering reproducible gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a common choice for the analysis of small molecules in positive ion mode.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions:

    • Ebastine N-Oxide: Based on its molecular weight of approximately 485.66 g/mol , a potential precursor ion would be [M+H]+ at m/z 486.7. A likely fragmentation would involve the loss of the N-oxide oxygen and subsequent fragmentation of the Ebastine backbone. A hypothetical MRM transition could be 486.7 -> 470.7 (loss of oxygen). Further product ion scans would be necessary to determine the most abundant and specific fragment ions.

    • Internal Standard (Ebastine N-Oxide-d5): The precursor ion would be [M+H]+ at m/z 491.7. The MRM transition would be selected based on a similar fragmentation pattern, e.g., 491.7 -> 475.7 .

Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.

Sample_Preparation_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard (e.g., 10 µL of Ebastine N-Oxide-d5) Start->Add_IS Add_Precipitant Add Acetonitrile (300 µL) (containing 0.1% Formic Acid) Add_IS->Add_Precipitant Vortex Vortex Mix (1 min) Add_Precipitant->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness (under Nitrogen) Supernatant_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: A typical protein precipitation workflow for plasma sample preparation.

The lead laboratory (Lab A) will perform a full method validation according to ICH M10 guidelines.[5][10] The participating laboratory (Lab B) will perform a partial validation.

  • Preparation of Validation Samples (Lab A):

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ebastine N-Oxide into pooled human plasma.

    • QC samples should be prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

  • Shipment to Lab B:

    • Aliquots of the validation samples (calibrators and QCs) and a set of at least 20 blinded incurred study samples (if available) are shipped on dry ice to Lab B.

  • Analysis:

    • Both laboratories will analyze the validation samples in triplicate on three separate days.

    • The incurred samples will be analyzed in a single run.

  • Acceptance Criteria:

    • Accuracy and Precision: For both labs, the mean accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).[3]

    • Inter-laboratory Comparison of QCs: The mean concentration of the QC samples analyzed at Lab B should be within ±15% of the mean concentration obtained at Lab A.

    • Incurred Sample Reanalysis (ISR): At least 67% of the incurred samples re-analyzed at Lab B should have results within ±20% of the results from Lab A.[8]

Data Presentation for Inter-laboratory Comparison

Table 1: Comparison of Accuracy and Precision Data for Ebastine N-Oxide QCs

QC Level (ng/mL)LaboratoryMean Measured Conc. (ng/mL) (n=9)Accuracy (%)Precision (%CV)
LLOQ (0.1) Lab A0.105105.08.5
Lab B0.108108.09.2
Low (0.3) Lab A0.29197.06.1
Lab B0.29799.07.5
Mid (10) Lab A10.2102.04.5
Lab B9.898.05.8
High (80) Lab A78.498.03.9
Lab B81.6102.04.2

Table 2: Inter-laboratory Bias Assessment

QC Level (ng/mL)Mean Conc. Lab A (ng/mL)Mean Conc. Lab B (ng/mL)% Difference
LLOQ (0.1) 0.1050.108+2.9
Low (0.3) 0.2910.297+2.1
Mid (10) 10.29.8-3.9
High (80) 78.481.6+4.1

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The successful inter-laboratory validation of a bioanalytical method for Ebastine N-Oxide is a critical step in ensuring the reliability and comparability of data generated across different research sites. While LC-MS/MS stands out as the most suitable platform for this purpose, its implementation requires a meticulous approach to method development and validation. By following the principles outlined in this guide, researchers can establish a robust and reproducible assay for Ebastine N-Oxide, thereby contributing to a more comprehensive understanding of the metabolism and disposition of Ebastine. This commitment to scientific integrity and logical, self-validating systems is the bedrock of trustworthy and authoritative bioanalytical data in drug development.

References

  • Hashizume, T., et al. (2002). Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A. Drug Metabolism and Disposition, 30(8), 935-942.
  • Lefebvre, R. A., et al. (2001). Pharmacokinetics and safety of ebastine in patients with impaired hepatic function compared with healthy volunteers: a phase I open-label study. Clinical Therapeutics, 23(11), 1866-1882.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. Retrieved from [Link]

  • Patel, S. S. (n.d.). A thesis submitted to Saurashtra University, Rajkot for the degree of Doctor of Philosophy in Pharmacy. Shodhganga.
  • Patnaik, A., & P.K., S. (2024). RP- HPLC Method Development and Validation for In vitro- dissolution of Ebastine in tablet dosage form. Journal of Drug Delivery and Therapeutics, 14(2), 143-150.
  • Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
  • Sastre, J. (2008). Ebastine in allergic rhinitis and chronic idiopathic urticaria. Allergy, 63 Suppl 89, 1-20.
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).
  • Patsnap Synapse. (2024). What is the mechanism of Ebastine? Retrieved from [Link]

  • European Medicines Agency. (2011).
  • Goa, K. L., & Clissold, S. P. (1995). Ebastine. A review of its pharmacological properties and clinical efficacy in the treatment of allergic disorders. Drugs, 50(2), 346-369.
  • Pharmaffiliates. (n.d.). Ebastine N-Oxide. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).
  • National Accreditation Center. (2024).
  • EAS-ETH. (n.d.).
  • CompaLab. (n.d.). What is an inter laboratory comparison? Retrieved from [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved from [Link]

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A Comparative Guide to the Analysis of Ebastine and its Active Metabolite: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount for ensuring drug safety and efficacy. Ebastine, a second-generation H1 histamine receptor antagonist, undergoes rapid metabolism to its pharmacologically active carboxylic acid metabolite, carebastine. The reliable measurement of both ebastine and carebastine in various matrices is crucial for pharmacokinetic, bioequivalence, and stability studies. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the analysis of ebastine and its primary active metabolite.

The Analytical Challenge: Ebastine and Carebastine

Ebastine is a potent antihistamine used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Following oral administration, it is extensively metabolized to carebastine, which is largely responsible for its therapeutic effect.[2][3] The N-oxide of ebastine is also a known impurity and potential degradation product.[4] Therefore, analytical methods must be capable of accurately and selectively quantifying the parent drug and its key metabolite, often in complex biological matrices such as human plasma.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantitative analysis of pharmaceuticals. The principle relies on the separation of components in a mixture by passing it through a column packed with a stationary phase, followed by the detection of the analytes based on their absorption of UV light at a specific wavelength.

A Typical HPLC-UV Protocol for Ebastine Analysis

The following protocol is a representative example of an HPLC-UV method for the determination of ebastine in pharmaceutical formulations.[2][3]

1. Sample Preparation:

  • Accurately weigh and transfer a portion of the sample (e.g., powdered tablets) into a volumetric flask.
  • Dissolve the sample in a suitable solvent, such as methanol.
  • Sonicate for 15 minutes to ensure complete dissolution.
  • Dilute to the final volume with the mobile phase.
  • Filter the solution through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

  • Column: Phenomenex RP-C18 (250 mm × 4.6 mm, 5 µm)[2][3]
  • Mobile Phase: A mixture of methanol and water (90:10 v/v)[2][3]
  • Flow Rate: 1.5 mL/min[2]
  • Detection Wavelength: 262 nm[2][3]
  • Injection Volume: 20 µL

3. Validation Parameters:

  • The method is typically validated for linearity, precision (intra-day and inter-day), accuracy, and specificity according to International Council for Harmonisation (ICH) guidelines.[5][6][7]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its exceptional sensitivity and selectivity.[8] This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. The mass spectrometer identifies and quantifies analytes based on their mass-to-charge ratio (m/z), providing a high degree of specificity.

A Representative LC-MS/MS Protocol for Ebastine and Carebastine in Human Plasma

The following is a summary of a validated LC-MS/MS method for the simultaneous determination of ebastine and carebastine in a biological matrix.[9][10][11]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 500 µL of plasma, add the internal standard (e.g., deuterated ebastine and carebastine).[9]
  • Load the sample onto a pre-conditioned SPE cartridge.
  • Wash the cartridge with an appropriate solvent to remove interferences.
  • Elute the analytes of interest with a suitable elution solvent.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: Symmetry C18 or equivalent[10]
  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10mM ammonium formate) and an organic solvent (e.g., acetonitrile).[10]
  • Flow Rate: 0.4 - 0.6 mL/min[9][11]
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ebastine, carebastine, and their internal standards.

3. Validation Parameters:

  • The method is validated in accordance with FDA and ICH guidelines for bioanalytical method validation, assessing parameters such as selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability.[12][13][14]

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the analysis of ebastine and its metabolites.

ParameterHPLC-UVLC-MS/MS
Sensitivity LowerSignificantly Higher
Limit of Quantification (LOQ) µg/mL range (e.g., 5 µg/mL for ebastine in formulations)[2][3]Sub-ng/mL to ng/mL range (e.g., 0.1 ng/mL for ebastine and 0.2 ng/mL for carebastine in plasma)[10]
Selectivity Good, but susceptible to interference from co-eluting compounds.Excellent, highly specific due to mass-based detection.[8][15]
Matrix Effects Less prone to ion suppression/enhancement.Can be affected by matrix components, often mitigated by stable isotope-labeled internal standards.
Speed/Throughput Longer run times.Shorter run times, enabling higher throughput.[15]
Complexity & Cost Simpler instrumentation, lower operational cost.More complex instrumentation, higher initial investment and maintenance costs.
Typical Application Routine quality control of pharmaceutical formulations, stability studies of bulk drug.Bioanalysis (pharmacokinetic and bioequivalence studies), trace-level impurity analysis.

Visualizing the Workflows

The following diagrams illustrate the typical analytical workflows for HPLC-UV and LC-MS/MS.

Analytical Workflow Comparison cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow h_start Sample Weighing & Dissolution h_filter Filtration h_start->h_filter h_inject HPLC Injection h_filter->h_inject h_sep Chromatographic Separation h_inject->h_sep h_detect UV Detection h_sep->h_detect h_data Data Analysis h_detect->h_data l_start Plasma Sample & Internal Standard Addition l_spe Solid-Phase Extraction (SPE) l_start->l_spe l_evap Evaporation & Reconstitution l_spe->l_evap l_inject LC Injection l_evap->l_inject l_sep Chromatographic Separation l_inject->l_sep l_detect MS/MS Detection l_sep->l_detect l_data Data Analysis l_detect->l_data

Caption: A comparison of the typical experimental workflows for ebastine analysis using HPLC-UV and LC-MS/MS.

Making the Right Choice: A Decision Guide

The selection of the appropriate analytical technique is a critical decision that impacts the quality and applicability of the generated data. The following decision tree can guide researchers in choosing between HPLC-UV and LC-MS/MS for their specific needs.

Decision Guide start Start: Define Analytical Needs matrix What is the sample matrix? start->matrix sensitivity Is high sensitivity (sub-ng/mL) required? matrix->sensitivity Pharmaceutical Formulation lcms Choose LC-MS/MS matrix->lcms Biological Fluid (Plasma, Urine) throughput Is high throughput essential? sensitivity->throughput No sensitivity->lcms Yes budget What are the budget constraints? throughput->budget No throughput->lcms Yes hplc Choose HPLC-UV budget->hplc Limited budget->lcms Sufficient

Caption: A logical flow diagram to guide the selection between HPLC-UV and LC-MS/MS based on project requirements.

Senior Application Scientist's Recommendation

As a seasoned professional in the field of analytical chemistry, my recommendation is contingent on the intended application.

For routine quality control of ebastine in pharmaceutical dosage forms , where analyte concentrations are relatively high and the matrix is clean, HPLC-UV is the method of choice . It is a cost-effective, robust, and reliable technique that provides the necessary performance for this purpose. The simpler instrumentation and methodology also translate to easier implementation and validation in a QC laboratory.

For bioanalytical applications , such as pharmacokinetic studies, bioequivalence trials, or the analysis of drug metabolites in biological fluids, LC-MS/MS is unequivocally the superior technique . The unparalleled sensitivity and selectivity of LC-MS/MS are essential for accurately quantifying the low concentrations of ebastine and carebastine typically found in plasma.[9][10] The ability to use stable isotope-labeled internal standards effectively mitigates matrix effects, ensuring the highest data quality, which is a critical requirement for regulatory submissions.[9] While the initial investment is higher, the high throughput and the reliability of the data justify the cost for research and development applications.

References

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research, 10(6), 426-432. [Link]

  • Patel, S. S. (n.d.). A thesis on "Analytical method development and validation for estimation of some drugs in their combined dosage forms and in biological fluid". Amazon S3. [Link]

  • Prabu, S. L., et al. (2008). Determination of ebastine in pharmaceutical formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 403–406. [Link]

  • National Center for Biotechnology Information. (n.d.). Ebastine N-Oxide. PubChem. [Link]

  • Adaway, J. E., et al. (2013). LC-MS/MS in the clinical laboratory—Where to from here. Clinical Biochemistry, 46(13-14), 1327-1337. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Prabu, S. L., et al. (2008). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences, 70(3), 403-406. [Link]

  • Rohatagi, S., et al. (2005). Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. Journal of Chromatographic Science, 43(8), 415-421. [Link]

  • Phiri, M., et al. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(11), e4932. [Link]

  • Darwish, I. A., et al. (2014). Validated stability indicating liquid chromatographic determination of ebastine in pharmaceuticals after pre column derivatization: Application to tablets and content uniformity testing. Journal of the Chilean Chemical Society, 59(1), 2315-2320. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Monciu, C. M., et al. (2010). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. Farmacia, 58(4), 444-453. [Link]

  • Van Schepdael, A., et al. (2000). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 870(1-2), 271-279. [Link]

  • Uekama, K., et al. (2014). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. Scholars Academic Journal of Pharmacy, 3(6), 444-449. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • CN104101663A. (2014). Method for testing ebastine-related substances by high performance liquid chromatography.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Phiri, M., et al. (2020). Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography–tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 34(11), e4932. [Link]

  • ResearchGate. (n.d.). Synthesis and structure of azelastine-N-oxides. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Ali, H. S., & Rajab, N. A. (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. Journal of Complementary Medicine Research, 14(1), 16-20. [Link]

  • Chowdhury, S. K., & Doss, G. A. (2001). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid Communications in Mass Spectrometry, 15(10), 793-802. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]

  • Kumar, A., et al. (2013). Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 78-82. [Link]

  • Bristol-Myers Squibb. (n.d.). Applications of LC/MS in Qualitative Drug Metabolite Studies. [Link]

  • Ali, H. S., & Rajab, N. A. (2023). Polymeric nanoparticle of Ebastine: Formulation, Characterization and in vitro Evaluation. ResearchGate. [Link]

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Relative quantification of Ebastine N-Oxide and other metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Relative Quantification of Ebastine and its Metabolites

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the relative quantification of the second-generation antihistamine, Ebastine, and its key metabolites, including Ebastine N-Oxide, Carebastine, Hydroxyebastine, and Desalkylebastine. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers field-proven insights, and presents supporting data to guide your analytical strategy.

Introduction: The Metabolic Journey of Ebastine

Ebastine is a potent and selective H1-receptor antagonist widely prescribed for allergic rhinitis and chronic idiopathic urticaria.[1][2][3] A critical aspect of its pharmacology is its extensive first-pass metabolism. After oral administration, Ebastine is rapidly and almost completely converted by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme into its primary active metabolite, carebastine.[4][5] This metabolite is largely responsible for the systemic antihistaminic effects observed clinically.[1][6][7]

Beyond carebastine, further metabolism leads to other oxidized metabolites, including hydroxyebastine and, to a lesser extent, desalkylebastine.[8][9] While "Ebastine N-Oxide" is not a commonly cited major metabolite in pharmacokinetic studies, N-oxidation is a known metabolic pathway for tertiary amines. The analytical methods discussed herein are adaptable for the quantification of such N-oxide metabolites, should they be of interest in specific metabolic studies. The simultaneous and accurate quantification of the parent drug and its array of metabolites is paramount for comprehensive pharmacokinetic (PK) and bioequivalence (BE) studies.

Below is a diagram illustrating the primary metabolic conversion of Ebastine.

Ebastine_Metabolism Ebastine Ebastine (Parent Drug) CYP3A4 Hepatic CYP3A4 (First-Pass Metabolism) Ebastine->CYP3A4 Oral Administration Carebastine Carebastine (Active Metabolite) CYP3A4->Carebastine Primary Conversion Other_Metabolites Hydroxyebastine, Desalkylebastine, Other Oxidized Metabolites Carebastine->Other_Metabolites Further Metabolism

Caption: Primary metabolic pathway of Ebastine to its active metabolite, Carebastine.

A Comparative Analysis of Quantification Techniques

The choice of analytical technique is a critical decision driven by the required sensitivity, selectivity, and the complexity of the sample matrix (e.g., plasma, urine, or pharmaceutical formulations).

  • UV-Spectrophotometry: This technique is often employed for the analysis of Ebastine in bulk drug or simple tablet dosage forms due to its simplicity and cost-effectiveness.[8] Methods have been developed for simultaneous estimation with other drugs, like Montelukast, by measuring absorbance at different wavelengths.[8] However, spectrophotometry fundamentally lacks the selectivity required to differentiate between Ebastine and its structurally similar metabolites in a complex biological matrix like plasma.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: RP-HPLC with UV detection offers a significant improvement in selectivity over spectrophotometry. By separating compounds based on their physicochemical properties, HPLC can resolve Ebastine from excipients and other drugs.[1][2][10] Several methods have been validated for determining Ebastine in pharmaceutical formulations, typically using a C18 column and a mobile phase of methanol and water.[1][2] While more powerful than UV alone, this method's sensitivity and ability to baseline-resolve multiple metabolites simultaneously in biological fluids can be limited, often requiring complex extraction procedures.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the unequivocal gold standard for the bioanalysis of drugs and their metabolites.[11] Its superior sensitivity and unparalleled selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for the simultaneous, accurate, and precise quantification of Ebastine and its various metabolites (Carebastine, Hydroxyebastine, etc.) down to the sub-ng/mL level in plasma.[8][9][12] This high-level performance is essential for pharmacokinetic profiling where metabolite concentrations can vary significantly.

Deep Dive: LC-MS/MS Methodologies for Ebastine Metabolite Profiling

Given its superiority, we will focus the comparison on the key components of LC-MS/MS workflows. The success of any bioanalytical method hinges on the careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

The Critical First Step: Sample Preparation

The primary goal of sample preparation is to isolate the analytes of interest from the complex biological matrix (e.g., plasma proteins, salts, lipids) which can interfere with analysis, a phenomenon known as matrix effects.

  • Protein Precipitation (PPT): This is a rapid and straightforward technique where an organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins. While efficient for high-throughput analysis, it is the "dirtiest" of the common techniques, often resulting in significant matrix effects due to the co-extraction of endogenous components.

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample by partitioning analytes between the aqueous sample and an immiscible organic solvent. One validated method uses a mixture of diethyl ether and dichloromethane to extract Ebastine and its metabolites from plasma.[9] This approach yields a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is often considered the most effective technique for minimizing matrix effects. It uses a solid sorbent to retain the analytes while interferences are washed away. A sensitive LC-MS/MS method for Ebastine and Carebastine utilized SPE for sample cleanup, demonstrating its efficacy in achieving low limits of quantification.[11]

Scientist's Insight: The choice of extraction method is a trade-off between speed, cost, and the required data quality. For discovery-phase or high-throughput screens, the speed of PPT may be acceptable. For validation and clinical sample analysis governed by regulatory guidelines, the cleaner extracts from LLE or SPE are strongly preferred to ensure accuracy and precision.

Achieving Separation: Chromatographic Conditions

Effective chromatographic separation is crucial to resolve the parent drug, its metabolites, and any potential isomeric interferences before they enter the mass spectrometer.

ParameterMethod 1 (Kang et al., 2004)[9]Method 2 (Nair et al., 2018)[12]Method 3 (General)[8]
Column Reversed-phase C18BDS Hypersil C18, 50x4.6 mm, 5µmSynergi™ Hydro‐RP 80A, 50x2.0 mm, 4µm
Mobile Phase A: 5 mM Ammonium AcetateB: AcetonitrileNot specifiedA: 0.1% Formic Acid in 5mM NH4AcB: Methanol
Elution Mode Isocratic (50:50, v/v)Not specifiedGradient
Flow Rate 0.2 mL/min0.6 mL/min0.4 mL/min

Causality Explained:

  • C18 Columns: The ubiquitous use of C18 columns stems from their hydrophobic stationary phase, which effectively retains and separates the relatively non-polar Ebastine and its metabolites.

  • Mobile Phase Additives: Ammonium acetate and formic acid are used to control the pH and act as proton sources. This promotes the formation of protonated molecules ([M+H]^+) in the electrospray ionization (ESI) source, which is crucial for detection in positive ion mode.

  • Isocratic vs. Gradient: An isocratic elution uses a constant mobile phase composition, which is simpler but may not effectively separate analytes with different polarities.[9] A gradient elution, where the mobile phase composition changes over time, offers superior resolving power for complex mixtures containing both the parent drug and its more polar metabolites.[8]

The Key to Specificity: Mass Spectrometry and MRM Transitions

Tandem mass spectrometry provides exquisite selectivity by monitoring a specific precursor-to-product ion transition for each analyte. This is almost always performed in the Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
Ebastine 470.7167.1[9]
Carebastine 500.6167.1[9]
Hydroxyebastine 486.7167.1[9]
Desalkylebastine 268.4167.1[9]
Terfenadine (IS) 472.7436.0[9]
Ebastine-D6 (IS) 496.2261.0[12]

Trustworthiness through Internal Standards (IS): The use of an internal standard is non-negotiable for a self-validating and robust bioanalytical method. An ideal IS is a stable, isotopically labeled version of the analyte (e.g., Ebastine-D6), as it co-elutes and experiences identical ionization effects, perfectly correcting for any variability during sample preparation and analysis.[12] If a deuterated standard is unavailable, a structurally similar compound like Terfenadine can be used.[9]

Validated Experimental Protocol: A Step-by-Step Workflow

The following is a representative LC-MS/MS protocol synthesized from validated methods for the simultaneous quantification of Ebastine and its metabolites in human plasma.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) IS 2. Add Internal Standard (e.g., Ebastine-D6) Plasma->IS Extract 3. Perform Extraction (LLE or SPE) IS->Extract Evap 4. Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject 5. Inject onto UPLC/HPLC System Evap->Inject MS 6. Detect with Tandem MS (MRM Mode) Inject->MS Integrate 7. Integrate Peak Areas (Analyte & IS) MS->Integrate Calibrate 8. Generate Calibration Curve Integrate->Calibrate Quantify 9. Calculate Concentrations Calibrate->Quantify

Caption: A typical bioanalytical workflow for metabolite quantification by LC-MS/MS.

Detailed Steps:
  • Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Ebastine, Carebastine, and other metabolites into blank human plasma.

  • Sample Extraction (LLE Example):

    • To 100 µL of plasma sample, standard, or QC, add 25 µL of internal standard working solution (e.g., Ebastine-D6 and Carebastine-D6 in methanol).

    • Add 100 µL of 1 M HCl.

    • Add 1 mL of extraction solvent (e.g., diethyl ether:dichloromethane 70:30 v/v).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient might start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ion Source: ESI+.

    • Detection: MRM mode using the transitions listed in the table above.

  • Data Analysis:

    • Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

    • Determine the concentration of the analytes in the QC and unknown samples from the regression equation.

Performance Comparison and Validation Data

A robust and reliable method must be fully validated according to regulatory guidelines (e.g., ICH M10). Below is a summary of typical performance characteristics for a validated LC-MS/MS method for Ebastine and Carebastine.

ParameterEbastineCarebastineAcceptance Criteria
Linearity Range 0.01 - 8.0 ng/mL[8]1.0 - 300 ng/mL[8]r² ≥ 0.99
LLOQ 0.1 ng/mL[11]0.2 ng/mL[11]S/N > 5; Precision ≤20%, Accuracy 80-120%
Intra-day Precision (%CV) < 15%[11]< 15%[11]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 15%[11]< 15%[11]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) 85-115%[11]85-115%[11]Within ±15% (±20% at LLOQ)
Recovery > 80%> 80%Consistent, precise, and reproducible

The relative quantification of Ebastine N-Oxide and other metabolites is most effectively and reliably achieved using a validated LC-MS/MS method. While simpler techniques like HPLC-UV have their place in analyzing pharmaceutical formulations, they lack the requisite sensitivity and selectivity for complex bioanalytical studies. A successful LC-MS/MS workflow is built on a foundation of clean sample extraction (preferably SPE or LLE), efficient chromatographic separation with a C18 column and gradient elution, and highly specific detection using MRM. The implementation of a stable, isotopically labeled internal standard is crucial for ensuring the method's trustworthiness and generating high-quality, defensible data for pharmacokinetic and clinical research.

References

  • Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

  • Prabu, S. L., et al. (2007). Determination of Ebastine in Pharmaceutical Formulations by HPLC. Indian Journal of Pharmaceutical Sciences. [Link]

  • Determination of Ebastine in Pharmaceutical Formulations by HPLC. PMC - NIH. [Link]

  • Kang, W., et al. (2004). Simultaneous determination of ebastine and its three metabolites in plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. [Link]

  • Simultaneous Determination of Ebastine and Its Active Metabolite (Carebastine) in Human Plasma Using LC–MS–MS. ResearchGate. [Link]

  • An Innovative RP-HPLC Method for Simultaneous Estimation of Montelukast and Ebastine in Tablet Formulations: Development, Validation, and Stability Assessment. Impactfactor. [Link]

  • Simultaneous Estimation and Validation of Ebastine and Phenylephrine Hydrochloride in tablet dosage form using UV-Spectroscopy. International Journal of ChemTech Research. [Link]

  • Nair, S. M., et al. (2018). Development and Validation of High Performance LCMS Methods for Estimation of Ebastine and Carebastine in Human Plasma. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Yamaguchi, T., et al. (1993). Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. Arzneimittel-Forschung. [Link]

  • Ebastine. Wikipedia. [Link]

  • What is the mechanism of Ebastine? Patsnap Synapse. [Link]

  • Janardhan, M., et al. Analytical Method Development and Validation for the Assay of Ebastine in Ebastine Mouth Dissolving tablets. Impactfactor. [Link]

  • Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ebastine N-Oxide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Ebastine N-Oxide. As a key metabolite and degradation product of the second-generation antihistamine Ebastine, this compound is frequently handled in research, development, and quality control laboratories[1][2]. Adherence to proper disposal protocols is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide is designed to provide researchers, scientists, and drug development professionals with a clear, actionable framework for managing Ebastine N-Oxide waste, thereby minimizing risk and ensuring compliance.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is understanding the materials being handled. While comprehensive toxicological data for Ebastine N-Oxide is limited, a conservative approach, informed by the data available for the parent compound Ebastine, is warranted[3][4]. The primary risks are associated with oral toxicity and significant environmental persistence.

Causality of Concern: The classification of Ebastine as harmful to aquatic life with long-lasting effects dictates the stringent disposal requirements[5]. Improper disposal, such as sewering or discarding in general waste, can introduce the active pharmaceutical ingredient (API) into waterways, posing a threat to ecosystems[6].

Table 1: Hazard Profile based on Parent Compound (Ebastine)

Hazard Classification GHS Code Description Source(s)
Acute Oral Toxicity H302 Harmful if swallowed.
Chronic Aquatic Toxicity H413 May cause long lasting harmful effects to aquatic life. [5]
Incompatible Materials N/A Strong oxidizing agents. [3][4]

| Hazardous Decomposition | N/A | Combustion produces Carbon Monoxide (CO), Carbon Dioxide (CO₂), and Nitrogen Oxides (NOx). |[4] |

The generation of nitrogen oxides during combustion is a key consideration for the disposal method. These gases are known respiratory irritants and environmental pollutants, contributing to acid rain and smog, which necessitates the use of specialized, high-temperature incinerators equipped with scrubbers[5][7][8].

Personal Protective Equipment (PPE) Protocol

To mitigate the risk of accidental exposure through inhalation, ingestion, or dermal contact, a stringent PPE protocol is mandatory. The following equipment provides a necessary barrier during routine handling, weighing, and waste consolidation.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or EU Standard EN166. Protects against accidental splashes or aerosolized powder.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Prevents direct skin contact and absorption.
Body Protection Laboratory coat. For large quantities or spill response, consider chemical-resistant clothing. Protects skin and personal clothing from contamination.

| Respiratory | Required if handling generates dust. Use a NIOSH/MSHA or EN 149 approved particle filter respirator. | Prevents inhalation of fine particles, the primary route of occupational exposure for solid compounds. |

Core Disposal Protocol for Ebastine N-Oxide Waste

This protocol outlines the self-validating, step-by-step procedure for the collection and disposal of non-contaminated Ebastine N-Oxide, including residual amounts in weighing boats, expired material, and contaminated consumables (e.g., wipes, pipette tips).

Step 1: Waste Segregation

  • Immediately segregate all Ebastine N-Oxide waste from general laboratory and municipal waste streams.

  • Use a dedicated waste container exclusively for this compound or other compatible pharmaceutical wastes. This prevents cross-contamination and ensures the entire waste stream is handled correctly.

Step 2: Containerization

  • Select a waste container that is durable, leak-proof, and constructed of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a sealable plastic bag for solid waste).

  • The container must have a secure, tight-fitting lid to prevent accidental spills or the release of dust[9].

Step 3: Labeling

  • Clearly label the waste container before adding any waste. The label must be unambiguous and include, at a minimum:

    • The words "Hazardous Waste Pharmaceuticals "[9]

    • Chemical Name: "Ebastine N-Oxide "

    • CAS Number: 1256285-71-8

    • Accumulation Start Date (the date the first piece of waste is added)

    • Primary Hazards: "Acutely Toxic," "Environmental Hazard"

Step 4: Secure Storage

  • Store the sealed waste container in a designated, secure satellite accumulation area or central storage location.

  • The storage area must be cool, dry, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents[3][10]. Access should be restricted to authorized personnel.

Step 5: Final Disposal

  • Crucially, do not dispose of Ebastine N-Oxide down the drain or in regular solid waste. This practice is explicitly prohibited by the Environmental Protection Agency (EPA) for hazardous pharmaceutical waste and leads to environmental contamination[11].

  • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste management contractor.

  • The required method of destruction is high-temperature incineration in a facility permitted to handle pharmaceutical waste[4][5][6][12]. This ensures the complete breakdown of the active molecule into less harmful components.

Emergency Procedures for Spills and Contamination

In the event of an accidental spill, a swift and systematic response is critical to prevent exposure and environmental release.

Experimental Protocol: Small Solid Spill Response

  • Evacuate and Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE: At a minimum, wear the PPE outlined in Table 2. For larger spills, upgrade to a higher level of respiratory and body protection.

  • Containment: Gently cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite) to prevent the powder from becoming airborne. Do not use water , as this may dissolve the material and increase the contaminated area.

  • Collection: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container[3]. Avoid creating dust during this process. Use tools that will not generate sparks or excessive dust.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a wipe with a detergent solution and finally with water.

    • All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste in the same container as the spilled material.

  • Ventilation and Reporting: Ventilate the area thoroughly[4]. Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with internal policy.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and operational workflow for the proper management of Ebastine N-Oxide waste.

Ebastine_N_Oxide_Disposal_Workflow cluster_prep Preparation & Collection cluster_path Waste Stream Management cluster_prohibited Prohibited Actions start Identify Ebastine N-Oxide Waste ppe Don Appropriate PPE (See Table 2) start->ppe contain Place Waste in a Pre-labeled, Sealed Hazardous Waste Container ppe->contain storage Store Securely in Designated Area contain->storage sink Sink / Drain Disposal contain->sink  PROHIBITED trash General / Biohazard Trash Disposal contain->trash  PROHIBITED vendor Arrange Pickup by Licensed Hazardous Waste Vendor storage->vendor final High-Temperature Incineration at Permitted Facility vendor->final

Caption: Decision workflow for the safe disposal of Ebastine N-Oxide waste.

References

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. U.S. Food and Drug Administration (FDA). [Link]

  • CAS No: 1256285-71-8 | Product Name : Ebastine N-Oxide. Pharmaffiliates. [Link]

  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]

  • Ebastine N-Oxide. PubChem, National Institutes of Health (NIH). [Link]

  • Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines. PMC, PubMed Central. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • A novel UV Degradation Product of Ebastine: Isolation and Characterization using Q-TOF, NMR, IR and Computational chemistry. ResearchGate. [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. [Link]

  • MSDS of Ebastine. Capot Chemical. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]

  • Integrated Science Assessment (ISA) for Oxides of Nitrogen - Health Criteria. U.S. Environmental Protection Agency (EPA). [Link]

  • Environmental effects on fractional exhaled nitric oxide in allergic children. PubMed. [Link]

  • A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry. PubMed. [Link]

  • Nitrogen Oxides | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

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Navigating the Handling of Ebastine N-Oxide: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, the safe handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Ebastine N-Oxide, a metabolite and impurity of the second-generation antihistamine, Ebastine. While specific toxicological data for Ebastine N-Oxide is not widely available, a conservative approach based on the known properties of the parent compound and general principles of handling active pharmaceutical ingredients (APIs) is crucial. This document is structured to provide a comprehensive framework for risk assessment and the implementation of appropriate personal protective equipment (PPE) protocols, ensuring both personal safety and data integrity.

The Foundational Principle: A Risk-Based Approach to Safety

The cornerstone of any laboratory safety protocol is a thorough risk assessment. For Ebastine N-Oxide, which is intended for research use only, we must operate under the assumption of potential biological activity and unknown hazards.[1][2] The parent compound, Ebastine, has a low acute toxicity profile in animal studies; however, the N-oxide functional group can alter a molecule's reactivity and toxicological properties.[3] Therefore, a cautious and systematic approach to handling is warranted.

The globally recognized Hierarchy of Controls, advocated by institutions like the National Institute for Occupational Safety and Health (NIOSH), provides a structured framework for mitigating risks.[4][5][6] This hierarchy prioritizes control methods from most to least effective:

  • Elimination: While not always feasible in a research context, consider if the use of Ebastine N-Oxide can be avoided or replaced by a less hazardous alternative.

  • Substitution: If possible, use a less hazardous form of the compound (e.g., a solution instead of a powder to minimize aerosolization).

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.

  • Administrative Controls: These are changes to work practices and procedures.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with other control measures.

Engineering Controls: Your First Line of Defense

Before selecting PPE, it is imperative to implement appropriate engineering controls to minimize the potential for exposure. For handling powdered or solid forms of Ebastine N-Oxide, the following are essential:

  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed within a certified chemical fume hood to contain any dust or aerosols.

  • Ventilated Balance Enclosure: For weighing small quantities, a ventilated balance enclosure (also known as a powder containment hood) provides an additional layer of protection.

  • Closed Systems: When transferring the compound, utilize closed systems whenever possible to prevent its release into the laboratory environment.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection and use of PPE must be tailored to the specific task being performed. The following table outlines the recommended PPE for various laboratory activities involving Ebastine N-Oxide.

Activity Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing and Handling Solid Disposable lab coat with knit cuffsDouble-gloving with nitrile glovesChemical safety goggles and a face shieldNIOSH-approved N95 respirator or higher
Preparing Solutions Disposable lab coat with knit cuffsNitrile glovesChemical safety gogglesNot generally required if performed in a fume hood
Conducting Experiments Disposable lab coat with knit cuffsNitrile glovesChemical safety gogglesNot generally required if performed in a fume hood
Waste Disposal Disposable lab coat with knit cuffsNitrile glovesChemical safety gogglesNot generally required
Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, disposable lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical safety goggles, followed by a face shield if handling solids.

  • Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat. Don a second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Lab Coat: Unfasten the lab coat and roll it down from your shoulders, turning it inside out as you remove it. Dispose of it in the designated waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if worn): Remove the respirator from the back of your head.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include clear operational and disposal procedures.

Spill Response

In the event of a spill:

  • Evacuate: Immediately evacuate the affected area and alert your supervisor.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Assess: From a safe distance, assess the extent of the spill.

  • Clean-up: Only trained personnel with appropriate PPE should clean up the spill using a chemical spill kit. For powdered spills, gently cover with a damp cloth or absorbent material to prevent aerosolization before sweeping into a designated waste container.

Waste Disposal

All waste contaminated with Ebastine N-Oxide, including disposable PPE, weighing papers, and contaminated labware, must be disposed of as hazardous chemical waste.[7] Follow your institution's specific guidelines for chemical waste disposal. Ensure waste containers are clearly labeled with the contents.

Decision-Making Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling Ebastine N-Oxide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_solid Solid Form cluster_liquid Liquid Form cluster_controls Engineering Controls Start Start: Handling Ebastine N-Oxide AssessForm Assess Physical Form of Compound Start->AssessForm SolidHandling Weighing or Handling Solid AssessForm->SolidHandling Solid LiquidHandling Preparing or Handling Solution AssessForm->LiquidHandling Liquid/Solution SolidPPE Required PPE: - Disposable Lab Coat - Double Nitrile Gloves - Goggles & Face Shield - N95 Respirator SolidHandling->SolidPPE CheckFumeHood Work in Certified Chemical Fume Hood? SolidPPE->CheckFumeHood LiquidPPE Required PPE: - Disposable Lab Coat - Nitrile Gloves - Goggles LiquidHandling->LiquidPPE LiquidPPE->CheckFumeHood Proceed Proceed with Caution CheckFumeHood->Proceed Yes StopWork STOP WORK Consult Supervisor CheckFumeHood->StopWork No

Caption: PPE Selection Workflow for Ebastine N-Oxide.

By adhering to these guidelines, researchers can confidently handle Ebastine N-Oxide, ensuring a safe and controlled laboratory environment conducive to groundbreaking scientific discovery.

References

  • Pharmaffiliates. (n.d.). Ebastine N-Oxide. Retrieved from [Link]

  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). About Hierarchy of Controls. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE) Reduces Exposure to Bloodborne Pathogens. Retrieved from [Link]

  • 3M. (n.d.). Active Pharmaceutical Ingredient (API) Handling Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Identifying Hazard Control Options: The Hierarchy of Controls. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Hierarchy of Controls. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1994, July 1). Appropriate quality standards for PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). COVID-19 - Control and Prevention - Laboratory Workers and Employers. Retrieved from [Link]

  • NES, Inc. (2019, April 11). NIOSH's Hierarchy of Controls. Retrieved from [Link]

  • National Association of Safety Professionals. (n.d.). The Hierarchy of Controls. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

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